molecular formula C12H19N3O B001075 Procarbazine CAS No. 366-70-1

Procarbazine

货号: B001075
CAS 编号: 366-70-1
分子量: 221.30 g/mol
InChI 键: CPTBDICYNRMXFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Procarbazine hydrochloride (CAS 366-70-1) is an antineoplastic alkylating agent with a high level of purity, widely used in biochemical and cancer research. As a key component in chemotherapeutic regimens such as MOPP and PCV, it is instrumental for studying combination therapies against Hodgkin lymphoma and primary brain tumors. Its research value is rooted in a multifaceted mechanism of action: following metabolic activation, it acts as an alkylating agent, methylating DNA at the O-6 position of guanine, which leads to DNA strand breakage and the inhibition of DNA, RNA, and protein synthesis. Researchers utilize this compound hydrochloride to investigate its pharmacokinetics, efficacy, and methods of delivery, as well as to explore novel anticancer drug combinations. It is critical for researchers to note that this compound also exhibits monoamine oxidase (MAO) inhibition, which necessitates careful consideration of potential interactions with other substances in experimental models. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

属性

IUPAC Name

4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide
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InChI

InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16)
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InChI Key

CPTBDICYNRMXFX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNNC
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Molecular Formula

C12H19N3O
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Related CAS

366-70-1 (mono-hydrochloride)
Record name Procarbazine [INN:BAN]
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DSSTOX Substance ID

DTXSID4021189
Record name Procarbazine
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Molecular Weight

221.30 g/mol
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Physical Description

Solid
Record name Procarbazine
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Solubility

In water, 1,400 mg/L @ 25 °C /Estimated/, 2.28e-01 g/L
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Vapor Pressure

8.4X10-7 mm Hg @ 25 °C /Estimated/
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CAS No.

671-16-9, 366-70-1
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Melting Point

223 °C
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Foundational & Exploratory

Procarbazine as a DNA Alkylating Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244), a methylhydrazine derivative, is a crucial chemotherapeutic agent primarily employed in the treatment of Hodgkin's lymphoma and certain brain tumors.[1][2][3] Its efficacy stems from its role as a DNA alkylating agent, inducing cytotoxic lesions that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][4] This technical guide provides an in-depth exploration of the core mechanisms of this compound, its metabolic activation, the nature of the DNA adducts it forms, and the cellular responses it elicits. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) has been a mainstay in combination chemotherapy regimens, such as MOPP (Mechlorethamine, Oncovin, this compound, Prednisone) and BEACOPP, for decades.[4][5] Its clinical utility is attributed to its ability to function as a pro-drug, which, upon metabolic activation, generates reactive species that alkylate DNA.[6] This covalent modification of DNA disrupts its template functions for replication and transcription, ultimately leading to cell death.[1][2] Understanding the intricate details of its mechanism of action is paramount for optimizing its therapeutic index and overcoming mechanisms of drug resistance.

Chemical Properties and Metabolic Activation

This compound is a synthetic methylhydrazine derivative with the chemical formula C12H19N3O.[7][8] It is administered orally and is readily absorbed, crossing the blood-brain barrier, which contributes to its efficacy against brain tumors.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H19N3O[7]
Molar Mass221.304 g·mol−1[1]
CAS Number671-16-9[1]
IUPAC NameN-Isopropyl-4-[(2-methylhydrazino)methyl]benzamide[1]

This compound itself is inert and requires metabolic activation, primarily in the liver and kidneys, to exert its cytotoxic effects.[3][7] The activation process is a multi-step pathway involving enzymatic and non-enzymatic reactions.

The initial step involves the oxidation of this compound to an azo derivative, a reaction catalyzed by cytochrome P450 (CYP) enzymes and monoamine oxidase (MAO).[4][9] This azo-procarbazine is then further metabolized to form two positional azoxy isomers.[10] The methylazoxy isomer is considered the more potent cytotoxic species.[10] These azoxy metabolites are unstable and can decompose to form a methyldiazonium ion, a highly reactive electrophile that is believed to be the ultimate alkylating species responsible for methylating DNA.[9] Additionally, the metabolic activation of this compound generates reactive oxygen species (ROS), such as hydrogen peroxide (H2O2) and methyl radicals, which can also contribute to DNA damage.[4][11]

Procarbazine_Activation This compound This compound Azo Azo-procarbazine This compound->Azo CYP450, MAO ROS Reactive Oxygen Species (H₂O₂, Methyl Radicals) This compound->ROS Auto-oxidation Azoxy Azoxy-procarbazine (Methylazoxy and Benzylazoxy isomers) Azo->Azoxy Isomerization Methyldiazonium Methyldiazonium ion Azoxy->Methyldiazonium Decomposition DNA_Adducts DNA Adducts (O6-meG, N7-meG) Methyldiazonium->DNA_Adducts Alkylation DNA_Damage Oxidative DNA Damage ROS->DNA_Damage

Figure 1: Metabolic activation pathway of this compound.

Mechanism of Action: DNA Alkylation

The primary mechanism of this compound's cytotoxicity is the alkylation of DNA by its active metabolites.[4] The methyldiazonium ion transfers a methyl group to nucleophilic sites on DNA bases. The most clinically significant lesions are the methylation of the O6 position of guanine (B1146940) (O6-methylguanine, O6-meG) and the N7 position of guanine (N7-methylguanine, N7-meG).[1][12]

  • O6-methylguanine (O6-meG): This is a highly mutagenic lesion. During DNA replication, O6-meG can mispair with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations.[13] The accumulation of these mutations can trigger apoptotic pathways.

  • N7-methylguanine (N7-meG): This is the most abundant adduct formed. While less mutagenic than O6-meG, it can destabilize the glycosidic bond, leading to the formation of an apurinic (AP) site, which can stall replication and lead to DNA strand breaks.[13]

The formation of these DNA adducts disrupts the normal processes of DNA replication and transcription, leading to cell cycle arrest, particularly in the S phase, and ultimately apoptosis.[7]

Quantitative Data

The cytotoxic efficacy of this compound and its metabolites has been evaluated in various cancer cell lines. Furthermore, clinical trials have provided valuable data on its response rates in different malignancies.

Table 2: In Vitro Cytotoxicity of this compound and its Metabolites

CompoundCell LineIC50Reference
This compoundCCRF-CEM (human leukemia)> 100 µM[10]
Methylazoxythis compoundCCRF-CEM (human leukemia)~10 µM[10]
Azoxy 2 isomerL1210 (murine leukemia)More toxic than Azoxy 1 isomer[14]

Table 3: Clinical Response Rates of this compound-Containing Regimens

RegimenCancer TypeResponse RateReference
Single Agent this compoundAdvanced Hodgkin's Lymphoma53% - 69% (Overall Response)[5]
MOPPAdvanced Hodgkin's Lymphoma78% (Complete Response)[5]
C-MOPP-ABVDAdvanced Hodgkin's Lymphoma93% (Overall Response), 84% (Complete Response)[5]
POC (this compound, Vincristine (B1662923), Lomustine)Metastatic Cutaneous Malignant Melanoma20% (Overall Response)[15]
This compound + Tamoxifen (B1202)Recurrent High-Grade Gliomas29.5% (Overall Response)[16]

Table 4: DNA Adduct Levels in Patients Treated with this compound

AdductPatient CohortMean LevelReference
7-methyldeoxyguanosine (7-medG)Hodgkin's disease patients (MOPP/ABV)12.55 pmole/mole dG[17]
O6-methyldeoxyguanosine (O6-medG)Hodgkin's disease patients (MOPP/ABV)0.254 µmole/mole dG[17]
O6-methylguanine (O6-meG)λlacZ transgenic mice (200 mg/kg x 5 days)18.5 fmol/µg DNA (Bone Marrow)[13]
O6-methylguanine (O6-meG)λlacZ transgenic mice (200 mg/kg x 5 days)28.0 fmol/µg DNA (Liver)[13]

Cellular Response to this compound-Induced DNA Damage

The DNA damage induced by this compound triggers a complex cellular response orchestrated by DNA damage response (DDR) pathways. These pathways sense the DNA lesions, signal their presence, and mediate DNA repair, cell cycle arrest, or apoptosis.

Upon detection of O6-meG and other adducts, sensor proteins like the Mismatch Repair (MMR) system can recognize the lesion. The cell cycle is often arrested to allow time for DNA repair. The primary repair pathway for O6-meG is direct reversal by the enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT transfers the methyl group from the guanine to one of its own cysteine residues, thereby repairing the DNA in a single step. High levels of MGMT expression in cancer cells are a major mechanism of resistance to this compound.

If the DNA damage is too extensive to be repaired, the cell will be directed towards apoptosis. This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.

DNA_Damage_Response This compound This compound DNA_Damage DNA Alkylation (O⁶-meG, N⁷-meG) This compound->DNA_Damage DDR DNA Damage Response (DDR) (e.g., MMR system) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNA_Repair DNA Repair (e.g., MGMT) DDR->DNA_Repair Apoptosis Apoptosis DDR->Apoptosis CellCycleArrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Cell_Death Cell Death Apoptosis->Cell_Death

Figure 2: Cellular response to this compound-induced DNA damage.

Experimental Protocols

Assessment of DNA Alkylation by HPLC-MS/MS

This protocol outlines a general method for the quantification of this compound-induced DNA adducts, such as O6-meG and N7-meG, in biological samples.[18][19]

Materials:

  • Genomic DNA isolation kit

  • DNAse I, Nuclease P1, Alkaline Phosphatase

  • Internal standards (e.g., isotope-labeled O6-meG and N7-meG)

  • HPLC system coupled with a triple quadrupole mass spectrometer

  • C18 reverse-phase HPLC column

Procedure:

  • Genomic DNA Isolation: Isolate genomic DNA from cells or tissues treated with this compound using a commercial kit according to the manufacturer's instructions.

  • DNA Hydrolysis:

    • To 100 µg of DNA, add the internal standards.

    • Digest the DNA to nucleosides by sequential incubation with DNAse I, Nuclease P1, and alkaline phosphatase.

  • Sample Preparation: Precipitate proteins by adding cold ethanol (B145695) and centrifuge to collect the supernatant containing the nucleosides. Dry the supernatant under a vacuum.

  • HPLC-MS/MS Analysis:

    • Reconstitute the dried sample in mobile phase.

    • Inject the sample onto the HPLC-MS/MS system.

    • Separate the nucleosides using a gradient elution on a C18 column.

    • Detect and quantify the specific DNA adducts using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis: Calculate the amount of each adduct by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

HPLC_Workflow Start Start: this compound-treated Cells/Tissues DNA_Isolation Genomic DNA Isolation Start->DNA_Isolation Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Hydrolysis Sample_Prep Protein Precipitation & Supernatant Collection Hydrolysis->Sample_Prep HPLC HPLC Separation (C18 Column) Sample_Prep->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Data_Analysis Data Analysis & Quantification MS->Data_Analysis End End: DNA Adduct Levels Data_Analysis->End

Figure 3: Experimental workflow for DNA adduct analysis by HPLC-MS/MS.
Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cultured cells.[20]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (vehicle control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the IC50 value.

Conclusion

This compound remains a clinically relevant DNA alkylating agent, particularly for the treatment of lymphomas and brain tumors. Its complex metabolic activation pathway leads to the formation of highly reactive species that induce a spectrum of DNA lesions, with O6-methylguanine being a key driver of its cytotoxic and mutagenic effects. The cellular response to this compound-induced damage is multifaceted, involving DNA repair mechanisms, cell cycle checkpoints, and apoptosis. A thorough understanding of these molecular details, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of new therapeutic strategies that can enhance the efficacy of this compound and overcome resistance. Further research into the specific signaling pathways and the interplay between different DNA repair mechanisms will continue to refine our understanding and application of this important chemotherapeutic drug.

References

Procarbazine Prodrug Activation Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244), a methylhydrazine derivative, is a crucial chemotherapeutic agent employed in the treatment of Hodgkin's lymphoma and certain brain tumors. As a prodrug, this compound requires metabolic activation to exert its cytotoxic effects. This technical guide provides a comprehensive overview of the this compound activation pathway, detailing the enzymatic processes, key metabolites, and the ultimate generation of reactive species responsible for its antineoplastic activity. This document includes a summary of available quantitative data, detailed experimental protocols for the analysis of this compound and its metabolites, and visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is an orally administered alkylating agent that has been a component of combination chemotherapy regimens for decades. Its efficacy is dependent on its biotransformation into active metabolites that can induce cytotoxicity in rapidly dividing cancer cells. The activation process is complex, involving both enzymatic and non-enzymatic steps, primarily occurring in the liver. Understanding this pathway is critical for optimizing therapeutic strategies, managing drug interactions, and developing novel analogs with improved efficacy and safety profiles.

The this compound Activation Pathway

The metabolic activation of this compound is a multi-step process initiated by oxidation, leading to the formation of several intermediates. The key enzymatic players in this pathway are hepatic microsomal enzymes, particularly cytochrome P450 (CYP) isozymes, and mitochondrial monoamine oxidase (MAO).[1][2]

Step 1: Oxidation to Azothis compound (B1211744)

The initial and rate-limiting step in this compound activation is the oxidation of the hydrazine (B178648) moiety to an azo derivative, azothis compound.[1] This reaction is catalyzed by both cytochrome P450 enzymes and monoamine oxidase.[2] Specifically, CYP1A1 and CYP2B6 have been identified as being involved in this compound metabolism. The formation of azothis compound is rapid, with plasma levels of this metabolite being notably higher than those of the parent drug.[1]

Step 2: Isomerization and Further Oxidation to Azoxy Metabolites

Following its formation, azothis compound undergoes further metabolism. It can isomerize to a hydrazone and is also a substrate for further oxidation by cytochrome P450 to form two positional azoxy isomers: benzylazoxythis compound and methylazoxythis compound (B1204352).[3] Of these two isomers, methylazoxythis compound has been shown to be the more potent cytotoxic species.[3]

Step 3: Generation of Reactive Alkylating Species

The azoxy metabolites are unstable and undergo further enzymatic and spontaneous degradation to generate highly reactive intermediates. This process is thought to involve hydroxylation of the azoxy compounds.[4] These unstable intermediates ultimately decompose to produce the methyldiazonium ion (CH₃N₂⁺) and carbon-centered free radicals.[2][5] The methyldiazonium ion is a potent alkylating agent that transfers a methyl group to nucleophilic sites on DNA, particularly the O⁶ and N⁷ positions of guanine. This methylation of DNA leads to base mispairing, DNA strand breaks, and ultimately, inhibition of DNA, RNA, and protein synthesis, triggering apoptosis in cancer cells.[5] The generation of free radicals also contributes to oxidative stress and cellular damage.[2]

Quantitative Data

While detailed enzyme kinetic parameters (Km and Vmax) for the specific enzymatic steps in this compound activation are not extensively reported in the literature, pharmacokinetic studies in humans have provided valuable data on the plasma concentrations of this compound and its primary metabolite, azothis compound.

Table 1: Pharmacokinetic Parameters of this compound and Azothis compound in Humans following a Single Oral Dose of 300 mg this compound Hydrochloride [6]

ParameterThis compound (PCB)Azo-procarbazine (azo-PCB)
Mean Time to Maximum Plasma Concentration (Tmax) 12.5 minutes-
Mean Plasma Elimination Half-life (t½) 9.2 minutesSignificantly longer than PCB
Mean Apparent Oral Systemic Clearance 35.8 L/min-
Mean Ratio of Maximum Plasma Concentration (Cmax) (azo-PCB/PCB) -5.5
Mean Ratio of Area Under the Curve (AUC) (azo-PCB/PCB) -45.2

Data presented as mean values from a study in eight tumor patients.

Experimental Protocols

The analysis of this compound and its chemically labile metabolites requires sensitive and specific analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

Protocol for Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol is a synthesized methodology based on published methods for the quantitative analysis of this compound in human plasma.[7][8][9]

4.1.1. Materials and Reagents

  • This compound hydrochloride standard

  • Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • HPLC-grade methanol, acetonitrile, and water

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid or acetic acid

  • Human plasma (blank)

  • Trichloroacetic acid (TCA) for protein precipitation

  • Methyl tert-butyl ether (MTBE)

4.1.2. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of the internal standard solution.

  • For protein precipitation, add 200 µL of ice-cold 10% (w/v) TCA in acetonitrile.

  • Vortex for 1 minute to ensure complete mixing and precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • To remove excess TCA, add 500 µL of MTBE, vortex for 30 seconds, and centrifuge for 5 minutes.

  • Aspirate and discard the upper organic layer (MTBE).

  • Repeat the MTBE wash step.

  • Transfer the final aqueous layer to an HPLC vial for analysis.

4.1.3. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system with a binary pump and autosampler.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, increasing to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).

4.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Quantify this compound concentrations in the plasma samples using the calibration curve.

Protocol for Analysis of this compound and its Metabolites by GC-MS

This protocol is a synthesized methodology based on published methods for the analysis of this compound and its various metabolites.[10]

4.2.1. Materials and Reagents

  • This compound and metabolite standards (e.g., azothis compound, N-isopropyl-p-toluamide)

  • Internal Standard (a synthetic analog of this compound)

  • Acetic anhydride (B1165640) for derivatization

  • Pyridine

  • Solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

4.2.2. Sample Preparation and Derivatization

  • To 1 mL of plasma, add the internal standard.

  • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of pyridine.

  • Add 50 µL of acetic anhydride to derivatize this compound and metabolites containing primary or secondary amine groups.

  • Heat the mixture at 60°C for 30 minutes.

  • Evaporate the derivatization reagents under nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

4.2.3. GC-MS Conditions

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for each derivatized analyte and the internal standard. Full scan mode can be used for qualitative identification.

4.2.4. Data Analysis

  • Identify peaks based on their retention times and mass spectra compared to standards.

  • For quantification, generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations

This compound Activation Signaling Pathway

Procarbazine_Activation_Pathway cluster_enzymes This compound This compound Azo Azothis compound This compound->Azo Oxidation Benzylazoxy Benzylazoxythis compound Azo->Benzylazoxy N-Oxidation Methylazoxy Methylazoxythis compound (Major Cytotoxic Metabolite) Azo->Methylazoxy N-Oxidation Reactive Methyldiazonium Ion (CH₃N₂⁺) + Carbon-centered Radicals Methylazoxy->Reactive DNA_Damage DNA Alkylation & Damage Reactive->DNA_Damage Alkylation Enzyme1 CYP450 (CYP1A1, CYP2B6) Monoamine Oxidase (MAO) Enzyme2 CYP450 Spontaneous Spontaneous & Enzymatic Decomposition HPLC_Workflow Start Plasma Sample Collection Spike Spike with Internal Standard Start->Spike Precipitate Protein Precipitation (TCA) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Wash Wash with MTBE Supernatant->Wash Centrifuge2 Centrifugation Wash->Centrifuge2 Aqueous Collect Aqueous Layer Centrifuge2->Aqueous Inject HPLC-MS/MS Analysis Aqueous->Inject Analyze Data Analysis & Quantification Inject->Analyze

References

The In Vivo Metabolic Journey of Procarbazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244), a methylhydrazine derivative, is a potent antineoplastic agent primarily employed in the treatment of Hodgkin's lymphoma and certain brain tumors. Its therapeutic efficacy is intrinsically linked to its complex in vivo metabolic activation. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its absorption, distribution, intricate biotransformation pathways, and subsequent excretion. Quantitative pharmacokinetic data are systematically presented, and methodologies for key experimental studies are described. Furthermore, metabolic and experimental workflows are visually elucidated through detailed diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound is administered as a prodrug and necessitates metabolic conversion to exert its cytotoxic effects. The primary mechanism of action involves the alkylation of DNA, leading to the inhibition of DNA, RNA, and protein synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] The metabolic activation of this compound is a multi-step process predominantly occurring in the liver, involving several key enzyme systems.[1][3] Understanding the nuances of its metabolism is critical for optimizing therapeutic regimens, mitigating toxicities, and overcoming drug resistance.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound exhibits rapid and complete absorption from the gastrointestinal tract following oral administration.[4][5] It is widely distributed throughout the body and readily crosses the blood-brain barrier, a crucial property for its efficacy against brain tumors.[1][5][6][7]

Absorption and Distribution:

  • Oral Bioavailability: Rapid and complete.[4][8]

  • Peak Plasma Concentration (this compound): Achieved within 0.5 to 1 hour.[5][8][9]

  • Peak Cerebrospinal Fluid (CSF) Levels: Reached between 0.5 and 1.5 hours.[5]

  • Distribution: High concentrations are found in the liver, kidneys, intestinal wall, and skin.[6][8]

Metabolism: The biotransformation of this compound is extensive and occurs primarily in the liver and, to a lesser extent, in the kidneys.[3][4][10] The process is initiated by both enzymatic and non-enzymatic reactions. Key enzymatic players include the cytochrome P450 (CYP450) system and monoamine oxidase (MAO).[1][5][11]

The metabolic cascade proceeds as follows:

  • Oxidation to Azo-procarbazine: this compound is rapidly oxidized to its first major metabolite, azo-procarbazine. This conversion is mediated by microsomal cytochrome P450 oxidoreductase and mitochondrial monoamine oxidase.[5][11]

  • Isomerization and Further Oxidation: Azo-procarbazine can then undergo isomerization and further oxidation by the CYP450 system to form two positional azoxy isomers: methylazoxy-procarbazine and benzylazoxy-procarbazine.[5][12]

  • Formation of Active Species: Methylazoxy-procarbazine is considered the major cytotoxic metabolite, which is more potent than the parent drug.[5][12] It is believed to be the precursor to the ultimate alkylating species, a methyl carbonium ion, which methylates DNA.[11] The metabolic activation can also generate reactive oxygen species (ROS) like hydrogen peroxide and carbon-centered free radicals, contributing to cellular damage.[1][13]

  • Hydrolysis and Degradation: The metabolic pathway also involves hydrolysis, splitting the molecule into a benzylaldehyde derivative and methylhydrazine.[3][4] The aldehyde is subsequently oxidized to N-isopropylterephthalamic acid, the main urinary excretion product.[3][4] Methylhydrazine is further degraded to carbon dioxide and methane.[3][4]

Excretion: The metabolites of this compound are primarily excreted in the urine.[1][3] The major urinary metabolite is N-isopropylterephthalamic acid.[3][4]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound and its primary metabolite, azo-procarbazine, in humans.

ParameterThis compound (PCB)Azo-procarbazine (azo-PCB)Reference
Time to Peak Plasma Concentration (Tmax) ~12.5 minutes-[9]
Plasma Elimination Half-life (t½) ~9.2 - 10 minutesSlower than PCB[5][9]
Apparent Oral Systemic Clearance 35.8 L/min-
Mean Cmax Ratio (azo-PCB/PCB) -5.5[9]
Mean AUC Ratio (azo-PCB/PCB) -45.2[9]

Metabolic Pathways and Experimental Workflows

This compound Metabolic Pathway

The following diagram illustrates the major metabolic conversion steps of this compound.

Procarbazine_Metabolism This compound This compound Azo Azo-procarbazine This compound->Azo CYP450, MAO Azoxy_Me Methylazoxy-procarbazine (Active Cytotoxic Metabolite) Azo->Azoxy_Me CYP450 Azoxy_Bn Benzylazoxy-procarbazine Azo->Azoxy_Bn CYP450 Hydrolysis_Products Benzylaldehyde derivative + Methylhydrazine Azo->Hydrolysis_Products Hydrolysis Methyl_Radical Methyl Radical (Alkylating Species) Azoxy_Me->Methyl_Radical Metabolic Activation DNA_Damage DNA Methylation & Damage Methyl_Radical->DNA_Damage Final_Metabolite N-isopropylterephthalamic acid (Urinary Excretion) Hydrolysis_Products->Final_Metabolite Oxidation

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for Metabolite Analysis

The diagram below outlines a typical workflow for the quantitative analysis of this compound and its metabolites in biological samples.

Metabolite_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection cluster_quantification Data Analysis Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., Trichloroacetic Acid) Plasma_Sample->Protein_Precipitation Supernatant_Wash Supernatant Wash (e.g., Methyl tert-butyl ether) Protein_Precipitation->Supernatant_Wash HPLC High-Performance Liquid Chromatography (HPLC) Supernatant_Wash->HPLC Injection GC Gas Chromatography (GC) Supernatant_Wash->GC Injection (after derivatization) MS Mass Spectrometry (MS) (e.g., ESI-MS, GC-MS) HPLC->MS GC->MS Quantification Quantification using Internal Standard MS->Quantification

Caption: Workflow for this compound metabolite analysis.

Detailed Experimental Protocols

While specific, detailed protocols are proprietary to the conducting laboratories, the following sections synthesize the methodologies described in the cited literature for key experiments.

In Vitro Metabolism Studies with Rat Liver Homogenate

Objective: To investigate the metabolic conversion of this compound and the appearance of its metabolites in a controlled in vitro system that simulates hepatic metabolism.

Methodology:

  • Preparation of Liver Homogenate: A 9000-g supernatant fraction of a rat liver homogenate is prepared to contain microsomal and cytosolic enzymes.[14]

  • Incubation: this compound is incubated with the liver homogenate preparation at a specified concentration (e.g., intraperitoneal administration of a 150 mg/kg bolus dose in rats for subsequent plasma analysis).[14]

  • Sample Collection: Aliquots of the incubation mixture are collected at various time points.

  • Sample Preparation: The reaction is quenched, and proteins are precipitated. The supernatant is extracted for analysis.

  • Analysis: The concentrations of this compound and its metabolites are determined using a validated analytical method, such as High-Pressure Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

In Vivo Pharmacokinetic Studies in Humans

Objective: To determine the pharmacokinetic profile of this compound and its major metabolite, azo-procarbazine, in cancer patients.

Methodology:

  • Patient Population: Therapy-refractory tumor patients with normal liver and renal function are recruited.[9]

  • Drug Administration: A single oral dose of this compound hydrochloride (e.g., 300 mg) is administered as a drinking solution under fasting conditions.[9]

  • Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: Plasma concentrations of this compound and azo-procarbazine are quantified using a validated HPLC-UV method.[9]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Tmax, t½, and systemic clearance.[9]

Analytical Method for this compound and Metabolites in Plasma

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound and its metabolites.

Methodology based on HPLC-ESI-MS: [16]

  • Sample Preparation:

    • Plasma proteins are precipitated using trichloroacetic acid.

    • The resulting protein-free supernatant is washed with methyl tert-butyl ether to remove excess acid.

  • Chromatographic Separation:

    • The prepared sample is injected into a reversed-phase HPLC system.

    • Separation is achieved on a C-18 analytical column using a mobile phase such as methanol-ammonium acetate (B1210297) buffer.

  • Mass Spectrometric Detection:

    • A single-quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.

    • The mass spectrometer is operated in the selected-ion monitoring (SIM) mode to detect the protonated molecular ions ([M+H]+) of this compound and an internal standard.

  • Quantification:

    • Calibration curves are generated using standards of known concentrations in human plasma.

    • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The in vivo metabolic fate of this compound is a complex process that is fundamental to its anticancer activity. The transformation from the parent prodrug to its active cytotoxic metabolites, primarily methylazoxy-procarbazine, is a critical determinant of its therapeutic efficacy. A thorough understanding of its pharmacokinetics and the intricate metabolic pathways, facilitated by robust analytical methodologies, is essential for the continued optimization of this compound-based chemotherapy regimens. This guide provides a foundational resource for researchers and clinicians working to advance the therapeutic application of this important antineoplastic agent.

References

Procarbazine's Impact on DNA and RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244), a methylhydrazine derivative, is a cornerstone of combination chemotherapy regimens for Hodgkin's lymphoma and certain brain tumors. Its cytotoxic effects are intrinsically linked to its ability to disrupt the synthesis of DNA and RNA, fundamental processes for cellular proliferation. This in-depth technical guide elucidates the multifaceted mechanisms by which this compound exerts these effects, provides detailed experimental protocols for their investigation, and presents quantitative data on its inhibitory actions.

Introduction

This compound functions as a prodrug, requiring metabolic activation to elicit its antineoplastic activity. Following administration, it undergoes a series of enzymatic and non-enzymatic transformations, primarily in the liver, to yield highly reactive metabolites. These metabolites, including methyl and benzyl (B1604629) radicals, are responsible for the drug's genotoxic effects. The primary mechanisms of action include DNA alkylation, the generation of reactive oxygen species (ROS) leading to oxidative DNA damage, and the inhibition of crucial enzymes involved in nucleic acid synthesis. This guide will delve into the core molecular interactions of this compound's active metabolites with DNA and RNA, leading to the cessation of their synthesis and ultimately, cell death.

Mechanism of Action

This compound's interference with DNA and RNA synthesis is not a singular event but a cascade of interconnected processes initiated by its metabolic activation.

Metabolic Activation of this compound

This compound is metabolized to its active forms through a multi-step process.[1] This intricate pathway is crucial for its cytotoxic effects.[2]

This compound Metabolic Activation This compound This compound Azo_this compound Azo-Procarbazine This compound->Azo_this compound CYP450, MAO Azoxy_Isomers Azoxy Isomers (Methylazoxy & Benzylazoxy) Azo_this compound->Azoxy_Isomers Isomerization Reactive_Intermediates Reactive Intermediates (Methyldiazonium ion, Methyl Radical) Azoxy_Isomers->Reactive_Intermediates Decomposition DNA_Damage DNA Alkylation & Oxidative Damage Reactive_Intermediates->DNA_Damage

Metabolic activation pathway of this compound.
Inhibition of DNA Synthesis

The primary mechanism by which this compound inhibits DNA synthesis is through direct damage to the DNA template. Its active metabolites, particularly the methyldiazonium ion and methyl radicals, are potent alkylating agents that transfer methyl groups to DNA bases.[3] The most significant lesion is the methylation of the O6 position of guanine (B1146940) (O6-methylguanine), which mispairs with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[3][4] This damage can stall replication forks and induce cell cycle arrest.[5] Furthermore, this compound's auto-oxidation generates hydrogen peroxide and other reactive oxygen species, causing oxidative DNA damage, including single- and double-strand breaks.[6][7]

Inhibition of RNA Synthesis

This compound also impedes RNA synthesis, although the mechanisms are less direct than its effects on DNA. DNA damage induced by this compound can interfere with transcription by physically obstructing the movement of RNA polymerase along the DNA template. Additionally, there is evidence to suggest that this compound may inhibit the transmethylation of methionine into transfer RNA (tRNA).[5] This disruption of tRNA function would consequently halt protein synthesis, which is tightly coupled to RNA synthesis and overall cellular metabolism.

Quantitative Data on the Inhibition of DNA and RNA Synthesis

The inhibitory effects of this compound and its metabolites on cellular proliferation have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.

CompoundCell LineAssayIC50 (mM)Reference
This compoundL1210 murine leukemiaSoft-agar clonogenic assay1.5[2]
Methylazoxythis compoundL1210 murine leukemiaMTT assay0.2[2]
Methylazoxythis compoundL1210 murine leukemiaSoft-agar clonogenic assay0.15[2]

Experimental Protocols

Investigating the effects of this compound on DNA and RNA synthesis requires a suite of specialized molecular biology techniques. The following are detailed methodologies for key experiments.

Unscheduled DNA Synthesis (UDS) Assay

The UDS assay measures DNA repair synthesis in response to DNA damage, providing an indirect measure of DNA damage that is not repaired by error-free mechanisms.

Principle: Non-replicating cells are treated with a DNA-damaging agent (e.g., this compound). The subsequent incorporation of a radiolabeled nucleoside (e.g., ³H-thymidine) during the DNA repair process is quantified.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., human fibroblasts or lymphocytes) onto coverslips and allow them to reach confluence to inhibit replicative DNA synthesis.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 1-4 hours). Include a positive control (e.g., a known mutagen like N-methyl-N'-nitro-N-nitrosoguanidine) and a negative control (vehicle only).

  • Radiolabeling:

    • Following treatment, wash the cells with a serum-free medium.

    • Incubate the cells in a medium containing 10 µCi/mL of ³H-thymidine for a defined period (e.g., 4 hours) to allow for repair synthesis.

  • Cell Fixation and Autoradiography:

    • Wash the cells with a cold phosphate-buffered saline (PBS) solution.

    • Fix the cells with a methanol (B129727):acetic acid (3:1) solution.

    • Coat the coverslips with a nuclear track emulsion and expose them in the dark for an appropriate time (e.g., 7-14 days).

  • Grain Counting and Analysis:

    • Develop the autoradiographs and stain the cells with a suitable dye (e.g., Giemsa).

    • Using a light microscope, count the number of silver grains over the nuclei of non-S-phase cells. An increase in the mean number of grains per nucleus in treated cells compared to control cells indicates the induction of UDS.

Detection of O⁶-Methylguanine Adducts by High-Performance Liquid Chromatography (HPLC)

This method allows for the sensitive and specific quantification of the pro-mutagenic DNA adduct O⁶-methylguanine.[8]

Principle: DNA is isolated from this compound-treated cells, hydrolyzed to its constituent bases, and the amount of O⁶-methylguanine is quantified by HPLC with fluorescence or mass spectrometry detection.

Protocol:

  • DNA Isolation and Hydrolysis:

    • Treat cells with this compound and harvest them.

    • Isolate genomic DNA using a standard phenol-chloroform extraction or a commercial DNA isolation kit.

    • Hydrolyze the DNA to release the purine (B94841) bases by heating in a weak acid (e.g., 0.1 N HCl) at 70°C for 30 minutes.

  • HPLC Analysis:

    • Neutralize the hydrolysate and filter it.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the bases using a mobile phase gradient, for example, a gradient of methanol in a phosphate (B84403) buffer.

    • Detect O⁶-methylguanine using a fluorescence detector (excitation ~280 nm, emission ~350 nm) or a mass spectrometer for higher sensitivity and specificity.

  • Quantification:

    • Generate a standard curve using known concentrations of synthetic O⁶-methylguanine.

    • Calculate the amount of O⁶-methylguanine in the experimental samples by comparing their peak areas to the standard curve.

Alkaline Elution Assay for DNA Strand Breaks

This technique is used to measure DNA single-strand breaks and alkali-labile sites induced by DNA-damaging agents.[9][10]

Principle: Cells are lysed on a filter, and the DNA is slowly eluted under alkaline conditions. The rate of elution is proportional to the number of DNA strand breaks.

Protocol:

  • Cell Labeling and Treatment:

    • Label the cellular DNA by growing cells in a medium containing a radioactive precursor (e.g., ¹⁴C-thymidine) for one to two cell cycles.

    • Treat the labeled cells with this compound for a specified time.

  • Cell Lysis and Elution:

    • Load the cells onto a polycarbonate filter.

    • Lyse the cells on the filter with a lysis solution (e.g., containing sodium dodecyl sulfate (B86663) and proteinase K).

    • Elute the DNA from the filter with an alkaline buffer (e.g., pH 12.1) at a constant flow rate.

    • Collect fractions of the eluate over time.

  • Quantification and Analysis:

    • Measure the radioactivity in each fraction and the radioactivity remaining on the filter using a liquid scintillation counter.

    • Plot the fraction of DNA remaining on the filter versus the elution time. A faster elution rate for treated cells compared to control cells indicates the presence of DNA strand breaks.

Signaling Pathways and Experimental Workflows

The cellular response to this compound-induced DNA damage involves a complex network of signaling pathways. The following diagrams illustrate these processes and a typical experimental workflow for assessing this compound's genotoxicity.

DNA_Damage_Response This compound This compound Metabolites DNA_Damage DNA Alkylation (O6-meG) & Oxidative Damage This compound->DNA_Damage Damage_Sensors Damage Sensors (e.g., PARP1) DNA_Damage->Damage_Sensors Signal_Transducers Signal Transducers (e.g., ATM, ATR) Damage_Sensors->Signal_Transducers Effector_Proteins Effector Proteins (e.g., p53, CHK1/2) Signal_Transducers->Effector_Proteins Cell_Cycle_Arrest Cell Cycle Arrest Effector_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, MGMT) Effector_Proteins->DNA_Repair Apoptosis Apoptosis Effector_Proteins->Apoptosis

DNA damage response pathway activated by this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Procarbazine_Treatment This compound Treatment (Dose-Response) Cell_Culture->Procarbazine_Treatment Assay_Selection Select Assay Procarbazine_Treatment->Assay_Selection UDS_Assay Unscheduled DNA Synthesis Assay Assay_Selection->UDS_Assay Repair Synthesis Alkaline_Elution Alkaline Elution Assay Assay_Selection->Alkaline_Elution Strand Breaks HPLC_Analysis HPLC for O6-meG Assay_Selection->HPLC_Analysis Specific Adducts Data_Analysis Data Analysis UDS_Assay->Data_Analysis Alkaline_Elution->Data_Analysis HPLC_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental workflow for assessing this compound's genotoxicity.

Conclusion

This compound's efficacy as an anticancer agent is deeply rooted in its ability to disrupt DNA and RNA synthesis through a complex series of metabolic activation and subsequent DNA damage. Understanding the intricate molecular mechanisms, coupled with robust experimental methodologies, is paramount for the continued development and optimization of this compound-based therapies and for the discovery of novel agents that target these fundamental cellular processes. This guide provides a comprehensive technical overview to aid researchers, scientists, and drug development professionals in their endeavors to further unravel the complexities of this compound's action and to innovate in the field of cancer therapeutics.

References

The Historical Development of Procarbazine: From Serendipity to a Chemotherapy Cornerstone

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Procarbazine (B1678244), a methylhydrazine derivative, represents a fascinating chapter in the history of oncology, tracing a path from its initial synthesis as a potential monoamine oxidase inhibitor to its establishment as a critical component in curative chemotherapy regimens for Hodgkin's lymphoma and certain brain tumors.[1] This technical guide provides an in-depth review of the historical development of this compound, detailing its preclinical validation, the evolution of its clinical application, and the quantitative outcomes of seminal trials that defined its role in modern chemotherapy.

Preclinical Development

Synthesis and Discovery

This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) was first synthesized in the late 1950s during a research program at Hoffmann-La Roche aimed at developing new monoamine oxidase inhibitors.[1] Its discovery as an antineoplastic agent was serendipitous, emerging from broad screening of synthetic compounds in animal tumor models. This unexpected activity prompted a shift in its developmental trajectory towards oncology.

Experimental Protocol: Synthesis of this compound

While the original proprietary synthesis protocols are not publicly detailed, a general synthetic route has been described in chemical literature. The process involves the alkylation of 1,2-bis-(benzyloxycarbonyl)-1-methylhydrazine with the methyl ester of 4-bromomethylbenzoic acid. The resulting product undergoes hydrolysis and subsequent reaction with isopropylamine (B41738) to form the amide bond. Finally, deprotection of the benzyloxycarbonyl groups yields this compound.[2]

A generalized laboratory synthesis can be outlined as follows:

  • Alkylation: 1,2-bis-(benzyloxycarbonyl)-1-methylhydrazine is reacted with 4-(bromomethyl)benzoate (B8499459) in the presence of a strong base (e.g., sodium hydride) to form 1,2-bis(benzyloxycarbonyl)-1-methyl-2-(p-carbomethoxy)benzylhydrazine.

  • Saponification: The carbomethoxy group is hydrolyzed to a carboxylic acid using a base like sodium hydroxide.

  • Amidation: The resulting carboxylic acid is converted to an acid chloride, which is then reacted with isopropylamine to form the corresponding N-isopropyl amide.

  • Deprotection: The benzyloxycarbonyl protecting groups are removed, typically using hydrogen bromide in acetic acid, to yield the final this compound hydrochloride salt.[2]

Mechanism of Action

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. It undergoes complex biotransformation, primarily in the liver, into several active intermediates.[1] The prevailing evidence suggests its mechanism involves the inhibition of DNA, RNA, and protein synthesis.[1]

The activation pathway begins with oxidation by cytochrome P450 enzymes to an azo derivative, which then isomerizes and is further oxidized to form active azoxy metabolites.[3] These metabolites can release a methyl diazonium ion, a reactive species that acts as an alkylating agent. This ion transfers a methyl group to nucleophilic sites on cellular macromolecules, most critically the O-6 position of guanine (B1146940) in DNA. This methylation leads to DNA damage, strand breaks, and the induction of apoptosis in rapidly dividing cancer cells.

digraph "Procarbazine_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#202124"];

// Nodes this compound [label="this compound (Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="Hepatic Metabolism\n(Cytochrome P450)", fillcolor="#FBBC05", fontcolor="#202124"]; Azo [label="Azo-derivative", fillcolor="#FFFFFF", fontcolor="#202124"]; Azoxy [label="Azoxy-derivative\n(Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Cellular DNA", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Methylation [label="Methylation of Guanine (O-6)", fillcolor="#FFFFFF", fontcolor="#202124"]; Damage [label="DNA Strand Breaks", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Cell Death)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Metabolism [label="Oxidation"]; Metabolism -> Azo; Azo -> Azoxy [label="Isomerization &\nOxidation"]; Azoxy -> DNA [label="Releases Methyl\nDiazonium Ion"]; DNA -> Methylation; Methylation -> Damage; Damage -> Apoptosis; }

Figure 1: Metabolic Activation and Mechanism of Action of this compound.

Preclinical Efficacy Studies

In vitro and in vivo models were crucial for establishing the anticancer potential of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (General) In vitro studies typically assess the concentration-dependent cytotoxic effect of a drug on cancer cell lines.

  • Cell Culture: A relevant cancer cell line (e.g., human leukemia CCRF-CEM or murine leukemia L1210) is cultured in appropriate media and conditions.[3]

  • Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Drug Exposure: this compound (or its active metabolites) is dissolved in a suitable solvent and serially diluted. The cells are then exposed to a range of drug concentrations for a defined period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay. These assays quantify metabolic activity, which correlates with the number of viable cells.[4][5]

  • Data Analysis: The results are used to plot a dose-response curve and calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%). Studies showed that the active metabolite, methylazoxythis compound, was significantly more cytotoxic than the parent compound.[3]

Experimental Protocol: In Vivo Xenograft Model (General) In vivo studies assess a drug's efficacy in a living organism, providing insights into its pharmacokinetics and antitumor activity.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[6]

  • Tumor Implantation: A suspension of human tumor cells is injected subcutaneously or orthotopically into the mice.[6]

  • Treatment: Once tumors reach a palpable size, mice are randomized into control (vehicle) and treatment groups. This compound is administered, typically orally or via intraperitoneal injection, according to a specific dose and schedule.[7]

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal weight and general health are also monitored as indicators of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. The primary endpoint is often tumor growth delay or inhibition.

Clinical Development: A Tale of Two Cancers

The clinical journey of this compound is defined by its transformative impact on Hodgkin's lymphoma and its significant role in treating high-grade gliomas.

digraph "Procarbazine_Timeline" { graph [bgcolor="#F1F3F4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [color="#5F6368"];

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// Edges Discovery -> SingleAgent; SingleAgent -> MOPP; MOPP -> Toxicity; Toxicity -> BEACOPP; MOPP -> PCV [style=dashed]; }

Figure 2: Historical Development Timeline of this compound.

Hodgkin's Lymphoma: The MOPP Revolution

Initially trialed as a single agent, this compound showed promising but transient responses in patients with advanced Hodgkin's lymphoma. The true breakthrough came with its inclusion in the four-drug MOPP combination regimen, developed by Vincent T. DeVita Jr. and colleagues at the National Cancer Institute. MOPP was one of the first combination chemotherapy regimens to prove that a metastatic cancer could be cured with drugs.[8][9]

Experimental Protocol: MOPP Regimen The MOPP regimen was administered in 28-day cycles for a total of at least six cycles.

  • Mechlorethamine: 6 mg/m² IV, on Days 1 and 8.

  • Oncovin® (Vincristine): 1.4 mg/m² IV, on Days 1 and 8.

  • This compound: 100 mg/m²/day PO, on Days 1 through 14.

  • Prednisone: 40 mg/m²/day PO, on Days 1 through 14 (in cycles 1 and 4).[10][11]

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// Invisible nodes for layout subgraph { rank=same; Day1; Day8; }

// Edges Day1 -> Days1_14 [style=invis]; Day8 -> Days1_14 [style=invis]; {Day1, Day8} -> Days15_28 [label="IV Drugs:\nMechlorethamine\nVincristine"]; Days1_14 -> Days15_28; Days15_28 -> CycleEnd; }

Figure 3: Workflow for a Single 28-Day Cycle of the MOPP Regimen.

Table 1: Clinical Outcomes of the MOPP Regimen for Advanced Hodgkin's Disease

Parameter Result Source
Patient Cohort (N) 198 [10]
Complete Remission (CR) Rate 80% [8][10]

| 10-Year Disease-Free Survival (of CR patients) | 68% |[10] |

Despite its success, MOPP was associated with significant long-term toxicities, including a high risk of secondary leukemias and infertility, which led to the development of alternative regimens like ABVD.

The Re-emergence: BEACOPP

In the 1990s, this compound was reintroduced as part of a more dose-intense regimen developed by the German Hodgkin Study Group (GHSG) called BEACOPP (Bleomycin, Etoposide, Adriamycin, Cyclophosphamide, Oncovin®, this compound, Prednisone). This regimen proved superior to previous standards for patients with advanced-stage Hodgkin's lymphoma.

Experimental Protocol: Escalated BEACOPP Regimen The regimen is administered in 21-day cycles.

  • Bleomycin: 10 mg/m² IV, on Day 8.

  • Etoposide: 200 mg/m² IV, on Days 1-3.

  • Adriamycin (Doxorubicin): 35 mg/m² IV, on Day 1.

  • Cyclophosphamide: 1250 mg/m² IV, on Day 1.

  • Oncovin® (Vincristine): 1.4 mg/m² IV, on Day 8.

  • This compound: 100 mg/m²/day PO, on Days 1-7.

  • Prednisone: 40 mg/m²/day PO, on Days 1-14.

Table 2: 10-Year Follow-Up Results from the GHSG HD9 Trial

Arm Freedom from Treatment Failure (FFTF) Overall Survival (OS) Secondary AML Rate
COPP/ABVD 64% 75% 0.4%
BEACOPP (baseline) 70% 80% 1.5%
BEACOPP (escalated) 82% 86% 3.0%

Source: Data from the German Hodgkin Study Group HD9 trial.[2][6]

The HD9 trial demonstrated that dose escalation with the BEACOPP regimen led to significantly improved tumor control and overall survival, re-establishing this compound as a key agent in the treatment of advanced Hodgkin's lymphoma.[2]

Brain Tumors: The PCV Regimen

This compound's ability to cross the blood-brain barrier made it a candidate for treating central nervous system malignancies. It became a cornerstone of the PCV regimen for treating anaplastic gliomas.

Experimental Protocol: PCV Regimen The PCV regimen is typically administered in 6-week (42-day) cycles.

  • This compound: 60 mg/m²/day PO, on Days 8 through 21.

  • CCNU (Lomustine): 110 mg/m² PO, on Day 1.

  • Vincristine: 1.4 mg/m² IV, on Days 8 and 29.

Table 3: Clinical Outcomes of the RTOG 9802 Trial (RT + PCV vs. RT Alone) for Low-Grade Glioma

Parameter Radiation Therapy (RT) + PCV Radiation Therapy (RT) Alone P-value
Patient Cohort (N) 251 (total)
Median Overall Survival 13.3 years 7.8 years 0.003
Median Progression-Free Survival 10.4 years 4.0 years <0.001

Source: Data from the Radiation Therapy Oncology Group (RTOG) 9802 trial.

Long-term follow-up from the RTOG 9802 trial conclusively showed that adding PCV chemotherapy to radiation therapy significantly prolonged both progression-free and overall survival for patients with low-grade glioma, cementing its role in neuro-oncology.

Conclusion

The development of this compound is a testament to the importance of broad preclinical screening and the revolutionary potential of combination chemotherapy. From an incidental discovery, it became a lynchpin in the first curative regimen for a metastatic cancer (MOPP), and after a period of decline due to toxicity, it was successfully repurposed in a dose-intensified regimen (BEACOPP) that set a new standard of care. Concurrently, its unique pharmacological properties allowed it to fill a critical need in the treatment of malignant brain tumors (PCV). The history of this compound underscores a key lesson in drug development: the clinical journey of a compound can be long and nonlinear, with its ultimate value realized through persistent investigation and rational combination with other therapies.

References

Procarbazine's Monoamine Oxidase Inhibitor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244), a cornerstone in the treatment of Hodgkin's lymphoma and certain brain tumors, is primarily classified as an alkylating agent. However, it also exhibits a clinically significant secondary activity as a monoamine oxidase (MAO) inhibitor. This technical guide provides an in-depth exploration of this compound's MAOI activity, delving into its mechanism of action, the role of its metabolites, and the downstream effects on monoamine signaling. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) was initially investigated in the 1950s during a search for novel MAO inhibitors.[1] While its potent antineoplastic properties became its primary clinical application, its MAOI activity remains a crucial aspect of its pharmacological profile.[1][2] This activity is responsible for notable drug-drug and drug-food interactions, necessitating careful patient management.[3][4] Understanding the nuances of this compound's interaction with MAO enzymes is critical for optimizing its therapeutic use and mitigating potential adverse effects.

This compound itself is a prodrug that undergoes metabolic activation in the liver, leading to the formation of several metabolites.[2] Evidence suggests that these metabolites, rather than the parent compound, are the primary mediators of its biological activities, including both its cytotoxic and MAO-inhibiting effects.

Mechanism of Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are responsible for the oxidative deamination of neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.[5][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[7] Inhibition of these enzymes leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, which can have significant physiological and pharmacological consequences.[6][8]

This compound is considered a weak MAO inhibitor.[3][9] Its clinical MAOI effects are thought to be primarily mediated by its metabolites. The inhibition of MAO by this compound and its metabolites can lead to a range of central nervous system effects and is the basis for the dietary restrictions (avoidance of tyramine-rich foods) recommended for patients undergoing this compound therapy to prevent a hypertensive crisis.[3][6]

The Role of this compound Metabolites

This compound is extensively metabolized in the liver, giving rise to several active compounds, including azothis compound (B1211744) and monomethylhydrazine.[10] Research indicates that these metabolites are significantly more potent inhibitors of certain amine oxidases than the parent drug. Specifically, in vitro studies using rat tissues have demonstrated that azothis compound and monomethylhydrazine are potent inhibitors of semicarbazide-sensitive amine oxidase (SSAO), with IC50 values in the nanomolar range.[10] Their inhibitory activity against MAO-A and MAO-B in these studies was found to be substantially lower, with IC50 values more than three orders of magnitude higher than those for SSAO.[10]

Quantitative Data on Amine Oxidase Inhibition

The available quantitative data on the inhibitory activity of this compound and its metabolites primarily comes from studies on rat tissues. While this data provides valuable insights, it is important to note the absence of comprehensive data on human MAO-A and MAO-B inhibition.

CompoundEnzymeSpeciesIC50ID50 (ex-vivo)Reference
Azothis compoundSSAORat32.7 nM-[10]
MonomethylhydrazineSSAORat7.0 nM-[10]
This compoundSSAORat-~8 mg/kg[2]
MonomethylhydrazineSSAORat-~0.08 mg/kg[2]

SSAO: Semicarbazide-sensitive amine oxidase

Signaling Pathways Affected by MAO Inhibition

The inhibition of MAO-A and MAO-B leads to an increase in the synaptic concentrations of monoamine neurotransmitters. This, in turn, enhances the activation of their respective postsynaptic receptors, leading to a cascade of downstream signaling events.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage MA_syn Monoamines Vesicle->MA_syn Release Receptor Postsynaptic Receptors MA_syn->Receptor MAO MAO-A / MAO-B MA_syn->MAO Degradation Signaling Downstream Signaling Cascade Receptor->Signaling This compound This compound Metabolites This compound->MAO

Caption: Signaling pathway of monoamine oxidase inhibition by this compound metabolites.

Experimental Protocols

The following is a generalized protocol for an in vitro monoamine oxidase inhibition assay using kynuramine (B1673886) as a substrate, based on established methodologies.[11][12] This fluorometric assay is suitable for determining the IC50 values of test compounds against MAO-A and MAO-B.

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Kynuramine dihydrobromide (substrate)

  • Test compound (e.g., this compound or its metabolites) dissolved in DMSO

  • Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader

Assay Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound and positive controls in potassium phosphate buffer.

    • Prepare a stock solution of kynuramine in the assay buffer.

    • Dilute the MAO-A or MAO-B enzyme to the desired working concentration in the assay buffer.

  • Assay Plate Setup:

    • Add the following to the appropriate wells of a 96-well plate:

      • Blank wells: Assay buffer.

      • Control wells (no inhibitor): Assay buffer and MAO enzyme solution.

      • Test compound wells: Assay buffer, MAO enzyme solution, and the respective test compound dilution.

      • Positive control wells: Assay buffer, MAO enzyme solution, and the respective positive control dilution.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Enzymatic Reaction:

    • Add the kynuramine solution to all wells (except the blank) to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380-405 nm. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Test Compounds) B Assay Plate Setup (Blank, Control, Test Wells) A->B C Pre-incubation (37°C, 15 min) B->C D Initiate Reaction (Add Kynuramine) C->D E Incubation (37°C, 30 min) D->E F Fluorescence Measurement (Ex: ~320nm, Em: ~380-405nm) E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: General experimental workflow for an in vitro MAO inhibition assay.

Clinical Implications and Drug Interactions

The MAOI activity of this compound has several important clinical implications:

  • Dietary Restrictions: Patients taking this compound should avoid foods rich in tyramine (B21549) (e.g., aged cheeses, cured meats, and some wines) to prevent a hypertensive crisis.[3]

  • Drug Interactions: Co-administration of this compound with sympathomimetic drugs, tricyclic antidepressants, and selective serotonin reuptake inhibitors (SSRIs) should be done with caution due to the risk of hypertensive crisis or serotonin syndrome.[3][13] However, a retrospective study of patients treated with this compound and an antidepressant did not find any instances of serotonin toxicity.[13]

Conclusion

This compound's monoamine oxidase inhibitor activity is a critical, albeit secondary, component of its pharmacological profile. While the parent drug is a weak MAOI, its metabolites, particularly azothis compound and monomethylhydrazine, have shown potent inhibitory effects on amine oxidases in preclinical models. The lack of comprehensive quantitative data on the inhibition of human MAO-A and MAO-B by these metabolites represents a knowledge gap that warrants further investigation. A deeper understanding of these interactions will enable more precise clinical management of patients receiving this compound and could inform the development of novel antineoplastic agents with tailored pharmacological profiles. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further explore the intricate pharmacology of this compound.

References

Preclinical Efficacy of Procarbazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procarbazine (B1678244), a methylhydrazine derivative, is an alkylating agent that has been a component of various chemotherapy regimens for decades, notably for the treatment of Hodgkin's lymphoma and brain tumors such as glioblastoma multiforme.[1][2] Despite its long-standing clinical use, a comprehensive understanding of its preclinical efficacy, mechanism of action, and the specific signaling pathways it modulates is crucial for its optimal use and for the development of novel combination therapies. This technical guide provides an in-depth overview of the preclinical studies on this compound's efficacy, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] Its primary mechanism of action involves the alkylation of DNA, leading to the inhibition of DNA, RNA, and protein synthesis, and ultimately inducing apoptosis in rapidly dividing cancer cells.[3][4] This guide will delve into the preclinical data that supports these mechanisms and explore the experimental designs used to evaluate its anti-tumor activity.

I. In Vitro Efficacy of this compound

The in vitro cytotoxicity of this compound and its active metabolites has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing a drug's potency.

Quantitative Data: In Vitro Cytotoxicity
Cell LineAssay TypeMetaboliteIC50 (mM)Reference
L1210 (Murine Leukemia)Soft-agar clonogenic assayMethylazoxythis compound (B1204352)0.15[5]
L1210 (Murine Leukemia)Colorimetric assay (MTT)Methylazoxythis compound0.2[5]

Note: The cytotoxicity of the parent compound, this compound, in vitro is often lower due to the requirement for metabolic activation, which may not be fully efficient in all cell culture systems.

Key Experimental Protocols: In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. Clonogenic Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after drug treatment, providing a measure of long-term cytotoxicity.

  • Cell Plating: Seed a low density of cells in a 6-well plate or culture dish.

  • Drug Exposure: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells, and culture them in fresh medium for a period that allows for colony formation (typically 1-2 weeks).

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control and generate a survival curve.

II. In Vivo Efficacy of this compound

Preclinical in vivo studies, primarily in rodent models, have been instrumental in demonstrating the anti-tumor activity of this compound.

Quantitative Data: In Vivo Tumor Growth Inhibition

Studies have shown the efficacy of this compound in various murine tumor models, particularly in combination with other chemotherapeutic agents.

Animal ModelTumor TypeTreatmentEfficacy OutcomeReference
Murine Glioma 26GliomaThis compound in combination with BCNU or CCNUMore active than single agents; achieved 85-100% tumor "cure" at 120 days.[1]
Human Tumor Xenografts in MiceColon Adenocarcinoma, Osteosarcoma, Ewing Sarcoma, Bronchogenic CarcinomaThis compound (90 mg/kg) as part of an immunosuppressive regimen to establish xenografts.Not an efficacy study, but provides dosage information for establishing models.[6]

Note: Specific percentages of tumor growth inhibition and detailed survival data from monotherapy preclinical studies are not consistently reported in recent literature, with a greater focus on clinical combination therapies.

Key Experimental Protocols: In Vivo Efficacy Studies

1. Murine Glioma Xenograft Model

This model is commonly used to evaluate the efficacy of drugs against brain tumors.

  • Cell Culture: Culture a human or murine glioma cell line (e.g., U87, GL261) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) for human cell line xenografts or immunocompetent syngeneic mice for murine cell lines.

  • Tumor Implantation: Stereotactically implant a specific number of glioma cells (e.g., 1 x 10^5 cells) into the brain (e.g., striatum or cerebrum) of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

  • Drug Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Assessment: Measure tumor volume at regular intervals throughout the study. Monitor animal survival and record the date of euthanasia due to tumor burden or morbidity.

  • Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves. Calculate metrics such as tumor growth inhibition (TGI) and increase in lifespan (ILS).

III. Mechanism of Action and Signaling Pathways

This compound's cytotoxic effects are mediated through a complex series of metabolic activation steps and subsequent interactions with cellular macromolecules, primarily DNA.

Signaling Pathways

The DNA damage induced by this compound's active metabolites triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.

  • DNA Alkylation and Oxidative Stress: this compound's metabolites, including methyl radicals, alkylate DNA, primarily at the O6 position of guanine.[2] This leads to DNA strand breaks. Additionally, the metabolic process can generate reactive oxygen species (ROS), causing oxidative DNA damage.[4]

  • DNA Damage Response (DDR): The DNA lesions activate the DDR pathway. Key proteins such as ATM and ATR are recruited to the sites of damage, initiating a signaling cascade that leads to the phosphorylation of downstream effectors like CHK1 and CHK2.

  • p53 Activation: The DDR pathway often leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA).[4]

  • Apoptosis Induction: The accumulation of DNA damage beyond the cell's repair capacity triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and eventual cell death.[7][8][9]

Mandatory Visualizations

procarbazine_mechanism This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (Liver) This compound->Metabolic_Activation Active_Metabolites Active Metabolites (e.g., Methyl Radicals) Metabolic_Activation->Active_Metabolites DNA DNA Active_Metabolites->DNA Interaction DNA_Damage DNA Alkylation & Oxidative Stress DNA->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

This compound's Mechanism of Action

in_vitro_workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding drug_treatment This compound Treatment (Dose-response) cell_seeding->drug_treatment incubation Incubation (24-72 hours) drug_treatment->incubation mtt_addition MTT Addition & Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis end End data_analysis->end

In Vitro Cytotoxicity Assay Workflow (MTT)

in_vivo_workflow start Start tumor_implantation Tumor Cell Implantation (Intracranial) start->tumor_implantation tumor_growth Tumor Growth Monitoring (e.g., MRI) tumor_implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment_group This compound Treatment randomization->treatment_group control_group Vehicle Control randomization->control_group efficacy_assessment Efficacy Assessment (Tumor Volume, Survival) treatment_group->efficacy_assessment control_group->efficacy_assessment data_analysis Data Analysis efficacy_assessment->data_analysis end End data_analysis->end

In Vivo Efficacy Study Workflow

Conclusion

This compound remains a relevant chemotherapeutic agent, particularly for central nervous system malignancies. Preclinical studies have established its mechanism of action as a DNA alkylating agent that induces cell cycle arrest and apoptosis. While quantitative in vitro and in vivo data for this compound as a monotherapy are somewhat limited in recent literature, the established experimental protocols provide a solid framework for its continued investigation. Future preclinical research should focus on generating comprehensive IC50 datasets in a broader range of cancer cell lines, particularly in molecularly defined subtypes of gliomas, and conducting detailed in vivo efficacy studies with modern imaging and analysis techniques. A deeper understanding of the specific signaling pathways modulated by this compound will be critical for identifying rational combination therapies and overcoming mechanisms of resistance, ultimately improving its clinical utility.

References

In Vivo Models of Procarbazine's Antitumor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo models utilized to evaluate the antitumor activity of procarbazine (B1678244). This compound, a methylhydrazine derivative, is a chemotherapeutic agent primarily used in the treatment of Hodgkin's lymphoma and brain tumors such as glioblastoma multiforme. Its mechanism of action is complex, involving DNA alkylation and the generation of reactive oxygen species, leading to the inhibition of DNA, RNA, and protein synthesis.[1] This guide summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological processes to support further research and drug development efforts.

Core Concepts: this compound's Mechanism of Antitumor Activity

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. In the liver, it is metabolized to active intermediates that can methylate guanine (B1146940) at the O-6 position in DNA.[2] This methylation leads to DNA strand breaks, ultimately inhibiting DNA, RNA, and protein synthesis and inducing apoptosis in rapidly proliferating cancer cells.[2] Additionally, the metabolism of this compound can generate hydrogen peroxide and methyl radicals, which contribute to oxidative DNA damage. This dual mechanism of direct alkylation and oxidative stress underscores its potent antitumor properties.[3][4]

Preclinical In Vivo Models and Antitumor Efficacy

This compound has demonstrated significant antitumor activity in a variety of preclinical in vivo models. These studies have been instrumental in establishing its efficacy and informing clinical trial design. The following sections detail the key models and present the available quantitative data on this compound's effects.

Murine Leukemia Models

The L1210 leukemia model in mice has been a cornerstone in the preclinical evaluation of this compound. Studies have focused on the survival of tumor-bearing mice following treatment.

Table 1: Antitumor Activity of this compound in the L1210 Murine Leukemia Model

Animal ModelTreatment RegimenKey FindingsReference
L1210 leukemia-bearing miceThis compound and its metabolitesMethylazoxythis compound, a metabolite, was the most effective compound in increasing the survival of L1210 tumor-bearing mice.[5]
L1210 leukemia cells in vitroThis compound and its azoxy metabolitesThe azoxy 2 isomer of this compound was approximately 7-fold more toxic to L1210 cells than the azoxy 1 metabolite.[6]
Rat Carcinoma Models

The Walker 256 carcinosarcoma model in rats has been employed to investigate the impact of this compound on solid tumors.

Table 2: Antitumor Activity of this compound in the Walker 256 Rat Carcinosarcoma Model

Animal ModelTreatment RegimenKey FindingsReference
Walker 256 carcinosarcoma-bearing ratsThis compound in combination with other cytostaticsThis compound was evaluated as part of combination therapy, with studies focusing on tumor pathology and biosynthesis of DNA, RNA, and proteins.[7]
Murine Ascites Carcinoma Models

The Ehrlich ascites carcinoma (EAC) model in mice is another valuable tool for assessing the in vivo efficacy of anticancer agents.

Table 3: Antitumor Activity of this compound in the Ehrlich Ascites Carcinoma (EAC) Model

Animal ModelTreatment RegimenKey FindingsReference
EAC-bearing Swiss albino miceNot specified for this compoundThe EAC model is used to monitor tumor weight, survival time, and tumor cell growth inhibition.[8][9]
Murine Sarcoma Models

The Crocker sarcoma 180 (S180) model in mice has also been utilized in the evaluation of this compound's antitumor effects.

Table 4: Antitumor Activity of this compound in the Crocker Sarcoma 180 (S180) Model

Animal ModelTreatment RegimenKey FindingsReference
S180 allograft mouse modelNot specified for this compoundThe S180 model is used to test antitumor activity and investigate mechanisms of action of various compounds.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. The following sections outline typical experimental protocols for evaluating this compound's antitumor activity.

General In Vivo Experimental Workflow

A standardized workflow is essential for preclinical anticancer drug screening.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Analysis Tumor Cell Culture Tumor Cell Culture Tumor Cell Implantation Tumor Cell Implantation Tumor Cell Culture->Tumor Cell Implantation Animal Model Selection Animal Model Selection Animal Model Selection->Tumor Cell Implantation Randomization Randomization Tumor Cell Implantation->Randomization Drug Administration Drug Administration Randomization->Drug Administration Control Group Control Group Randomization->Control Group Tumor Growth Measurement Tumor Growth Measurement Drug Administration->Tumor Growth Measurement Survival Monitoring Survival Monitoring Drug Administration->Survival Monitoring Control Group->Tumor Growth Measurement Control Group->Survival Monitoring Data Analysis Data Analysis Tumor Growth Measurement->Data Analysis Survival Monitoring->Data Analysis

A typical experimental workflow for in vivo anticancer drug testing.
L1210 Murine Leukemia Model Protocol

  • Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium.

  • Animal Model: DBA/2 or other suitable mouse strains are used.

  • Tumor Inoculation: A specific number of L1210 cells (e.g., 1 x 10^5 cells) are injected intraperitoneally or intravenously into the mice.

  • Treatment: this compound or its metabolites are administered at various doses and schedules.

  • Endpoint: The primary endpoint is the mean survival time of the treated mice compared to the control group.

Walker 256 Rat Carcinosarcoma Model Protocol
  • Tumor Model: Walker 256 carcinosarcoma cells are propagated in rats.

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Tumor Implantation: Tumor cells are injected subcutaneously or intramuscularly into the flank of the rats.[11]

  • Treatment: this compound is administered orally or via injection.

  • Endpoint: Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. Inhibition of tumor growth is the primary efficacy measure.

Ehrlich Ascites Carcinoma (EAC) Model Protocol
  • Tumor Model: EAC cells are maintained by serial intraperitoneal passage in mice.

  • Animal Model: Swiss albino mice are typically used.

  • Tumor Inoculation: A defined number of EAC cells (e.g., 2 x 10^6 cells) are injected intraperitoneally.

  • Treatment: this compound is administered, and treatment can be initiated 24 hours after tumor inoculation.

  • Endpoints: Antitumor efficacy is assessed by monitoring the median survival time, percentage increase in lifespan, and changes in body weight. Tumor volume and viable tumor cell count in the ascitic fluid are also measured.

Signaling Pathways Implicated in this compound's Antitumor Activity

This compound's cytotoxic effects are mediated through its impact on critical cellular signaling pathways, primarily those involved in DNA damage and repair.

This compound Metabolism and Activation

This compound undergoes a multi-step metabolic activation process to become a potent DNA alkylating agent.

G This compound This compound Azo-procarbazine Azo-procarbazine This compound->Azo-procarbazine Metabolic Oxidation Azoxy-procarbazine Isomers Azoxy-procarbazine Isomers Azo-procarbazine->Azoxy-procarbazine Isomers Metabolic Oxidation Methylating Species Methylating Species Azoxy-procarbazine Isomers->Methylating Species DNA Methylation DNA Methylation Methylating Species->DNA Methylation

Metabolic activation pathway of this compound.
DNA Damage and Repair Pathways

The active metabolites of this compound induce DNA damage, primarily through the methylation of guanine residues. This triggers cellular DNA damage response and repair mechanisms.

G cluster_damage DNA Damage Induction cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome This compound Metabolites This compound Metabolites DNA Methylation (O6-methylguanine) DNA Methylation (O6-methylguanine) This compound Metabolites->DNA Methylation (O6-methylguanine) Oxidative Stress (ROS) Oxidative Stress (ROS) This compound Metabolites->Oxidative Stress (ROS) MGMT (O6-methylguanine-DNA methyltransferase) MGMT (O6-methylguanine-DNA methyltransferase) DNA Methylation (O6-methylguanine)->MGMT (O6-methylguanine-DNA methyltransferase) Mismatch Repair (MMR) Mismatch Repair (MMR) DNA Methylation (O6-methylguanine)->Mismatch Repair (MMR) DNA Strand Breaks DNA Strand Breaks Oxidative Stress (ROS)->DNA Strand Breaks Base Excision Repair (BER) Base Excision Repair (BER) DNA Strand Breaks->Base Excision Repair (BER) Apoptosis Apoptosis MGMT (O6-methylguanine-DNA methyltransferase)->Apoptosis If overwhelmed Mismatch Repair (MMR)->Apoptosis If overwhelmed Cell Cycle Arrest Cell Cycle Arrest Base Excision Repair (BER)->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis

Signaling pathways of this compound-induced DNA damage and repair.

Conclusion

The in vivo models discussed in this guide have been pivotal in elucidating the antitumor activity of this compound. The quantitative data, though limited in some of the older literature, consistently demonstrates its efficacy against various tumor types. The detailed experimental protocols provide a framework for future preclinical studies, while the visualized signaling pathways offer insights into its molecular mechanisms of action. A deeper understanding of these models and mechanisms is essential for the development of novel therapeutic strategies and combination regimens involving this compound to improve outcomes for cancer patients.

References

An In-Depth Technical Guide to the Pharmacodynamics of Procarbazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244), a methylhydrazine derivative, is a venerable yet potent alkylating agent with a complex pharmacodynamic profile. This technical guide provides a comprehensive overview of the mechanisms of action of this compound and its key metabolites. It delves into its metabolic activation, DNA damaging effects, influence on cellular signaling pathways, and its activity as a monoamine oxidase inhibitor. This document synthesizes quantitative data on its cytotoxic effects, details relevant experimental protocols, and provides visual representations of its molecular interactions to serve as a valuable resource for researchers and drug development professionals in oncology.

Introduction

This compound is an antineoplastic agent primarily used in combination chemotherapy regimens for Hodgkin's lymphoma and certain brain tumors, such as glioblastoma multiforme.[1][2][3] Despite its long-standing clinical use, a detailed understanding of its pharmacodynamics continues to evolve. This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] Its mechanism of action is multifaceted, involving DNA alkylation, the generation of reactive oxygen species (ROS), and the inhibition of protein, RNA, and DNA synthesis.[4][5] This guide aims to provide an in-depth exploration of these mechanisms.

Metabolic Activation

This compound undergoes a complex series of metabolic transformations, primarily in the liver and kidneys, to form its active cytotoxic species.[4] The initial and rate-limiting step is the oxidation of this compound by cytochrome P450 (CYP450) and monoamine oxidase (MAO) to form azothis compound (B1211744).[5] This intermediate is then further metabolized to two azoxy isomers: methylazoxythis compound (B1204352) and benzylazoxythis compound.[6] The methylazoxy isomer is considered the major cytotoxic metabolite.[6] These azoxy metabolites are unstable and can decompose to form reactive methylating species, likely a methyldiazonium ion, which is responsible for the alkylation of DNA.[5]

procarbazine_metabolism This compound This compound Azothis compound Azothis compound This compound->Azothis compound CYP450, MAO Methylazoxythis compound Methylazoxythis compound Azothis compound->Methylazoxythis compound Isomerization Benzylazoxythis compound Benzylazoxythis compound Azothis compound->Benzylazoxythis compound Isomerization Reactive_Methylating_Species Reactive Methylating Species (Methyldiazonium ion) Methylazoxythis compound->Reactive_Methylating_Species DNA_Alkylation DNA Alkylation Reactive_Methylating_Species->DNA_Alkylation

Figure 1: Metabolic activation pathway of this compound.

Molecular Mechanisms of Action

The cytotoxic effects of this compound are attributed to several interconnected mechanisms:

DNA Alkylation and Damage

The primary mechanism of this compound's anticancer activity is the alkylation of DNA by its active metabolites.[4] The methyldiazonium ion transfers a methyl group to nucleophilic sites on DNA bases, with the N7 and O6 positions of guanine (B1146940) being major targets.[7] The formation of O6-methylguanine is a particularly cytotoxic lesion that can lead to mispairing with thymine (B56734) during DNA replication, resulting in G:C to A:T transition mutations.[7] This DNA damage can also lead to single- and double-strand breaks.[5]

Generation of Reactive Oxygen Species (ROS)

The metabolism of this compound, particularly the auto-oxidation of the parent drug and its metabolites, generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[5][8] These ROS can induce oxidative stress and contribute to DNA damage, including the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage.[8] This oxidative damage can also lead to strand breaks and further contributes to the drug's cytotoxicity.

Inhibition of Macromolecular Synthesis

This compound and its metabolites can inhibit the synthesis of DNA, RNA, and proteins.[4] This may be a secondary consequence of DNA damage, which can stall replication and transcription machinery. There is also evidence that this compound may inhibit the transmethylation of methyl groups from methionine into transfer RNA (tRNA), which would disrupt protein synthesis.[4]

Monoamine Oxidase (MAO) Inhibition

This compound is a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine.[9] While this is not its primary anticancer mechanism, it is clinically significant due to potential drug and food interactions.[1] Some metabolites of this compound, such as azothis compound and monomethylhydrazine, are more potent inhibitors of certain amine oxidases than the parent drug.[10][11]

Cellular Responses to this compound-Induced Damage

The extensive DNA damage and oxidative stress induced by this compound trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.

DNA Damage Response and Cell Cycle Arrest

This compound-induced DNA lesions activate the DNA damage response (DDR) pathway. Key sensor proteins, such as ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR), are recruited to the sites of damage.[12][13] These kinases then phosphorylate a range of downstream targets, including the checkpoint kinases Chk1 and Chk2, which in turn leads to the activation of cell cycle checkpoints. This compound has been shown to cause cell cycle arrest in the S and G2 phases.[1][14] This arrest provides the cell with an opportunity to repair the DNA damage before proceeding with cell division.

Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound-induced apoptosis can be initiated through both p53-dependent and p53-independent pathways.[15][16] In cells with functional p53, DNA damage leads to the stabilization and activation of p53.[15] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax and Puma, leading to the intrinsic mitochondrial pathway of apoptosis.[17] This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[15]

procarbazine_apoptosis_pathway This compound This compound DNA_Damage DNA Damage & Oxidative Stress This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 Bax_Puma Bax, Puma Upregulation p53->Bax_Puma Mitochondria Mitochondria Bax_Puma->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2: this compound-induced p53-dependent apoptosis pathway.

Quantitative Pharmacodynamic Data

The cytotoxic effects of this compound and its metabolites have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

CompoundCell LineAssay TypeIC50Reference
This compoundL1210 (murine leukemia)Soft-agar clonogenic1.5 mM[6]
Methylazoxythis compoundL1210 (murine leukemia)MTT0.2 mM[6]
Methylazoxythis compoundL1210 (murine leukemia)Soft-agar clonogenic0.15 mM[6]
Benzylazoxythis compoundL1210 (murine leukemia)MTTInsignificant cytotoxicity[6]
Azothis compoundRat brown adipose tissue (SSAO)Radiometric32.7 nM[10]
MonomethylhydrazineRat brown adipose tissue (SSAO)Radiometric7.0 nM[10]

Experimental Protocols

Assessment of Cytotoxicity (MTT Assay)

This protocol is for determining the IC50 value of this compound and its metabolites in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound or metabolite stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • After the incubation with MTT, remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

mtt_assay_workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Add_Drug Add Serial Dilutions of this compound Seed_Cells->Add_Drug Incubate Incubate for 48-72 hours Add_Drug->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Figure 3: Workflow for the MTT cytotoxicity assay.
Assessment of DNA Damage (Comet Assay)

This protocol provides a method to detect DNA single- and double-strand breaks induced by this compound.

Materials:

  • Treated and control cells

  • Low melting point agarose (B213101) (LMA)

  • Normal melting point agarose

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralizing buffer

  • DNA staining solution (e.g., SYBR Green or propidium (B1200493) iodide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix the cell suspension with molten LMA at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated microscope slide.

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Apply an electric field (typically 25 V) for 20-30 minutes.

  • After electrophoresis, neutralize the slides with neutralizing buffer.

  • Stain the DNA with a fluorescent dye.

  • Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate image analysis software (measuring tail length, tail intensity, and tail moment).

Assessment of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][18]

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Assessment of Cell Cycle Distribution (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.[1][4][6][10][14]

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with PBS.

  • Fix the cells by slowly adding cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The pharmacodynamics of this compound are complex, stemming from its metabolic activation into reactive species that induce a variety of cellular insults. Its primary mechanism of action involves DNA alkylation and the generation of oxidative stress, which collectively trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis. A thorough understanding of these intricate molecular mechanisms is crucial for optimizing its therapeutic use, overcoming drug resistance, and developing novel combination strategies in cancer therapy. This guide provides a foundational resource for researchers and clinicians working with this important antineoplastic agent.

References

Procarbazine: A Technical Guide to its Genotoxic and Mutagenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procarbazine (B1678244), a methylhydrazine derivative with established antineoplastic activity, presents a significant genotoxic and mutagenic hazard. Its clinical efficacy, particularly in the treatment of Hodgkin's lymphoma and certain brain tumors, is counterbalanced by concerns regarding its potential to induce secondary malignancies. This technical guide provides an in-depth analysis of the genotoxicity and mutagenic potential of this compound, consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways. The complex metabolic activation of this compound is a critical determinant of its DNA-damaging capabilities, leading to a range of genetic lesions including DNA alkylation and oxidative damage. These events trigger cellular responses that can result in mutations and chromosomal aberrations, the hallmarks of its genotoxic profile. This document is intended to serve as a comprehensive resource for professionals engaged in research, drug development, and safety assessment involving this compound and related compounds.

Introduction

This compound (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is an alkylating agent that has been in clinical use for decades.[1] Its mechanism of action is contingent upon its metabolic activation to reactive intermediates that can interact with cellular macromolecules, most notably DNA.[2][3] The genotoxic effects of this compound are well-documented and are considered to be the basis for both its therapeutic efficacy and its carcinogenic properties.[4][5] A thorough understanding of its genotoxic profile is therefore essential for its safe and effective use and for the development of novel therapeutic strategies with improved safety profiles.

Metabolic Activation and Mechanisms of DNA Damage

The genotoxicity of this compound is not intrinsic to the parent molecule but is a consequence of its complex metabolic conversion to reactive species. This activation process is a multi-step pathway primarily occurring in the liver.

2.1. Metabolic Activation Pathway

This compound undergoes initial oxidation by cytochrome P450 (CYP450) and monoamine oxidase (MAO) to form an azo intermediate.[6][7] This is followed by further enzymatic oxidation to two positional azoxy isomers.[8] The methylazoxy isomer is considered the more cytotoxic species.[8] These azoxy metabolites can then undergo spontaneous decomposition or further metabolic conversion to yield highly reactive intermediates, including the methyldiazonium ion and methyl radicals.[9][10] The methyldiazonium ion is a potent alkylating agent, while the generation of methyl radicals and hydrogen peroxide (H₂O₂) during this compound's auto-oxidation contributes to oxidative DNA damage.[11][12]

Procarbazine_Metabolism cluster_enzymes Metabolic Enzymes This compound This compound Azo Azo-procarbazine This compound->Azo Oxidation Azoxy Azoxy-procarbazine (methyl & benzyl (B1604629) isomers) Azo->Azoxy Isomerization Reactive Reactive Intermediates Azoxy->Reactive Decomposition DNA_Damage DNA Damage Reactive->DNA_Damage Interaction with DNA CYP450 CYP450 MAO Monoamine Oxidase

Caption: Metabolic activation pathway of this compound.

2.2. Types of DNA Damage

The reactive metabolites of this compound induce a spectrum of DNA lesions:

  • DNA Alkylation: The primary mechanism of this compound-induced DNA damage is methylation, predominantly at the O⁶-position of guanine (B1146940) (O⁶-methylguanine or O⁶-meG), but also at other sites such as the N⁷-position of guanine.[13] O⁶-meG is a highly mutagenic lesion as it can mispair with thymine (B56734) during DNA replication, leading to G:C → A:T transition mutations.[13]

  • Oxidative DNA Damage: The generation of reactive oxygen species (ROS) like hydrogen peroxide and methyl radicals can lead to oxidative damage to DNA bases, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), as well as single and double-strand breaks.[11][14]

  • Chromosomal Damage: this compound is a potent clastogen, meaning it can induce structural and numerical chromosomal aberrations. This is often observed as an increase in micronuclei formation in vivo.[5][15]

Quantitative Genotoxicity Data

The genotoxic effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vivo Mutagenicity Data for this compound

Assay TypeSpecies/ModelTissue/Cell TypeDosing RegimenEndpoint MeasuredResult (Fold increase vs. control or MF x 10⁻⁶)Reference(s)
lacZ TransgenicMutaMouseBone Marrow25 mg/kg/day for 28 daysMutant Frequency (MF)~46.7 x 10⁻⁵[3][15]
lacZ TransgenicMutaMouseBone Marrow12.5 mg/kg/day for 28 daysMutant Frequency (MF)~24.9 x 10⁻⁵[16]
lacZ TransgenicMutaMouseBone Marrow6.25 mg/kg/day for 28 daysMutant Frequency (MF)Significant increase[2][15]
lacZ TransgenicMutaMouseLung, Spleen150 mg/kg/day for 5 daysMutant Frequency (MF)Highly positive response[17]
Pig-a GeneMutaMouseReticulocytes25 mg/kg/day for 28 days (Day 30)Mutant Reticulocyte FrequencySignificant increase[15]
Pig-a GeneCD-1 MiceReticulocytes150 mg/kg/day for 3 days (Day 15)Mutant Reticulocyte FrequencySignificant increase[18]
Specific LocusMale MiceSpermatogonia400 mg/kgMutation FrequencySignificant increase[19]

Table 2: In Vivo Clastogenicity Data for this compound

Assay TypeSpecies/ModelTissue/Cell TypeDosing RegimenEndpoint MeasuredResult (Fold increase or % MNPCEs)Reference(s)
MicronucleusMutaMouseImmature Erythrocytes25 mg/kg/day for 28 days% Micronucleated Reticulocytes (MN-RET)Robust, dose-related induction[15]
MicronucleusCD-1 MiceReticulocytes150 mg/kg/day for 3 days% Micronucleated Reticulocytes (MN-RET)29-fold increase[18]
MicronucleusMicePolychromatic Erythrocytes348 mg/kg (single dose)Frequency of Micronucleated PCEs (MPE)Increased frequency at 48h[20]
MicronucleusMicePolychromatic Erythrocytes116 or 580 mg/kg for 2 consecutive daysFrequency of Micronucleated PCEs (MPE)Increased frequency at 48h[20]

Table 3: DNA Adduct Data for this compound

Adduct MeasuredSpecies/ModelTissue/Cell TypeDosing RegimenAdduct LevelReference(s)
O⁶-methylguanineHuman PatientsBlood Leukocytes50 mg three times daily for 10 daysUp to 0.28 fmol/µg DNA[21]
O⁶-methylguanineRatsLeukocyte DNA1-10 mg/kg (single dose)Linear dose-response (0.017 fmol/µg DNA per mg/kg)[21]
O⁶-methylguanineRatsMammary Gland, etc.Repeated doses for 20 weeksAccumulation after 9 weeks in mammary gland[22]
O⁶-methylguanineMutaMouseBone Marrow200 mg/kg for 5 days18.5 ± 1.1 fmol/µg DNA[13]
7-methylguanineHuman PatientsLeukocytes77-100 mg/m²/dayMean of 12.55 pmol/mol dG[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of genotoxicity studies. Below are generalized protocols for key assays used to evaluate this compound, based on OECD guidelines and published literature.

4.1. In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus.

  • Test System: Rodents, typically mice or rats.

  • Administration: this compound hydrochloride is dissolved in a suitable vehicle (e.g., water) and administered via an appropriate route, such as oral gavage or intraperitoneal injection.

  • Dose Levels: A preliminary toxicity test is often conducted to determine a range of analyzable concentrations. Typically, a vehicle control and at least three dose levels are used. The highest dose should induce some signs of toxicity without causing excessive mortality.

  • Treatment Schedule: Can be a single administration or repeated doses (e.g., daily for 2, 3, or 28 days).

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (e.g., 24 and 48 hours for bone marrow).

  • Slide Preparation and Staining: Bone marrow cells are flushed, smeared on slides, and stained with a dye that differentiates polychromatic erythrocytes (PCEs or reticulocytes) from normochromatic erythrocytes (NCEs) (e.g., Giemsa, acridine (B1665455) orange). For peripheral blood, flow cytometry is often used.

  • Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as an indicator of bone marrow toxicity.

  • Data Analysis: The frequency of micronucleated PCEs (MNPCEs) is calculated for each animal. Statistical analysis is performed to compare the treated groups to the vehicle control. A positive response is a dose-dependent and statistically significant increase in the frequency of MNPCEs.

4.2. In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 mix), typically derived from the livers of Aroclor- or phenobarbital/β-naphthoflavone-induced rats, to mimic mammalian metabolism.

  • Treatment: Cells are exposed to this compound at a minimum of three analyzable concentrations for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., continuously for up to 1.5 normal cell cycle lengths) in the absence of S9.

  • Cell Harvest: Following treatment, cells are washed and incubated in fresh medium. A metaphase-arresting substance (e.g., Colcemid®) is added prior to harvesting.

  • Slide Preparation and Analysis: Harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides. Chromosomes are stained (e.g., with Giemsa), and metaphase cells are analyzed for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Scoring: At least 200 well-spread metaphases per concentration are analyzed.

  • Data Analysis: The percentage of cells with aberrations and the number of aberrations per cell are calculated. A positive result is a concentration-related, statistically significant increase in the frequency of cells with structural aberrations.

4.3. Bacterial Reverse Mutation Assay (Ames Test)

This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Test System: Histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring (trp⁻) strains of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed with and without an S9 mix.

  • Procedure (Plate Incorporation Method): The test substance, the bacterial tester strain, and (if applicable) the S9 mix are combined in molten top agar (B569324). This mixture is poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.

  • Data Analysis: A positive response is a dose-related increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Cellular Response to this compound-Induced DNA Damage

The DNA damage induced by this compound triggers a complex network of cellular responses, including DNA repair and cell cycle checkpoints, which ultimately determine the fate of the cell.

DNA_Damage_Response cluster_repair DNA Repair Pathways This compound This compound Metabolites DNA_Damage DNA Damage (O⁶-meG, Strand Breaks, Oxidative Lesions) This compound->DNA_Damage AGT AGT (MGMT) Direct Reversal DNA_Damage->AGT O⁶-meG MMR Mismatch Repair (MMR) DNA_Damage->MMR O⁶-meG:T mispair BER Base Excision Repair (BER) DNA_Damage->BER Oxidative lesions Mutation Mutation Fixation DNA_Damage->Mutation Replication past lesion AGT->DNA_Damage Repair Replication_Block Replication Fork Stall/Collapse MMR->Replication_Block Abortive repair cycles BER->DNA_Damage Repair Apoptosis Apoptosis Replication_Block->Apoptosis Chrom_Aberration Chromosomal Aberration Replication_Block->Chrom_Aberration

Caption: Cellular response to this compound-induced DNA damage.

5.1. DNA Repair Pathways

  • O⁶-alkylguanine-DNA alkyltransferase (AGT): This protein directly removes the methyl group from O⁶-meG, restoring the guanine base.[6] AGT is a suicide enzyme, and its depletion by high or repeated doses of this compound can lead to the accumulation of O⁶-meG.[22]

  • Mismatch Repair (MMR): The MMR system recognizes the O⁶-meG:T mispair that arises during DNA replication.[23] However, instead of correcting the lesion, the MMR system can initiate futile cycles of repair that lead to replication fork collapse and cell death.[13][23] Deficiency in MMR can lead to tolerance to this compound's cytotoxic effects but may also result in an increased mutation rate.[13]

  • Base Excision Repair (BER): This pathway is responsible for repairing oxidative DNA damage and some alkylated bases.[23]

5.2. Consequences of Unrepaired Damage

If DNA damage is not properly repaired before cell division, it can lead to:

  • Mutagenesis: The replication of DNA containing lesions like O⁶-meG can result in the incorporation of an incorrect base, leading to a permanent mutation in the daughter cells.[13]

  • Clastogenesis: Stalled or collapsed replication forks can lead to double-strand breaks, which if improperly repaired can result in chromosomal rearrangements and the formation of micronuclei.

Conclusion

This compound is a potent genotoxic and mutagenic agent, a characteristic that underpins both its therapeutic utility and its carcinogenic risk. Its bioactivation to reactive alkylating and oxidizing species initiates a cascade of DNA damage, including the highly mutagenic O⁶-methylguanine lesion. The cellular response to this damage, particularly the interplay between DNA repair pathways such as AGT and MMR, is a critical determinant of cell fate. The quantitative data from a range of in vivo and in vitro assays consistently demonstrate this compound's ability to induce gene mutations and chromosomal aberrations in a dose-dependent manner. This comprehensive technical guide provides a detailed overview of the current understanding of this compound's genotoxic potential, offering a valuable resource for professionals in the fields of toxicology, pharmacology, and oncology. A thorough appreciation of these mechanisms is paramount for the informed clinical use of this compound and for the development of safer and more effective cancer chemotherapeutics.

References

Procarbazine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244) (N-isopropyl-α-(2-methylhydrazino)-p-toluamide) is a cornerstone of combination chemotherapy, particularly for Hodgkin's lymphoma and certain brain tumors. Initially synthesized in the late 1950s as a potential monoamine oxidase inhibitor, its potent cytotoxic and antineoplastic properties were soon discovered, leading to its approval for medical use in 1969.[1][2][3] This document provides a comprehensive technical overview of the discovery, chemical synthesis, and complex mechanism of action of this compound. It details the metabolic activation pathways that convert this prodrug into its active alkylating species and outlines the subsequent molecular events that lead to cancer cell death. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to serve as a resource for researchers in oncology and medicinal chemistry.

Discovery and Development

This compound HCl, a 'nonclassical' oral alkylating agent, was first synthesized in the late 1950s.[2] The initial research aimed to develop new monoamine oxidase inhibitors, but the compound demonstrated significant antitumor activity.[2][3] This discovery shifted its development trajectory, and by 1963, its tumor-inhibitory effects were being reported.[4] Clinical evaluations throughout the 1960s, particularly in England and Europe, established its efficacy against a variety of cancers.[4]

Its most notable early application was in the treatment of advanced Hodgkin's lymphoma.[2] The development of the MOPP regimen (mechlorethamine, vincristine, this compound, and prednisone) in the early 1970s was a landmark in chemotherapy, demonstrating that advanced-stage disease could be cured.[2][5] this compound was approved by the United States Food and Drug Administration (FDA) in 1969, solidifying its role in oncology.[1][4] While late toxicities led to its partial replacement by newer regimens, it has seen a resurgence in modern dose-intensified protocols like BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, this compound, and prednisone) and PCV (this compound, lomustine, and vincristine) for gliomas.[2][6]

Physicochemical Properties and Data

This compound is a synthetic methylhydrazine derivative. Its quantitative data are summarized below.

PropertyValueSource
IUPAC NameN-Isopropyl-4-[(2-methylhydrazino)methyl]benzamide[1]
Molecular FormulaC₁₂H₁₉N₃O[1]
Molar Mass221.304 g·mol⁻¹[1]
Melting Point223 °C[7]
CAS Number671-16-9[1]
PubChem CID4915[1]
DrugBank IDDB01168[1]
Solubility (Water)1420 mg/L[7]
LogP0.06[7]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from p-toluic acid. The general scheme involves the formation of an amide followed by side-chain bromination and subsequent reaction with methylhydrazine.

Experimental Protocol: Synthesis via Amide Formation and Bromination

This protocol is a synthesized representation of common chemical synthesis routes.

Step 1: Synthesis of N-isopropyl-4-methylbenzamide

  • To a solution of p-toluic acid (1.0 eq) in a suitable solvent such as dichloromethane, add a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[8]

  • Stir the mixture at room temperature until the acid is fully activated (e.g., 30-60 minutes, monitored by TLC).

  • Add isopropylamine (B41738) (1.2 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (typically several hours).

  • Perform an aqueous workup to remove water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-isopropyl-4-methylbenzamide.

Step 2: Synthesis of 4-(bromomethyl)-N-isopropylbenzamide

  • Dissolve the N-isopropyl-4-methylbenzamide (1.0 eq) from Step 1 in an appropriate organic solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical bromination of the benzylic methyl group.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the succinimide (B58015) byproduct, and remove the solvent in vacuo to obtain the crude product.

Step 3: Synthesis of this compound

  • Dissolve the crude 4-(bromomethyl)-N-isopropylbenzamide (1.0 eq) from Step 2 in a solvent like acetonitrile.

  • Add methylhydrazine (1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction involves the nucleophilic substitution of the bromide by methylhydrazine.

  • After the reaction is complete, the product can be isolated and purified. This may involve hydrolysis of any protecting groups if used, followed by extraction and crystallization to yield the final product, this compound.[3]

G cluster_0 Synthesis of this compound p_toluic_acid p-Toluic Acid amide N-isopropyl-4-methylbenzamide p_toluic_acid->amide 1. CDI/DMAP 2. Isopropylamine isopropylamine Isopropylamine isopropylamine->amide brominated_amide 4-(bromomethyl)-N-isopropylbenzamide amide->brominated_amide NBS, Initiator Reflux This compound This compound brominated_amide->this compound Methylhydrazine methylhydrazine Methylhydrazine methylhydrazine->this compound

A simplified reaction scheme for the synthesis of this compound.

Mechanism of Action

The precise cytotoxic mechanism of this compound is complex and not fully elucidated, but it is known to be a prodrug that requires metabolic activation.[2][9] This activation occurs primarily in the liver and involves cytochrome P450 and monoamine oxidase enzymes.[2][10]

Metabolic Activation Pathway

This compound undergoes rapid oxidation by microsomal cytochrome P450 and mitochondrial monoamine oxidase to form an azo derivative.[2][11] This intermediate then isomerizes to a hydrazone.[9] Further metabolism, including hydrolysis, generates active metabolites.[9][10] The key cytotoxic activity is believed to stem from the formation of azoxy metabolites, which can then generate a methyl carbonium ion.[6][10]

Cellular and DNA Damage

The active metabolites of this compound exert their antineoplastic effects through several mechanisms:

  • DNA Alkylation: The metabolically generated methylating agents, likely methyl carbonium ions, alkylate DNA, primarily methylating guanine (B1146940) at the O-6 and N-7 positions.[1][6] This methylation leads to DNA damage, strand breakage, and inhibition of DNA replication, ultimately triggering apoptosis in rapidly dividing cancer cells.[1][11]

  • Inhibition of Macromolecule Synthesis: There is evidence that this compound inhibits DNA, RNA, and protein synthesis.[2][9] One proposed mechanism is the inhibition of the transmethylation of methyl groups from methionine into transfer RNA (tRNA).[9][12] The resulting lack of functional tRNA would halt protein synthesis and, consequently, DNA and RNA synthesis.[2][9]

  • Oxidative Stress: The auto-oxidation of this compound and its metabolites generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[9][11] This H₂O₂ can cause further cellular damage by attacking protein sulfhydryl groups, including those in proteins tightly bound to DNA, contributing to DNA damage.[2][9][11]

This compound's cytotoxic effects are cell-cycle specific, primarily targeting the S phase.[7][9]

G cluster_0 Metabolic Activation & Mechanism of Action cluster_1 Cellular Effects This compound This compound (Prodrug) Azo_Derivative Azo-Procarbazine This compound->Azo_Derivative CYP450 / MAO (Oxidation) H2O2 Hydrogen Peroxide (H₂O₂) This compound->H2O2 Auto-oxidation Azoxy_Metabolites Active Azoxy Metabolites Azo_Derivative->Azoxy_Metabolites Isomerization & Metabolism Methyl_Radical Methylating Species (e.g., CH3+) Azoxy_Metabolites->Methyl_Radical Inhibition Inhibition of DNA, RNA, & Protein Synthesis Azoxy_Metabolites->Inhibition DNA_Alkylation DNA Alkylation (O-6 Guanine) Methyl_Radical->DNA_Alkylation Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Apoptosis Apoptosis DNA_Alkylation->Apoptosis Inhibition->Apoptosis Oxidative_Stress->Apoptosis

Metabolic activation and cytotoxic pathways of this compound.

Conclusion

This compound remains a clinically significant antineoplastic agent, decades after its initial discovery. Its journey from a potential MAO inhibitor to a key component in curative chemotherapy regimens for lymphoma and gliomas highlights the importance of serendipity and rigorous clinical investigation in drug development. As a prodrug with a complex metabolic activation pathway, it employs a multi-pronged attack on cancer cells through DNA alkylation, inhibition of macromolecular synthesis, and induction of oxidative stress. This technical guide provides a foundational resource for understanding the synthesis and fundamental pharmacology of this important chemotherapeutic drug.

References

Procarbazine in Hodgkin's Lymphoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procarbazine (B1678244), a methylhydrazine derivative, has long been a cornerstone in the combination chemotherapy regimens for Hodgkin's lymphoma. Despite the evolution of treatment protocols, this compound's unique mechanism of action continues to make it a relevant and potent agent, particularly in advanced-stage or relapsed disease. This technical guide provides an in-depth review of this compound's pharmacology, its role in established and emerging treatment strategies, and a summary of key clinical data. Detailed experimental insights and visualizations of its metabolic activation and cytotoxic pathways are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound hydrochloride, a nonclassical oral alkylating agent, was first synthesized in the late 1950s and gained approval for medical use in the United States in 1969. It is primarily indicated for the treatment of Stage III and IV Hodgkin's disease, often in combination with other antineoplastic agents.[1][2] Historically, it was a key component of the MOPP (mechlorethamine, vincristine, this compound, and prednisone) regimen, which was the first combination chemotherapy to achieve high success rates in treating Hodgkin's lymphoma.[3][4] While newer regimens like ABVD (doxorubicin, bleomycin, vinblastine, and dacarbazine) have become standard first-line treatments, this compound remains integral to dose-intensified regimens like BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, this compound, and prednisone) for advanced-stage disease.[5]

Pharmacology and Mechanism of Action

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.[5] Its mechanism of action is complex and not fully elucidated, but it is known to inhibit DNA, RNA, and protein synthesis.[5][6]

Metabolic Activation

Following oral administration, this compound is rapidly and completely absorbed.[6][7] It undergoes extensive metabolism, primarily in the liver and kidneys.[6][8] The initial step involves auto-oxidation to an azo derivative, which then isomerizes to a hydrazone.[6] Further metabolism by cytochrome P450 and monoamine oxidase generates reactive intermediates, including the azoxy derivative and hydrogen peroxide.[9][10] These metabolites are responsible for the drug's antineoplastic activity.[9]

procarbazine_metabolism This compound This compound Azo_derivative Azo-derivative This compound->Azo_derivative CYP450, MAO Azoxy_derivative Azoxy-derivative Azo_derivative->Azoxy_derivative Reactive_Metabolites Reactive Metabolites (e.g., methyl carbonium ion) Azoxy_derivative->Reactive_Metabolites DNA_Damage DNA Damage Reactive_Metabolites->DNA_Damage Alkylation

Caption: Metabolic activation pathway of this compound.
Cytotoxic Effects

The active metabolites of this compound exert their cytotoxic effects through multiple mechanisms:

  • DNA Alkylation: The azoxy metabolites are believed to form a methyl carbonium ion, which acts as an alkylating agent.[10] This ion primarily methylates guanine (B1146940) bases in DNA, leading to DNA strand breaks and inhibition of DNA replication and RNA transcription.[8]

  • Inhibition of Macromolecule Synthesis: this compound and its metabolites can inhibit the synthesis of DNA, RNA, and proteins, which are crucial for cell growth and division.[1][6] One proposed mechanism is the inhibition of transmethylation of methionine into transfer RNA (t-RNA), leading to a cessation of protein synthesis.[6]

  • Generation of Reactive Oxygen Species (ROS): The auto-oxidation of this compound produces hydrogen peroxide, a reactive oxygen species that can cause further damage to DNA and other cellular components.[6][9]

procarbazine_moa cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects cluster_outcome Cellular Outcome This compound This compound Active_Metabolites Active Metabolites This compound->Active_Metabolites DNA_Alkylation DNA Alkylation (Guanine methylation) Active_Metabolites->DNA_Alkylation Inhibition_Synthesis Inhibition of DNA, RNA, and Protein Synthesis Active_Metabolites->Inhibition_Synthesis ROS_Production ROS Production (Hydrogen Peroxide) Active_Metabolites->ROS_Production DNA_Strand_Breaks DNA Strand Breaks DNA_Alkylation->DNA_Strand_Breaks Apoptosis Apoptosis Inhibition_Synthesis->Apoptosis ROS_Production->DNA_Strand_Breaks DNA_Strand_Breaks->Apoptosis

Caption: this compound's multimodal mechanism of action.

Role in Hodgkin's Lymphoma Treatment Regimens

This compound is a key component of several important combination chemotherapy regimens for Hodgkin's lymphoma.

MOPP Regimen

The MOPP regimen, developed in the mid-1960s, was the first combination chemotherapy to achieve a high success rate in treating Hodgkin's lymphoma.[3][11] Although largely replaced by less toxic alternatives, it is still used in certain relapse situations or when other regimens are contraindicated.[3][4]

Table 1: MOPP Regimen Dosing and Administration

DrugDosageRouteAdministration Schedule
M echlorethamine6 mg/m²IVDays 1 and 8 of a 28-day cycle
O ncovin (Vincristine)1.4 mg/m² (max 2 mg)IVDays 1 and 8 of a 28-day cycle
P rocarbazine100 mg/m²OralDays 1 to 14 of a 28-day cycle
P rednisone40 mg/m²OralDays 1 to 14 of cycles 1 and 4 only
Source:[11]
BEACOPP Regimen

The BEACOPP regimen, particularly in its escalated-dose form, is a highly effective first-line treatment for advanced-stage Hodgkin's lymphoma.[5][12] It has demonstrated superior long-term progression-free survival compared to other regimens.[12]

Table 2: Escalated BEACOPP Regimen Dosing and Administration

DrugDosageRouteAdministration Schedule
B leomycin10,000 units/m²IV InfusionDay 8
E toposide200 mg/m²IV InfusionDays 1 to 3
A driamycin (Doxorubicin)35 mg/m²IV BolusDay 1
C yclophosphamide1250 mg/m²IV InfusionDay 1
O ncovin (Vincristine)1.4 mg/m² (max 2 mg)IV InfusionDay 8
P rocarbazine100 mg/m²OralDays 1 to 7
P rednisone40 mg/m²OralDays 1 to 14
Source:[13]

Quantitative Clinical Data

The efficacy of this compound-containing regimens has been evaluated in numerous clinical trials.

Table 3: Efficacy of MOPP in Hodgkin's Disease (Median 14-Year Follow-up)

OutcomePercentage of Patients
Complete Response (CR)84%
Disease-Free >10 Years (of CR patients)66%
Overall Survival (9-21 years post-treatment)48%
Source:[14]

A recent study comparing eBEACOPP with eBEACOPDac (where dacarbazine (B1669748) replaces this compound) showed comparable efficacy, with a 3-year progression-free survival of 93.3% for both regimens.[15][16] This suggests that dacarbazine may be a suitable substitute for this compound, potentially with a different toxicity profile.[15]

Experimental Protocols

Detailed experimental protocols for clinical trials involving this compound are extensive. The following provides a generalized workflow for a clinical trial evaluating a this compound-containing regimen.

experimental_workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Staging, Bloodwork, Imaging) Informed_Consent->Baseline_Assessment Randomization Randomization (If applicable) Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., eBEACOPP) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., eBEACOPDac) Randomization->Treatment_Arm_B Treatment_Cycle Treatment Cycles (e.g., 21-day cycles) Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Monitoring Monitoring (Toxicity, Adverse Events) Treatment_Cycle->Monitoring Interim_Assessment Interim Response Assessment (e.g., PET-CT) Treatment_Cycle->Interim_Assessment After specified cycles Monitoring->Treatment_Cycle Interim_Assessment->Treatment_Cycle Completion_of_Therapy Completion of Therapy Interim_Assessment->Completion_of_Therapy End_of_Treatment_Assessment End of Treatment Assessment Completion_of_Therapy->End_of_Treatment_Assessment Follow_Up Long-term Follow-up (PFS, OS, Late Toxicities) End_of_Treatment_Assessment->Follow_Up

Caption: Generalized workflow for a clinical trial of a this compound regimen.

Pharmacokinetics and Toxicity

Pharmacokinetics
  • Absorption: Rapidly and completely absorbed orally.[6][7]

  • Distribution: Widely distributed throughout the body.[8]

  • Metabolism: Extensively metabolized in the liver and kidneys.[6][8]

  • Elimination Half-Life: Approximately 10 minutes for the parent drug, but active metabolites have a longer duration of action.[8]

  • Excretion: Primarily excreted through the kidneys.[8]

Table 4: Pharmacokinetic Parameters of this compound

ParameterValue
Elimination Half-Life~10 minutes
MetabolismLiver, Kidney
ExcretionKidney
Source:[8]
Toxicity Profile

The use of this compound is associated with several toxicities, which can be dose-limiting.

  • Myelosuppression: Low blood cell counts (leukopenia, thrombocytopenia, and anemia) are common.[1][8]

  • Gastrointestinal Effects: Nausea and vomiting are the most common side effects.[1]

  • Neurological Effects: Can include lethargy, depression, and peripheral neuropathy.[8]

  • Secondary Malignancies: Long-term use, particularly in combination with other agents, increases the risk of secondary cancers like acute myeloid leukemia.[9][17]

  • Infertility: this compound-containing regimens are known to cause dose-dependent infertility.[12][18]

Recent studies have shown that replacing this compound with dacarbazine in the BEACOPP regimen may reduce gonadal and stem cell toxicity while maintaining comparable efficacy.[15][16]

Conclusion

This compound remains a significant therapeutic agent in the management of Hodgkin's lymphoma, particularly for patients with advanced-stage disease. Its unique multi-faceted mechanism of action, involving DNA alkylation and inhibition of macromolecule synthesis, contributes to its high efficacy. However, its use is tempered by a considerable toxicity profile, including myelosuppression, neurotoxicity, and the risk of secondary malignancies and infertility. Ongoing research, such as the investigation of dacarbazine as a substitute, aims to optimize treatment regimens to maintain efficacy while minimizing long-term adverse effects. A thorough understanding of this compound's pharmacology and clinical data is essential for the continued development of effective and safer therapies for Hodgkin's lymphoma.

References

Methodological & Application

Procarbazine In Vitro Cytotoxicity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procarbazine (B1678244) is a methylhydrazine derivative and an alkylating agent used in the chemotherapy of Hodgkin's lymphoma and certain brain tumors, such as glioblastoma multiforme.[1][2] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[3][4] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound against relevant cancer cell lines. A key consideration highlighted is the unsuitability of the standard MTT assay due to this compound's interference with the tetrazolium dye. Therefore, alternative cytotoxicity assays are recommended and detailed below.

Mechanism of Action

This compound's cytotoxic activity is a result of its metabolic activation into reactive intermediates. The precise mechanism is complex, but it is understood to involve the following key steps:

  • Metabolic Activation: this compound undergoes initial oxidation by cytochrome P450 and monoamine oxidase to form azothis compound.[3][4]

  • Formation of Active Metabolites: Azothis compound is further metabolized to azoxythis compound isomers. The methylazoxy isomer is considered the most cytotoxic metabolite.[4][5]

  • Generation of Reactive Species: The active metabolites can decompose to form reactive methylating species, likely a methyl carbonium ion, and other radical species.[1][3]

  • Cellular Damage: These reactive species can alkylate DNA, leading to DNA strand breaks and inhibition of DNA, RNA, and protein synthesis, ultimately resulting in cell death.[6][7]

Below is a diagram illustrating the metabolic activation pathway of this compound leading to its cytotoxic effects.

procarbazine_pathway This compound This compound Azothis compound Azothis compound This compound->Azothis compound Cytochrome P450, Monoamine Oxidase Azoxyprocarbazine_isomers Azoxythis compound Isomers Azothis compound->Azoxyprocarbazine_isomers Metabolism Methyl_diazonium Methyl Diazonium Ion (Reactive Methylating Species) Azoxyprocarbazine_isomers->Methyl_diazonium Decomposition DNA_damage DNA Alkylation & Strand Breaks Methyl_diazonium->DNA_damage Inhibition Inhibition of DNA, RNA, & Protein Synthesis DNA_damage->Inhibition Cell_Death Cell Death Inhibition->Cell_Death

Caption: Metabolic activation pathway of this compound.

Data Presentation

Due to the limited availability of consistent IC50 values for this compound across a wide range of human lymphoma and glioma cell lines in publicly available literature, a comprehensive data table is challenging to construct. The provided data primarily focuses on the murine L1210 leukemia cell line and highlights the greater potency of this compound's active metabolite. Researchers should perform dose-response experiments to determine the IC50 for their specific cell line and assay conditions.

CompoundCell LineAssay TypeIC50Citation
This compoundL1210 (murine leukemia)Soft-agar clonogenic assay1.5 mM
Methylazoxythis compoundL1210 (murine leukemia)Soft-agar clonogenic assay0.15 mM
Methylazoxythis compoundL1210 (murine leukemia)Colorimetric assay (MTT)0.2 mM

Experimental Protocols

Given that this compound can directly reduce tetrazolium salts, the standard MTT assay is not recommended for assessing its cytotoxicity. The following protocols for alternative assays are provided.

Recommended Cell Lines:
  • Lymphoma: CCRF-CEM (human acute lymphoblastic leukemia), Jurkat (human T-cell leukemia), Daudi (human Burkitt's lymphoma)

  • Glioma: U-87 MG (human glioblastoma), SH-SY5Y (human neuroblastoma)

MTS Cell Viability Assay

The MTS assay utilizes a tetrazolium compound that is reduced by viable cells to a soluble formazan (B1609692) product, which can be measured colorimetrically. This assay is generally less susceptible to interference from reducing compounds than the MTT assay.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound hydrochloride

  • 96-well clear-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For adherent cells (U-87 MG, SH-SY5Y), seed at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • For suspension cells (CCRF-CEM, Jurkat, Daudi), seed at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare a stock solution of this compound in sterile PBS or culture medium.

    • Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate for 48-72 hours.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound hydrochloride

  • 96-well opaque-walled microplates

  • ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Protocol:

  • Cell Seeding and Drug Treatment: Follow steps 1 and 2 from the MTS assay protocol, using opaque-walled plates.

  • ATP Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of the ATP-based reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Follow step 4 from the MTS assay protocol, using luminescence readings instead of absorbance.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity.

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound hydrochloride

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension of the chosen cell line.

    • Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Drug Treatment:

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).

    • After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining and Counting:

    • Remove the medium and gently wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain the colonies with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as >50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE/100)).

    • Plot the surviving fraction against the this compound concentration.

The following diagram illustrates a general workflow for an in vitro cytotoxicity assay.

cytotoxicity_workflow start Start cell_seeding Cell Seeding (96-well or 6-well plate) start->cell_seeding incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h drug_treatment This compound Treatment (Varying Concentrations) incubation_24h->drug_treatment incubation_48_72h 48-72h Incubation drug_treatment->incubation_48_72h assay Perform Cytotoxicity Assay (MTS, ATP-based, or Clonogenic) incubation_48_72h->assay data_acquisition Data Acquisition (Absorbance, Luminescence, or Colony Count) assay->data_acquisition data_analysis Data Analysis (Calculate % Viability/Survival, Determine IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity assay.

References

Application Notes and Protocols for Cell Culture Studies Using Procarbazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procarbazine (B1678244) is a methylhydrazine derivative and an alkylating agent used in the chemotherapy of Hodgkin's lymphoma and certain brain tumors.[1][2][3] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[2] This document provides detailed application notes and protocols for conducting cell culture studies with this compound, focusing on its mechanism of action, data presentation, and experimental methodologies.

Mechanism of Action

This compound undergoes metabolic activation in the liver and kidneys to form active metabolites, including azo-procarbazine and its azoxy isomers.[1][4] The primary cytotoxic effect of this compound is mediated by its active metabolites, which act as alkylating agents. The methylazoxythis compound (B1204352) isomer is considered the most cytotoxic metabolite.[4] These metabolites methylate DNA, primarily at the O-6 position of guanine, leading to DNA damage in the form of single-strand breaks and alkali-labile sites.[1][5] This DNA damage inhibits DNA, RNA, and protein synthesis, arrests the cell cycle in the S and G2 phases, and ultimately induces apoptosis (programmed cell death).[2][5]

The DNA damage triggers a cellular stress response, often involving the activation of the DNA damage response (DDR) pathway. This can include the activation of kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and Chk1 (Checkpoint kinase 1), which in turn can lead to the stabilization and activation of the tumor suppressor protein p53.[6][7] Activated p53 can then promote the transcription of genes involved in cell cycle arrest and apoptosis.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound and its metabolites have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Cell LineCancer TypeIC50 (this compound)IC50 (Methylazoxythis compound)Reference
L1210Murine Leukemia1.5 mM0.15 mM, 0.2 mM[1][4]

Note: Data on IC50 values for this compound in a wide range of human cancer cell lines is limited in publicly available literature, as the parent drug is often less potent in vitro compared to its metabolites which are formed in vivo.

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage and Apoptosis Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Procarbazine_Signaling_Pathway This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (CYP450, MAO) This compound->Metabolic_Activation Active_Metabolites Active Metabolites (e.g., Methylazoxythis compound) Metabolic_Activation->Active_Metabolites DNA Cellular DNA Active_Metabolites->DNA Methylation DNA_Damage DNA Alkylation (O6-methylguanine) DNA->DNA_Damage ATR_Activation ATR Activation DNA_Damage->ATR_Activation activates Chk1_Activation Chk1 Phosphorylation ATR_Activation->Chk1_Activation phosphorylates p53_Stabilization p53 Stabilization & Activation Chk1_Activation->p53_Stabilization leads to Cell_Cycle_Arrest Cell Cycle Arrest (S/G2 Phase) p53_Stabilization->Cell_Cycle_Arrest induces Bax_Transcription Transcription of Pro-apoptotic Genes (e.g., BAX) p53_Stabilization->Bax_Transcription promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to Bax_Transcription->Apoptosis contributes to

This compound's mechanism of action leading to apoptosis.
General Experimental Workflow for In Vitro Studies

This diagram outlines a typical workflow for investigating the effects of this compound on cancer cell lines.

Experimental_Workflow Cell_Culture 1. Cell Line Culture (e.g., U-87 MG, Jurkat) Treatment 2. This compound Treatment (Varying Concentrations & Durations) Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT/CCK-8) Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot Analysis (p53, Chk1, etc.) Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50 Calculation, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

A general workflow for studying this compound in cell culture.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., U-87 MG glioblastoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare a series of this compound dilutions in complete culture medium. Concentrations may range from 0.1 mM to 5 mM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., Jurkat cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not lead to overconfluence during the experiment. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis for p53 Activation

This protocol is for detecting the expression levels of p53 and its downstream targets after this compound treatment.

Materials:

  • Cancer cell line of interest with wild-type p53

  • Complete culture medium

  • This compound hydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control (e.g., β-actin).

References

Application Notes and Protocols for Procarbazine Treatment in Glioma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Procarbazine (B1678244) (PCZ) is a methylhydrazine derivative and an alkylating agent that has been a component of chemotherapeutic regimens for malignant gliomas for decades.[1][2] It is often used in combination with lomustine (B1675051) (CCNU) and vincristine (B1662923) in the well-known PCV regimen, particularly for oligodendroglial tumors.[1][2] this compound functions as a prodrug, requiring metabolic activation to exert its cytotoxic effects.[3][4][5] Its unique mechanism of action, which includes inhibiting the synthesis of DNA, RNA, and protein, and causing direct DNA damage through alkylation, makes it a subject of continued interest in neuro-oncology research.[1][6] These application notes provide an overview of its mechanism, relevant signaling pathways, and protocols for evaluating its effects on glioma cell lines.

Mechanism of Action

This compound is a nonclassical oral alkylating agent that requires metabolic activation, primarily in the liver by cytochrome P450 enzymes, to become cytotoxic.[3][4][5]

  • Activation: this compound is metabolized into active intermediates, including azo-procarbazine and its two azoxy-procarbazine isomers.[5][6][7] These isomers are further metabolized, presumably leading to the formation of a reactive methyl diazonium ion.[8]

  • DNA Damage: The primary cytotoxic action is the methylation of DNA, particularly at the O⁶ position of guanine (B1146940) (O⁶-MeG).[4][9] This DNA adduct leads to base mispairing during DNA replication, causing DNA strand breaks and triggering cell cycle arrest and cell death.[5][9]

  • Inhibition of Macromolecule Synthesis: this compound has been shown to inhibit the incorporation of DNA precursors and interfere with RNA and protein synthesis.[1][2] It may inhibit the transmethylation of methionine into transfer RNA (t-RNA), which would halt protein synthesis and, consequently, DNA and RNA synthesis.[3][6]

  • Oxidative Stress: The auto-oxidation of this compound can generate hydrogen peroxide and methyl radicals, which are reactive oxygen species (ROS).[3][5][8] These ROS can induce oxidative stress and cause further damage to DNA and other cellular components.[5][8]

The cytotoxic effects of this compound's active metabolites are most pronounced during the S and G2 phases of the cell cycle.[3]

Procarbazine_Mechanism_of_Action cluster_activation Metabolic Activation cluster_effects Cytotoxic Effects in Glioma Cell This compound This compound (Prodrug) Azo_PCZ Azo-procarbazine This compound->Azo_PCZ Cytochrome P450 (Liver) Azoxy_PCZ Azoxy-procarbazine (Isomers) Azo_PCZ->Azoxy_PCZ Metabolites Reactive Metabolites (e.g., Methyl diazonium ion) Azoxy_PCZ->Metabolites DNA_Alkylation DNA Methylation (O⁶-methylguanine) Metabolites->DNA_Alkylation ROS_Production ROS Production (H₂O₂) Metabolites->ROS_Production Synth_Inhibition Inhibition of DNA, RNA, & Protein Synthesis Metabolites->Synth_Inhibition Cell_Death Apoptosis & Senescence DNA_Alkylation->Cell_Death ROS_Production->Cell_Death Synth_Inhibition->Cell_Death

This compound's metabolic activation and cytotoxic effects.

Key Signaling Pathways & Resistance

DNA Damage Response (DDR)

The O⁶-MeG lesions created by this compound are recognized by the Mismatch Repair (MMR) system.[9] This triggers a futile repair cycle that leads to DNA double-strand breaks (DSBs) during subsequent replication.[9] These DSBs activate the ATR/ATM-CHK1/CHK2 signaling cascade, leading to the phosphorylation and activation of p53.[9] Activated p53 can induce the expression of p21, causing cell cycle arrest, or promote apoptosis through the mitochondrial pathway.[9]

DNA_Damage_Response_Pathway cluster_outcomes Cellular Outcomes This compound This compound Metabolite O6MeG O⁶-methylguanine (DNA Lesion) This compound->O6MeG MMR Mismatch Repair (MMR) System O6MeG->MMR DSB DNA Double-Strand Breaks (DSBs) MMR->DSB During Replication ATM_ATR ATM / ATR Activation DSB->ATM_ATR CHK CHK1 / CHK2 Activation ATM_ATR->CHK p53 p53 Activation CHK->p53 Arrest Cell Cycle Arrest (via p21) p53->Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence

DNA damage response pathway activated by this compound.
Mechanisms of Resistance

Resistance to this compound in glioma cells is a significant clinical challenge. The primary mechanisms include:

  • O⁶-methylguanine-DNA methyltransferase (MGMT): This DNA repair protein directly removes the methyl group from O⁶-MeG, reversing the DNA damage before it can trigger a cytotoxic response.[3][9] High MGMT expression is a well-established marker of resistance to methylating agents.

  • Mismatch Repair (MMR) Deficiency: A deficient MMR system fails to recognize the O⁶-MeG:T mispair.[9] This prevents the futile repair cycle and the subsequent formation of DSBs, leading to tolerance of the DNA damage.[3][9]

Quantitative Data

Quantitative data on this compound monotherapy in glioma cell lines is limited in publicly available literature, as it is most often studied clinically as part of the PCV combination regimen. The tables below summarize available clinical data and relevant mechanistic data from studies on temozolomide (B1682018) (TMZ), another methylating agent that induces the same key O⁶-MeG lesion.

Table 1: Clinical Response to this compound-Containing Regimens in Recurrent High-Grade Glioma

RegimenPatient PopulationResponse MetricResultCitation(s)
This compound (monotherapy)Recurrent Malignant CNS TumorsResponse + Stabilization Rate (Glioblastoma)27%[3]
This compound (monotherapy)Recurrent Malignant CNS TumorsResponse + Stabilization Rate (Anaplastic Gliomas)28%[3]
This compound + Tamoxifen (B1202)Recurrent High-Grade GliomasOverall Response Rate (Complete + Partial)29.5%[10]
MOP (Mechlorethamine, Vincristine, this compound)Recurrent High-Grade GliomaOverall Response Rate (Complete + Partial + Objective)52%[11]
PCV (this compound, CCNU, Vincristine)Recurrent High-Grade GliomaMedian Overall Survival6.7 months[12]

Table 2: Mechanistic Data for O⁶-MeG-Inducing Agents in Glioma Cell Lines (TMZ as a proxy)

Cell LineMGMT StatusTreatmentO⁶-MeG Adducts / CellDSBs / CellCellular OutcomeCitation(s)
A172Deficient20 µM TMZ~14,000~3212% Cell Death, 35% Senescence[9]
LN229Deficient20 µM TMZ~20,600~6624% Cell Death, 52% Senescence[9]

Experimental Protocols

The following are representative protocols for assessing the efficacy of this compound in glioma cell line cultures.

Experimental_Workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Treatment & Incubation cluster_analysis Phase 3: Downstream Analysis A 1. Culture Glioma Cell Lines (e.g., U87-MG, T98G) B 2. Seed Cells in Multi-well Plates A->B D 4. Treat Cells with this compound (Dose-Response) B->D C 3. Prepare this compound Stock & Serial Dilutions C->D E 5. Incubate for 48-72 hours D->E F Cytotoxicity Assay (MTT / MTS) E->F G Apoptosis Assay (Annexin V / PI) E->G H Cell Cycle Analysis (Propidium Iodide) E->H I 6. Data Analysis & Interpretation F->I G->I H->I

References

Application Notes and Protocols for Procarbazine Chemotherapy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the study of procarbazine (B1678244) chemotherapy. Detailed protocols for key experiments are included to facilitate the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound is a methylhydrazine derivative with antineoplastic properties. It functions as an alkylating agent, primarily exerting its cytotoxic effects through the methylation of DNA, particularly at the O-6 position of guanine.[1][2] This leads to DNA damage, inhibition of DNA, RNA, and protein synthesis, and ultimately, apoptosis in rapidly dividing cancer cells.[1][3][4] this compound is a prodrug that requires metabolic activation in the liver and kidneys to form its active metabolites.[3] It is used in the treatment of Hodgkin's lymphoma and brain tumors, such as glioblastoma multiforme, often in combination with other chemotherapeutic agents like lomustine (B1675051) (CCNU) and vincristine (B1662923) (the PCV regimen).[3][5]

Animal Models for this compound Studies

The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Both rodent and non-rodent models have been utilized to study its carcinogenicity, toxicity, and antitumor efficacy.

Rodent Models
  • Mice: Various mouse strains are used in this compound research.

    • B6C3F1 and MutaMouse: These have been used in carcinogenicity and mutagenesis studies, providing insights into the DNA-damaging properties of this compound.[2][6][7]

    • Immunocompromised Mice (e.g., Nude, SCID): These are essential for developing xenograft models using human tumor cell lines. Human glioblastoma cell lines such as U87MG and U251 are commonly used to establish intracranial or subcutaneous tumors to test the efficacy of this compound.[8]

    • Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop gliomas or lymphomas that more closely mimic the human disease are valuable for efficacy and mechanism-of-action studies.[3]

  • Rats:

    • Sprague-Dawley: This strain has been historically used in carcinogenicity and toxicology studies of this compound.[7] Rat models can also be used for intracranial tumor implantation to study brain tumor therapies.

Canine Models

Spontaneously occurring cancers in dogs, such as multicentric lymphoma, share many similarities with human cancers. Clinical trials in dogs with lymphoma have provided valuable data on the efficacy and toxicity of this compound-containing chemotherapy protocols, such as the LPP (lomustine, this compound, prednisolone) and PPC (prednisolone, this compound, cyclophosphamide) regimens.[9][10]

Quantitative Data from Animal Studies

The following tables summarize representative quantitative data from studies involving this compound in animal models.

Table 1: Efficacy of this compound-Containing Regimens in Canine Lymphoma

ProtocolAnimal ModelNumber of AnimalsOverall Response Rate (%)Complete Response (%)Partial Response (%)Median Progression-Free Survival (Days)Median Overall Survival (Days)Reference
PPCCanine Multicentric Lymphoma50704624Not ReportedNot Reported[9]
LPP (rescue)Canine High-Grade Lymphoma416129 (12 dogs)32 (13 dogs)84 (for CR), 58 (for PR)Not Reported[10]
MVPP (rescue)Canine Multicentric Lymphoma3625Not ReportedNot Reported1545[11]

Table 2: Dosing and Administration of this compound in Preclinical Studies

Animal ModelTumor ModelThis compound DoseAdministration RouteDosing ScheduleReference
MutaMouseN/A (Mutagenesis study)6.25, 12.5, or 25 mg/kg/dayOral gavageDaily for 28 days[6]
C3H MiceHuman tumor xenografts90 mg/kg (with cyclophosphamide)IntraperitonealTwo simultaneous applications over 4 days (pre-grafting)[12]
λlacZ Transgenic MiceN/A (Mutagenesis study)10-200 mg/kgIntraperitonealMultiple doses at 24-hour intervals[2]

Experimental Protocols

Protocol for Intracranial Glioblastoma Xenograft Study in Mice

This protocol describes the establishment of an intracranial glioma model and subsequent treatment with this compound.

Materials:

  • Human glioblastoma cells (e.g., U87MG)

  • Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old

  • Stereotactic apparatus

  • Hamilton syringe

  • Cell culture medium (e.g., DMEM)

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement (for subcutaneous models)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation: Culture U87MG cells under standard conditions. On the day of injection, harvest and resuspend the cells in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.

  • Animal Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the scalp and secure the head in a stereotactic frame.

  • Intracranial Injection: Create a small burr hole in the skull at a predetermined stereotactic coordinate (e.g., 2 mm lateral and 1 mm anterior to the bregma). Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma at a depth of 3 mm. Withdraw the needle slowly and suture the scalp incision.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. This can be done through observation of neurological signs, weight loss, or non-invasively using bioluminescence imaging if luciferase-expressing cells are used.

  • Treatment Initiation: Once tumors are established (typically 7-10 days post-injection), randomize the mice into treatment and control groups.

  • This compound Administration: Prepare a fresh solution of this compound in sterile saline. Administer this compound via oral gavage or intraperitoneal injection at a dose determined by dose-finding studies (e.g., 25-100 mg/kg). A typical treatment schedule could be daily for 5 consecutive days, followed by a rest period, mimicking clinical cycles. The control group should receive an equivalent volume of the vehicle.

  • Efficacy Evaluation:

    • Survival: Monitor the mice daily and record survival. The primary endpoint is typically overall survival.

    • Tumor Burden: At the end of the study or upon euthanasia, harvest the brains for histological analysis to confirm tumor presence and size.

  • Data Analysis: Generate Kaplan-Meier survival curves and compare survival between treatment groups using the log-rank test.

Protocol for a PCV-like Chemotherapy Study in a Mouse Xenograft Model

This protocol adapts the clinical PCV regimen for use in a subcutaneous glioma xenograft model.

Materials:

  • As listed in Protocol 4.1.

  • Lomustine (CCNU)

  • Vincristine

  • Appropriate vehicles for each drug.

Procedure:

  • Subcutaneous Tumor Implantation: Inject 1-5 x 10^6 U87MG cells suspended in a 1:1 mixture of media and Matrigel subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups.

  • PCV Administration (adapted for mice):

    • Lomustine (CCNU): Administer a single dose (e.g., 10-30 mg/kg) orally on Day 1 of each cycle.

    • This compound: Administer daily (e.g., 20-60 mg/kg) orally or intraperitoneally for 10-14 days, starting on Day 1 of each cycle.

    • Vincristine: Administer a single dose (e.g., 0.5-1.5 mg/kg) intravenously or intraperitoneally on Day 1 of each cycle.

    • A treatment cycle is typically 4-6 weeks.

  • Efficacy Evaluation:

    • Tumor Growth Inhibition: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study.

    • Survival: If the study design includes a survival endpoint, monitor mice until a predetermined endpoint (e.g., tumor volume > 2000 mm^3).

  • Data Analysis: Analyze differences in tumor growth between groups using appropriate statistical tests (e.g., ANOVA). Generate and analyze Kaplan-Meier survival curves.

Visualizations

Signaling Pathways and Mechanisms of Action

Procarbazine_Mechanism cluster_metabolism Metabolic Activation (Liver/Kidney) cluster_cellular_effects Cellular Effects cluster_resistance Resistance Mechanisms This compound This compound (Prodrug) Metabolites Active Metabolites (Azo-procarbazine, etc.) This compound->Metabolites Metabolic Transformation DNA DNA Metabolites->DNA DNA Methylation (O6-methylguanine) RNA RNA Metabolites->RNA Inhibition of Synthesis Protein Protein Metabolites->Protein Inhibition of Synthesis CellCycleArrest Cell Cycle Arrest (S and G2 phases) DNA->CellCycleArrest DNA Damage MGMT MGMT (O6-methylguanine-DNA methyltransferase) DNA->MGMT Repair of O6-meG MMR Mismatch Repair (MMR) System DNA->MMR Recognition of Mismatches Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's mechanism of action, metabolic activation, and resistance pathways.

Experimental Workflow for Intracranial Xenograft Study

Intracranial_Workflow start Start cell_culture Culture Human Glioma Cells (e.g., U87MG) start->cell_culture injection Stereotactic Intracranial Injection into Immunocompromised Mice cell_culture->injection monitoring Tumor Growth Monitoring (Bioluminescence/Symptoms) injection->monitoring randomization Randomize Mice into Treatment Groups monitoring->randomization treatment Administer this compound or Vehicle Control randomization->treatment evaluation Efficacy Evaluation (Survival Analysis) treatment->evaluation histology Endpoint: Histological Confirmation of Tumor evaluation->histology end End histology->end

Caption: Workflow for an intracranial glioma xenograft study with this compound.

Logical Relationship for PCV-like Combination Study

PCV_Study_Logic Control Vehicle Control TGI Tumor Growth Inhibition Control->TGI Survival Overall Survival Control->Survival This compound This compound Monotherapy This compound->TGI This compound->Survival PCV PCV Combination (this compound + Lomustine + Vincristine) PCV->TGI PCV->Survival

Caption: Logical structure of a combination chemotherapy study evaluating this compound.

References

Application Notes and Protocols for Procarbazine Administration in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procarbazine (B1678244) is a methylhydrazine derivative and an alkylating agent used in the chemotherapy of various cancers, most notably Hodgkin's lymphoma and brain tumors such as glioblastoma and medulloblastoma.[1] It functions as a prodrug, requiring metabolic activation to exert its cytotoxic effects.[1] The precise mechanism of action is not fully elucidated but is known to involve the inhibition of DNA, RNA, and protein synthesis, leading to cell death.[1] this compound readily crosses the blood-brain barrier, making it a viable option for treating central nervous system malignancies.[1]

These application notes provide a comprehensive overview of this compound administration in mouse tumor models, summarizing available data and presenting detailed experimental protocols to guide researchers in preclinical studies.

Data Presentation

Table 1: this compound Dosage and Administration in Mouse Models
Study Type Mouse Strain Tumor Model Route of Administration Dosage Schedule Vehicle Reference
GenotoxicityMutaMouseN/AOral Gavage6.25, 12.5, 25 mg/kg/day28 consecutive daysPhosphate Buffered Saline (PBS)[2]
CarcinogenicityB6C3F1N/AIntraperitoneal (IP) Injection6 or 12 mg/kg3 times per week for 52 weeksSaline
Immunosuppression for XenograftC3HHuman Colon Adenocarcinoma XenograftN/A90 mg/kg (in combination)Two applications over 4 days pre-graftingN/A[3]
Table 2: Clinical this compound Regimens (for context in preclinical model design)
Regimen Cancer Type This compound Dosage Schedule Combination Agents Reference
PCV (Standard)Gliomas60 mg/m²/dayDays 8-21 of a 6-week cycleLomustine (B1675051) (CCNU), Vincristine (B1662923)[4][5]
Modified PCRecurrent Glioma60 mg/m²/dayDays 11-24 of a 4-week cycleLomustine (CCNU)[4]
MOPPHodgkin's Lymphoma100 mg/m²/day14 days of a cycleMechlorethamine, Vincristine, Prednisone[6]
BEACOPPHodgkin's Lymphoma100 mg/m²/day7 days of a 21-day cycleBleomycin, Etoposide, Doxorubicin, Cyclophosphamide, Vincristine, Prednisone[1]

Note: Dosages in mg/m² are for human patients and require conversion for mouse studies, typically based on body surface area or direct mg/kg scaling.

Mechanism of Action and Signaling Pathways

This compound is a prodrug that undergoes metabolic activation in the liver to form reactive intermediates.[1] These metabolites are thought to exert their anticancer effects through multiple mechanisms, including:

  • DNA Alkylation: The active metabolites of this compound can methylate DNA, primarily at the O6 position of guanine. This leads to DNA damage, strand breaks, and ultimately triggers apoptosis in rapidly dividing cancer cells.

  • Inhibition of Macromolecule Synthesis: this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins, further contributing to its cytotoxic effects.[1]

procarbazine_mechanism cluster_cellular_effects Cellular Effects This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (Liver - Cytochrome P450) This compound->Metabolic_Activation Active_Metabolites Active Metabolites (Azo and Azoxy derivatives) Metabolic_Activation->Active_Metabolites RNA_Protein RNA & Protein Synthesis Active_Metabolites->RNA_Protein Inhibition DNA_Damage DNA Damage (Methylation, Strand Breaks) Active_Metabolites->DNA_Damage Alkylation DNA DNA Cell_Cycle_Arrest Cell Cycle Arrest RNA_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis DNA_Damage->Cell_Cycle_Arrest

Caption: this compound's mechanism of action.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stock solution of this compound hydrochloride for oral gavage or intraperitoneal injection in mice.

Materials:

  • This compound hydrochloride powder

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile 15 mL or 50 mL conical tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

Procedure:

  • Calculation: Determine the required concentration of the this compound solution based on the desired dose (mg/kg) and the dosing volume (e.g., 10 mL/kg). For example, for a 25 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the required concentration is 2.5 mg/mL.

  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder in a sterile conical tube.

  • Dissolving: Add the calculated volume of sterile PBS to the conical tube.

  • Mixing: Vortex the solution until the this compound hydrochloride is completely dissolved. This compound hydrochloride should be prepared fresh on each treatment day.[2]

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Use the freshly prepared solution immediately. Do not store aqueous solutions of this compound as it is unstable.

Protocol 2: Oral Gavage Administration of this compound

Objective: To administer this compound orally to mice using a gavage needle.

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse to determine the correct volume of this compound solution to administer.

  • Syringe Preparation: Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a gavage needle.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

    • Once the needle is in the esophagus, slowly dispense the solution.

    • Carefully withdraw the gavage needle.

  • Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.

  • Documentation: Record the date, time, dose, and any observations for each animal.

oral_gavage_workflow start Start weigh_mouse Weigh Mouse & Calculate Dose Volume start->weigh_mouse prepare_syringe Prepare Syringe with this compound Solution weigh_mouse->prepare_syringe restrain_mouse Restrain Mouse prepare_syringe->restrain_mouse administer_gavage Administer via Oral Gavage restrain_mouse->administer_gavage monitor_mouse Monitor for Adverse Effects administer_gavage->monitor_mouse record_data Record Data monitor_mouse->record_data end End record_data->end

Caption: Workflow for oral gavage administration.

Protocol 3: Intraperitoneal (IP) Injection of this compound

Objective: To administer this compound via intraperitoneal injection.

Materials:

  • Prepared this compound solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% ethanol (B145695) wipes

Procedure:

  • Animal Preparation: Weigh each mouse to calculate the correct injection volume.

  • Syringe Preparation: Aseptically draw the calculated volume of the this compound solution into a sterile syringe.

  • Animal Restraint: Restrain the mouse to expose the abdomen. This can be done by scruffing the mouse and securing the tail.

  • Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Administration:

    • Wipe the injection site with a 70% ethanol wipe.

    • Insert the needle at a 30-45 degree angle with the bevel up.

    • Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • If the aspiration is clear, slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions at the injection site.

  • Documentation: Record the administration details for each mouse.

ip_injection_workflow start Start weigh_mouse Weigh Mouse & Calculate Dose Volume start->weigh_mouse prepare_syringe Prepare Syringe with this compound Solution weigh_mouse->prepare_syringe restrain_mouse Restrain Mouse & Expose Abdomen prepare_syringe->restrain_mouse locate_site Locate Injection Site (Lower Right Quadrant) restrain_mouse->locate_site inject_solution Inject Solution Intraperitoneally locate_site->inject_solution monitor_mouse Monitor for Adverse Effects inject_solution->monitor_mouse record_data Record Data monitor_mouse->record_data end End record_data->end

Caption: Workflow for intraperitoneal injection.

Application in Specific Mouse Tumor Models

Glioma Models

This compound is a component of the PCV (this compound, CCNU, Vincristine) regimen used for treating gliomas.[1] Preclinical evaluation in mouse glioma models, such as orthotopic xenografts of human glioma cell lines (e.g., U87, U251) in immunocompromised mice (e.g., NSG or nude mice) or syngeneic models (e.g., GL261 in C57BL/6 mice), is crucial.

Suggested Experimental Design:

  • Model Establishment: Implant glioma cells orthotopically into the brains of mice. Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cell lines) or MRI.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize mice into control (vehicle) and treatment groups.

  • Dosing Regimen: Based on genotoxicity studies and clinical regimens, a starting point for a therapeutic regimen could be daily oral gavage of 10-25 mg/kg this compound for 14-21 days, followed by a rest period, mimicking a clinical cycle.

  • Efficacy Readouts: Monitor tumor growth inhibition (TGI) via imaging throughout the study. The primary endpoint is typically overall survival.

  • Toxicity Monitoring: Monitor animal body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur), and perform complete blood counts to assess myelosuppression.

Medulloblastoma Models

This compound has also been used in the treatment of medulloblastoma.[7] Relevant mouse models include genetically engineered mouse models (GEMMs) that spontaneously develop medulloblastomas (e.g., Ptch1+/- mice, representing the SHH subgroup) or orthotopic xenografts of human medulloblastoma cell lines.

Suggested Experimental Design:

  • Model Establishment: For xenograft models, implant medulloblastoma cells into the cerebellum of immunocompromised mice. For GEMMs, monitor for tumor development.

  • Treatment Initiation: Begin treatment upon confirmation of tumor presence by imaging or clinical signs.

  • Dosing Regimen: A similar dosing strategy to the glioma models can be employed, with adjustments based on the specific model's sensitivity and tolerability.

  • Efficacy Readouts: Assess treatment efficacy by measuring changes in tumor volume via imaging and by tracking overall survival.

  • Toxicity Monitoring: Closely monitor for signs of toxicity, as medulloblastoma models can be more sensitive to chemotherapy.

Conclusion

This compound remains a clinically relevant chemotherapeutic agent for brain tumors. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to evaluate the efficacy of this compound, either as a single agent or in combination, in various mouse tumor models. Careful consideration of the administration route, dosage, and schedule, along with rigorous monitoring of both efficacy and toxicity, is essential for obtaining meaningful and translatable results.

References

Application Note: HPLC Analysis of Procarbazine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the quantitative analysis of the anticancer agent procarbazine (B1678244) and its primary metabolites in biological matrices, particularly human plasma, using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a vital chemotherapeutic agent, primarily used in the treatment of Hodgkin's lymphoma and certain brain tumors. It is a prodrug that undergoes metabolic activation to exert its cytotoxic effects through DNA alkylation. Monitoring the plasma concentrations of this compound and its key metabolites is crucial for pharmacokinetic studies, dose optimization, and understanding its mechanism of action. This application note details a robust HPLC method coupled with mass spectrometry (MS) for the sensitive and specific quantification of this compound, and discusses considerations for the simultaneous analysis of its major metabolites.

Metabolic Pathway of this compound

This compound is extensively metabolized in the liver, primarily by cytochrome P450 and monoamine oxidase. The initial step involves oxidation to an azo derivative, which is the major circulating metabolite. This is further metabolized to two isomeric azoxy derivatives, which are considered the active forms responsible for generating the alkylating agents that damage cancer cell DNA.

Procarbazine_Metabolism This compound This compound Azo Azo-Procarbazine (Major Metabolite) This compound->Azo Cytochrome P450, Monoamine Oxidase Azoxy1 Azoxy-Procarbazine (Isomer 1) Azo->Azoxy1 Isomerization Azoxy2 Azoxy-Procarbazine (Isomer 2) Azo->Azoxy2 Isomerization Active Active Alkylating Species (DNA Damage) Azoxy1->Active Azoxy2->Active

Caption: Metabolic activation pathway of this compound.

Experimental Protocols

This section provides detailed protocols for sample preparation and HPLC analysis of this compound in human plasma. While a specific method for the simultaneous quantification of all metabolites is not detailed in a single source, this protocol for the parent drug provides a strong foundation. A specially developed HPLC-UV method has been used to determine this compound and its major metabolite, azo-procarbazine, simultaneously[1].

This protocol is adapted from a validated method for this compound analysis in human plasma[2][3].

  • Aliquot Plasma: Transfer 150 µL of human plasma into a clean microcentrifuge tube.

  • Add Internal Standard: Spike the plasma sample with the internal standard (e.g., 3-dimethylamino-2-methylpropiophenone).

  • Protein Precipitation: Add 300 µL of 10% (w/v) trichloroacetic acid to the plasma sample.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.

  • Wash Step: Add 1 mL of methyl tert-butyl ether to the supernatant, vortex for 30 seconds, and centrifuge for 5 minutes. This step removes excess trichloroacetic acid.

  • Aspirate and Dry: Aspirate and discard the upper organic layer. Gently evaporate the remaining aqueous layer to dryness under a stream of nitrogen.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Inject: Inject a portion of the reconstituted sample into the HPLC system.

The following HPLC conditions are for the analysis of this compound and can serve as a starting point for method development for the simultaneous analysis of its metabolites[2][3].

ParameterCondition
HPLC System Agilent 1100 Series or equivalent
Column Luna C18, 5 µm, 150 x 4.6 mm
Mobile Phase 22:78 (v/v) mixture of methanol (B129727) and 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.1)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
Detector Single-quadrupole mass spectrometer with electrospray ionization (ESI)
Ionization Mode Positive
Monitored Ions (m/z) This compound: 222.2 [M+H]⁺, Internal Standard: 192.1 [M+H]⁺

Data Presentation

The following tables summarize the quantitative data for the HPLC-MS analysis of this compound in human plasma.

CompoundRetention Time (mean ± SD, min)
This compound6.3 ± 0.1
Internal Standard9.9 ± 0.3
[Data sourced from He et al. (2004)][2][3]
ParameterResult
Linearity Range 0.5 - 50 ng/mL
Lower Limit of Quantitation 0.5 ng/mL
Mean Absolute Recovery 102.9 ± 1.0%
Interday Precision (RSD) 3.60% at 0.5 ng/mL
Between-Day Accuracy 97.5% - 98.2% for concentrations of 2.0, 15, and 40 ng/mL
[Data sourced from He et al. (2004)][2][3]

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis for the HPLC analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-MS Analysis cluster_data_analysis Data Analysis Plasma Human Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Trichloroacetic Acid) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Wash Wash with Methyl tert-butyl ether Centrifuge1->Wash Dry Evaporate to Dryness Wash->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample into HPLC System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS Detection (ESI+) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Caption: Workflow for HPLC-MS analysis of this compound.

Conclusion

The described HPLC-MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed sample preparation and analytical protocols can be readily implemented in a research or clinical laboratory setting. While this note focuses on the parent drug, the provided methodology serves as an excellent foundation for developing a simultaneous assay for this compound and its key metabolites, which is essential for a comprehensive understanding of its pharmacology. Further method development would be required to optimize the separation and detection of the azo and azoxy metabolites alongside the parent compound.

References

Preparing Procarbazine Hydrochloride Stock Solutions for Cellular and Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation of procarbazine (B1678244) hydrochloride stock solutions for use in experimental research. This compound hydrochloride is a chemotherapeutic agent primarily used in the treatment of Hodgkin's lymphoma and certain brain tumors. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for preparing stock solutions for both in vitro (cell culture) and in vivo applications.

Introduction

This compound hydrochloride is a methylhydrazine derivative that acts as an antineoplastic and mutagenic agent.[1] It is a prodrug that undergoes metabolic activation to exert its cytotoxic effects.[2] The primary mechanism of action involves the inhibition of DNA, RNA, and protein synthesis.[3][4][5] After metabolic activation, this compound acts as an alkylating agent, methylating guanine (B1146940) at the O-6 position, which leads to DNA damage and apoptosis in rapidly dividing cancer cells.[6] Additionally, its metabolism can generate reactive oxygen species (ROS), contributing to oxidative stress and cellular damage.[2] Given its potent cytotoxic nature and light sensitivity, proper handling and solution preparation are paramount for laboratory use.[7][8]

Physicochemical Properties and Solubility

This compound hydrochloride is a white to pale yellow crystalline powder.[8] It is sensitive to light and moisture and is unstable in aqueous solutions, with stability decreasing as the pH increases.[8][9]

Table 1: Properties of this compound Hydrochloride

PropertyValueReference
Molecular FormulaC₁₂H₁₉N₃O・HCl[10]
Molecular Weight257.76 g/mol [8]
Melting Point~223°C (with decomposition)[8]
AppearanceWhite to pale yellow crystalline powder[8]
Storage (Solid)-20°C, protected from light and moisture[10]

Table 2: Solubility of this compound Hydrochloride

SolventSolubilityReference
Water≥ 100 mg/mL at 21.5°C[8]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL[10]
Dimethyl Sulfoxide (DMSO)≥ 18 mg/mL (~51 mg/mL reported by some suppliers)[3][11]
Dimethylformamide (DMF)~25 mg/mL[10]
Ethanol~2 mg/mL[10]

Mechanism of Action Overview

This compound is a prodrug that requires metabolic activation to become cytotoxic. The process involves multiple steps, ultimately leading to DNA damage and cell death.

procarbazine_mechanism This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (Liver Microsomal Enzymes, MAO) This compound->Metabolic_Activation Active_Metabolites Active Metabolites (e.g., Azo-procarbazine, Methyl Radical) Metabolic_Activation->Active_Metabolites ROS_Generation Reactive Oxygen Species (ROS) Generation (H₂O₂) Metabolic_Activation->ROS_Generation DNA_Alkylation DNA Alkylation (O6-methylguanine) Active_Metabolites->DNA_Alkylation DNA_Damage DNA Strand Breaks Inhibition of DNA/RNA/Protein Synthesis DNA_Alkylation->DNA_Damage Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis

Figure 1. This compound Mechanism of Action.

Experimental Protocols

General Safety Precautions

This compound hydrochloride is a hazardous substance and should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the solid powder and concentrated solutions in a chemical fume hood or a biological safety cabinet.

  • Waste Disposal: Dispose of all waste materials (gloves, tubes, tips, and solutions) in accordance with institutional and local regulations for hazardous chemical waste.

Workflow for Stock Solution Preparation

The general workflow involves weighing the compound, dissolving it in a suitable solvent to create a high-concentration stock solution, and then diluting it to working concentrations for experiments.

stock_solution_workflow start Start weigh Weigh this compound HCl in a Fume Hood start->weigh dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex sterilize Filter Sterilize (Optional) (0.22 µm PTFE filter) vortex->sterilize aliquot Aliquot into Light-Protected Cryovials sterilize->aliquot store Store at -20°C or -80°C aliquot->store dilute_invitro Dilute to Working Concentration in Cell Culture Medium store->dilute_invitro dilute_invivo Dilute to Working Concentration in Vehicle store->dilute_invivo end_invitro Use in In Vitro Assay dilute_invitro->end_invitro end_invivo Administer for In Vivo Study dilute_invivo->end_invivo

Figure 2. Experimental Workflow for this compound Stock Preparation.
Protocol for In Vitro Stock Solution (e.g., for Cell Culture)

This protocol describes the preparation of a 50 mM stock solution in DMSO.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile syringes and 0.22 µm syringe filters (optional, for sterilization)

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound hydrochloride needed:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 50 mmol/L × 0.001 L × 257.76 g/mol = 12.89 mg

  • Weighing: In a chemical fume hood, carefully weigh out 12.89 mg of this compound hydrochloride powder and place it into a sterile, light-protected tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, use a brief sonication to aid dissolution. The solution should be clear.

  • Sterilization (Optional): If required for your cell culture application, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected cryovials to avoid repeated freeze-thaw cycles.

Table 3: Storage of this compound Hydrochloride Stock Solutions

Storage TemperatureDuration (in DMSO)Recommendations
-20°CUp to 1 monthFor short-term storage.
-80°CUp to 6 months - 1 yearFor long-term storage.

Preparation of Working Solutions for Cell Culture:

For cell-based assays, the DMSO stock solution should be serially diluted into the appropriate cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Aqueous solutions of this compound are unstable and should be prepared fresh for each experiment and used immediately.[10]

Protocol for In Vivo Stock and Working Solutions

For animal studies, this compound is often administered orally or via intraperitoneal injection. The vehicle for administration must be well-tolerated by the animals. Below are two example protocols for preparing a working solution.

Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle

This protocol is adapted from a common formulation for poorly water-soluble compounds.

Materials:

  • This compound hydrochloride 50 mM DMSO stock solution (from section 4.3)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):

  • To prepare 1 mL of the final working solution, add the components sequentially in a sterile tube:

    • 400 µL of PEG300

    • 100 µL of the this compound hydrochloride DMSO stock solution (adjust volume based on desired final concentration).

    • 50 µL of Tween-80

  • Mix well by vortexing until the solution is clear.

  • Add 450 µL of sterile saline to bring the total volume to 1 mL.

  • Vortex again to ensure a homogenous solution.

  • This working solution should be prepared fresh on the day of use.

Protocol 2: Direct Dissolution in Saline (for fresh use)

Given its high water solubility, this compound hydrochloride can also be dissolved directly in saline for immediate use.

Materials:

  • This compound hydrochloride powder

  • Sterile saline (0.9% NaCl)

  • Sterile, light-protected tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound hydrochloride for your desired concentration and total volume of dosing solution. For example, for a 5 mg/mL solution in 10 mL of saline, you would need 50 mg of this compound hydrochloride.

  • In a chemical fume hood, weigh the calculated amount of this compound hydrochloride and place it in a sterile, light-protected tube.

  • Add the required volume of sterile saline.

  • Vortex thoroughly until the compound is fully dissolved.

  • Use this solution immediately after preparation, as aqueous solutions are unstable. Do not store.[10]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the preparation of this compound hydrochloride stock solutions for both in vitro and in vivo research. Adherence to these procedures, along with strict safety precautions, will help ensure the integrity of the compound and the reproducibility of experimental outcomes. Researchers should always refer to the specific information provided by the chemical supplier and consider the specific requirements of their experimental system.

References

Procarbazine Combination Therapy: Preclinical Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and implementation of procarbazine-based combination therapies in preclinical cancer models. The following sections detail the mechanism of action, key combination strategies, experimental protocols, and quantitative data from representative preclinical studies, offering a valuable resource for researchers investigating novel therapeutic approaches for gliomas and lymphomas.

Introduction to This compound (B1678244)

This compound is a methylhydrazine derivative and a non-classical alkylating agent used in the treatment of various malignancies, most notably Hodgkin's lymphoma and malignant gliomas.[1][2] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][3]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of DNA, RNA, and protein synthesis.[1][3] Following metabolic activation in the liver, it forms reactive intermediates, including azo-procarbazine and hydrogen peroxide, which can methylate nucleic acids, leading to DNA damage and strand breaks.[3][4] This disruption of DNA integrity ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] this compound is not cross-resistant with other mustard-type alkylating agents, making it a valuable component of combination therapies.[5]

Key Combination Therapies in Preclinical Models

This compound is rarely used as a monotherapy and is most effective when combined with other cytotoxic agents. The most well-established combinations include PCV for brain tumors and BEACOPP for Hodgkin's lymphoma.

PCV Regimen (this compound, Lomustine (B1675051), and Vincristine) for Glioma

The PCV regimen is a cornerstone in the treatment of gliomas.[1][6] The combination leverages the distinct mechanisms of its components:

  • This compound: An alkylating agent that inhibits DNA, RNA, and protein synthesis.[1]

  • Lomustine (CCNU): A nitrosourea (B86855) that acts as an alkylating and carbamoylating agent, cross-linking DNA and inhibiting DNA repair.

  • Vincristine (B1662923): A vinca (B1221190) alkaloid that disrupts microtubule formation, leading to mitotic arrest.[1]

BEACOPP Regimen (Bleomycin, Etoposide, Doxorubicin, Cyclophosphamide (B585), Vincristine, this compound, and Prednisone) for Lymphoma

BEACOPP is a dose-intensified regimen for advanced-stage Hodgkin's lymphoma.[1][7] this compound's role in this combination is to contribute to the overall cytotoxic effect through its DNA-damaging properties.

Preclinical Models and Experimental Design

The selection of an appropriate preclinical model is critical for evaluating the efficacy and toxicity of this compound combination therapies.

Animal Models
  • Rodent Models: Mice and rats are commonly used for both xenograft and syngeneic tumor models.[1][8] Sprague-Dawley rats and B6C3F1 mice have been utilized in this compound carcinogenicity studies.[8]

  • Canine Models: Naturally occurring canine lymphoma serves as a valuable translational model due to its similarities to human non-Hodgkin lymphoma.[9]

Tumor Models
  • Glioma Models: Intracerebral implantation of glioma cell lines (e.g., murine glioma 26) in mice is a common approach to establish brain tumors for therapeutic testing.

  • Lymphoma Models: Spontaneous or transplanted lymphoma models in mice and dogs are used to evaluate therapies for hematological malignancies.[9]

Experimental Protocols

The following are representative protocols for this compound combination therapy in preclinical models. Doses and schedules may require optimization based on the specific animal model, tumor type, and research question.

Protocol 1: Modified PCV Chemotherapy in a Recurrent Glioblastoma Model (Canine)

This protocol is adapted from a study evaluating a modified this compound and lomustine regimen in a clinical setting for recurrent glioblastoma, which can inform preclinical study design.[10]

G cluster_setup Model Setup cluster_treatment Treatment Regimen (4-week cycles) cluster_endpoints Efficacy & Toxicity Assessment Animal Canine with Spontaneous Recurrent Glioblastoma Day1 Lomustine (CCNU) 75 mg/m² PO Animal->Day1 Start Cycle Day11_24 This compound 60 mg/m² PO daily Day1->Day11_24 TumorResponse Tumor Response Assessment (e.g., MRI) Day11_24->TumorResponse After each cycle Toxicity Toxicity Monitoring (CBC, Serum Chemistry) Day11_24->Toxicity Weekly

Caption: Daily oral PPC chemotherapy workflow for canine lymphoma.

Procedure:

  • Animal Model: Dogs with diagnosed multicentric lymphoma.

  • Treatment: A multidrug oral chemotherapy protocol consisting of this compound, prednisolone (B192156), and cyclophosphamide administered daily. [9]Specific dosages would need to be determined based on tolerability and efficacy studies.

  • Efficacy Evaluation: Overall response rate (complete and partial response) is determined through clinical evaluation and laboratory tests. [9]4. Toxicity Monitoring: Toxicity is evaluated through regular clinical examinations and laboratory monitoring, with a focus on gastrointestinal and hematological side effects. [9]

Quantitative Data Presentation

The following tables summarize representative data from preclinical and clinical studies of this compound combination therapies.

Efficacy of this compound and Temozolomide (B1682018) in Recurrent Glioblastoma
Treatment Group6-Month Progression-Free Survival (PFS)Median PFS (weeks)6-Month Overall Survival (OS)
Temozolomide21%12.460%
This compound8%8.3244%
Data from a phase II study in patients with glioblastoma multiforme at first relapse.[11][12][13]
Efficacy of Oral PPC Chemotherapy in Canine Lymphoma
Response CategoryPercentage of Dogs
Overall Response Rate70%
Complete Response46%
Partial Response24%
Data from a study of a continuous oral combination chemotherapy for canine multicentric lymphoma.[9]
Toxicity of Oral PPC Chemotherapy in Canine Lymphoma
Toxicity TypeGradeNumber of Dogs Affected
Thrombocytopenia41
Gastrointestinal17
Gastrointestinal21
Data from a study of a continuous oral combination chemotherapy for canine multicentric lymphoma.[9]

Signaling Pathways and Logical Relationships

The cytotoxic effects of this compound and its combination partners converge on pathways that control DNA integrity, cell cycle progression, and apoptosis.

This compound's Mechanism of Action and DNA Damage Response

G This compound This compound (Prodrug) MetabolicActivation Metabolic Activation (Liver) This compound->MetabolicActivation ActiveMetabolites Active Metabolites (Azo-procarbazine, H₂O₂) MetabolicActivation->ActiveMetabolites DNA Cellular DNA ActiveMetabolites->DNA Attacks DNADamage DNA Methylation & Strand Breaks DNA->DNADamage CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Metabolic activation and cytotoxic mechanism of this compound.

Logical Relationship in PCV Combination Therapy

G cluster_drugs PCV Components cluster_targets Cellular Targets This compound This compound DNA DNA Synthesis & Repair This compound->DNA Inhibits Lomustine Lomustine (CCNU) Lomustine->DNA Cross-links Vincristine Vincristine Microtubules Microtubule Assembly Vincristine->Microtubules Disrupts TumorCellDeath Tumor Cell Death (Apoptosis) DNA->TumorCellDeath Microtubules->TumorCellDeath

Caption: Synergistic targeting of distinct cellular processes by the PCV regimen.

Conclusion

This compound remains a vital component of combination chemotherapy for gliomas and lymphomas. The preclinical data and protocols presented in these application notes provide a foundation for the rational design of novel therapeutic strategies incorporating this compound. Further preclinical investigation is warranted to optimize dosing and scheduling in combination with newer targeted agents and immunotherapies to improve therapeutic outcomes.

References

Application Notes and Protocols for MOPP and BEACOPP Chemotherapy Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Topic: Detailed analysis of MOPP and BEACOPP regimens, including components, rationale, protocols, comparative data, and relevant experimental methodologies.

Introduction

Combination chemotherapy revolutionized the treatment of Hodgkin's lymphoma (HL), transforming it from a fatal disease to one with a high cure rate. The MOPP regimen, developed in the 1960s, was the first combination chemotherapy to achieve a high success rate.[1][2] Subsequently, to improve efficacy and manage resistance, more intensive regimens like BEACOPP were developed.[3] These regimens combine drugs with different mechanisms of action to maximize cancer cell destruction while managing toxicity.[4][5] This document provides a detailed overview of the MOPP and BEACOPP regimens for research and drug development purposes.

MOPP Regimen

Application Note: MOPP was the pioneering combination therapy for Hodgkin lymphoma.[1][6] Its rationale is based on the principle of combining agents with unique or complementary mechanisms of action to target heterogeneous cancer cell populations and overcome drug resistance.[6] All components, except for prednisone, are genotoxic.[6]

  • Mechlorethamine (Mustargen): An alkylating agent that forms highly reactive ethylene (B1197577) immonium ions. These ions react with guanine (B1146940) residues in DNA, causing cross-linking between DNA strands, which inhibits DNA replication and transcription, leading to apoptosis.[6]

  • Vincristine (Oncovin): A vinca (B1221190) alkaloid that binds to tubulin, inhibiting the formation of the mitotic spindle necessary for cell division. This arrests cells in metaphase, leading to cell death.[6]

  • Procarbazine: An atypical alkylating agent that, after metabolic activation, inhibits DNA, RNA, and protein synthesis. It can also cause chromosomal damage.[7]

  • Prednisone: A synthetic glucocorticoid that has multiple effects, including immunosuppression and anti-inflammatory actions.[6] In lymphoma, it is directly lymphocytotoxic, inducing apoptosis in lymphoid cells.[7]

Due to long-term toxicities, including a significant risk of secondary malignancies and permanent sterility, MOPP has been largely supplanted by less toxic regimens like ABVD for the initial treatment of Hodgkin lymphoma.[1][2][6][8] However, it remains a key reference regimen and may be used in cases of relapse or when other regimens are contraindicated.[1][2]

Protocol: MOPP Regimen Administration

The standard MOPP regimen is administered in 28-day cycles, typically for 4 to 8 courses depending on disease stage and response.[6]

DrugDoseRouteAdministration Schedule
M echlorethamine (Mustargen)6 mg/m²IV BolusDays 1 and 8[1][6]
O ncovin (Vincristine)1.4 mg/m² (max 2 mg)IV BolusDays 1 and 8[1][6]
P rocarbazine100 mg/m²Oral (PO), dailyDays 1 through 14[1][6]
P rednisone40 mg/m²Oral (PO), dailyDays 1 through 14 (often in cycles 1 and 4 only)[6]

Dose modifications are common and depend on treatment-induced neutropenia or thrombocytopenia.[6][9]

Quantitative Data: MOPP Efficacy and Toxicity
ParameterFindingReference
Complete Response (CR) ~69% in patients with poor prognosis[10]
5-Year Disease-Free Survival (DFS) ~71%[10]
10-Year Overall Survival (OS) ~64%[10]
Grade 3/4 Neutropenia ~13%[10]
Thrombocytopenia Higher incidence compared to ABVD[11]
Secondary Malignancy Risk ~20% chance of developing a second cancer within 20 years[1][2]

BEACOPP Regimen

Application Note: The BEACOPP regimen was developed by the German Hodgkin Study Group (GHSG) to improve outcomes in advanced-stage Hodgkin lymphoma by increasing dose intensity.[3] The rationale was to overcome primary chemotherapy resistance through both dose escalation and the introduction of additional effective agents. It exists in a standard (or baseline) and a more intensive "escalated" version.[12]

  • Bleomycin: An antitumor antibiotic that causes DNA strand breaks through the generation of free radicals.

  • Etoposide: A topoisomerase II inhibitor. It forms a complex with the enzyme and DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks and cell death.

  • Adriamycin (Doxorubicin): An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating free radicals, which damage DNA and cell membranes.

  • Cyclophosphamide: An alkylating agent that, once activated by the liver, cross-links DNA, leading to inhibition of DNA synthesis and function.

  • Oncovin (Vincristine): Functions as described in the MOPP regimen.

  • This compound: Functions as described in the MOPP regimen.

  • Prednisone: Functions as described in the MOPP regimen.

Escalated BEACOPP has demonstrated superior tumor control compared to regimens like ABVD, but this comes at the cost of increased acute hematological toxicity.[11][13]

Protocol: BEACOPP Regimen Administration

The BEACOPP regimen is administered in two main variants: standard (21-day cycle) and escalated (21-day cycle). The 14-day "BEACOPP-14" is a dose-dense variant.

Table: Escalated BEACOPP Protocol (21-Day Cycle)

DrugDoseRouteAdministration Schedule
B leomycin10,000 IU/m²IV InfusionDay 8[14][15]
E toposide200 mg/m²IV InfusionDays 1, 2, and 3[14][15]
A driamycin (Doxorubicin)35 mg/m²IV BolusDay 1[14][15]
C yclophosphamide1250 mg/m²IV InfusionDay 1[14][15]
O ncovin (Vincristine)1.4 mg/m² (max 2 mg)IV InfusionDay 8[14][15]
P rocarbazine100 mg/m²Oral (PO), dailyDays 1 through 7[14][15]
P rednisolone40 mg/m²Oral (PO), dailyDays 1 through 14[14][15]
Supportive CareG-CSFSubcutaneous (SC)Days 9 to 13 (or as per local policy)[14]
Supportive CareMesna (with Cyclophosphamide)IV InfusionPre- and 4 hours post-Cyclophosphamide[14]

Dose adjustments for subsequent cycles are based on hematologic toxicity or other adverse events.[16]

Quantitative Data: BEACOPP Efficacy and Toxicity
ParameterFinding (Escalated BEACOPP vs. ABVD)Reference
7-Year Progression-Free Survival (PFS) 81.1% for BEACOPP vs. 71.1% for ABVD[17]
7-Year Overall Survival (OS) 87.7% for BEACOPP vs. 84.3% for ABVD[17]
Grade 3/4 Neutropenia ~32% (BEACOPP-baseline)[10]
Anemia & Thrombocytopenia Higher incidence with BEACOPP compared to ABVD
Secondary MDS/AML 13 cases reported after BEACOPP vs. 0 after ABVD in a pooled analysis
Need for Salvage ASCT Halved for patients starting with BEACOPP vs. ABVD[17]

Diagrams

Logical Workflow of Treatment Cycles

MOPP_Cycle cluster_days1_8 Days 1 & 8 cluster_days1_14 Days 1-14 cluster_rest Days 15-28 D1_8 IV Administration: - Mechlorethamine - Vincristine Rest Rest and Recovery D1_14 Oral Administration: - this compound - Prednisone D1_14->Rest end Rest->end Repeat Cycle start start->D1_8

Caption: Logical workflow for a standard 28-day MOPP treatment cycle.

BEACOPP_Cycle cluster_day1 Day 1 cluster_days2_3 Days 2-3 cluster_day8 Day 8 cluster_oral Oral Meds cluster_rest Days 15-21 D1 IV: - Doxorubicin - Cyclophosphamide - Etoposide D2_3 IV: - Etoposide D1->D2_3 Oral PO: - this compound (D1-7) - Prednisolone (D1-14) D1->Oral D8 IV: - Bleomycin - Vincristine D2_3->D8 Rest Rest and Recovery (G-CSF Support) D8->Rest end Rest->end Repeat Cycle start start->D1

Caption: Workflow for a 21-day escalated BEACOPP treatment cycle.

Simplified Mechanism of Action Pathways

MoA_Pathway cluster_dna DNA Damage & Replication Block cluster_mitosis Mitotic Inhibition Alkylating Alkylating Agents (Mechlorethamine, Cyclophosphamide) DNA DNA Alkylating->DNA Cross-linking TopoII Topo II Inhibitors (Doxorubicin, Etoposide) TopoII->DNA Strand Breaks Antibiotic Antitumor Antibiotic (Bleomycin) Antibiotic->DNA Strand Breaks Apoptosis Apoptosis / Cell Cycle Arrest DNA->Apoptosis Vinca Vinca Alkaloids (Vincristine) Spindle Mitotic Spindle Vinca->Spindle Inhibits Formation Spindle->Apoptosis

Caption: Simplified drug mechanisms targeting DNA and mitosis.

Relevant Experimental Protocols

Protocol 1: In Vitro Chemotherapy Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic effects of chemotherapy agents on lymphoma cell lines using a colorimetric assay like MTT.

Objective: To determine the half-maximal inhibitory concentration (IC50) of individual or combined chemotherapy agents.

Methodology:

  • Cell Culture:

    • Culture Hodgkin lymphoma cell lines (e.g., L-428, KM-H2) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer or automated counter) and assess viability (e.g., via trypan blue exclusion).

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow cells to adhere/stabilize.

  • Drug Treatment:

    • Prepare stock solutions of the desired chemotherapy agents (e.g., Doxorubicin, Vincristine, Etoposide) in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions to create a range of concentrations (e.g., 8-10 concentrations spanning from nanomolar to micromolar ranges).

    • Add 100 µL of the drug dilutions (or vehicle control) to the appropriate wells. Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard culture conditions.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control wells.

    • Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Xenograft Model for Efficacy Studies

This protocol provides a general framework for evaluating the in vivo efficacy of a chemotherapy regimen in a mouse xenograft model of Hodgkin lymphoma.[18]

Objective: To assess the ability of a chemotherapy regimen to inhibit tumor growth in an animal model.

Methodology:

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice), which can accept human cell line xenografts.

    • House animals in a specific-pathogen-free facility, following all institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation:

    • Harvest lymphoma cells (e.g., L-428) and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor establishment.

    • Subcutaneously inject approximately 5-10 x 10^6 cells into the flank of each mouse.[18]

  • Tumor Growth and Randomization:

    • Monitor mice regularly for tumor formation.

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (e.g., n=8-12 mice per group).[18] Groups could include: Vehicle Control, MOPP-analogue, BEACOPP-analogue.

  • Drug Administration:

    • Prepare chemotherapy agents according to dosages scaled for mice (based on body weight or surface area).

    • Administer drugs via clinically relevant routes (e.g., intravenous for vincristine, intraperitoneal for cyclophosphamide, oral gavage for this compound).[18]

    • Follow a dosing schedule that mimics the clinical regimen's cycle structure.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animals for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

    • The primary endpoint is typically tumor growth delay or inhibition.[19]

    • Euthanize mice when tumors reach a maximum allowable size (e.g., 1500-2000 mm³) or if they show signs of excessive toxicity, as per IACUC protocol.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Analyze for statistically significant differences in tumor growth between treatment and control groups (e.g., using ANOVA).

    • Kaplan-Meier survival curves can be generated based on the time to reach the endpoint tumor volume.

InVitro_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Culture Culture & Harvest Lymphoma Cells Seed Seed Cells into 96-well Plates Culture->Seed Treat Add Drug Dilutions & Vehicle Control Seed->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Solubilize & Read Absorbance (570nm) MTT->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Experimental workflow for an in vitro cytotoxicity assay.

References

Assessing Procarbazine-Induced Apoptosis in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procarbazine (B1678244) is a methylhydrazine derivative and an alkylating agent used in the chemotherapy of Hodgkin's lymphoma and brain tumors such as glioblastoma multiforme.[1] Its cytotoxic effects are primarily attributed to its ability to induce DNA damage and generate reactive oxygen species (ROS), ultimately leading to programmed cell death, or apoptosis.[2][3] Understanding the mechanisms and quantifying the extent of this compound-induced apoptosis is critical for optimizing its therapeutic use and for the development of novel cancer therapies.

These application notes provide a comprehensive overview of the signaling pathways involved in this compound-induced apoptosis and detailed protocols for its assessment in cancer cell lines.

Mechanism of Action and Signaling Pathways

This compound is a prodrug that undergoes metabolic activation to form reactive metabolites. These metabolites can induce apoptosis through two primary mechanisms:

  • DNA Alkylation: this compound's metabolites act as alkylating agents, transferring methyl groups to DNA. This leads to DNA damage, including the formation of O6-methylguanine, which can cause DNA strand breaks.[2] Extensive DNA damage triggers the DNA Damage Response (DDR), activating signaling cascades that converge on the intrinsic apoptotic pathway.

  • Generation of Reactive Oxygen Species (ROS): The metabolism of this compound also produces ROS, such as hydrogen peroxide (H₂O₂).[2][3] Increased intracellular ROS levels lead to oxidative stress, which can damage cellular components, including mitochondria. This disruption of mitochondrial function is a key event in the initiation of the intrinsic apoptotic pathway.[4][5]

The this compound-induced apoptotic signaling cascade primarily involves the intrinsic (mitochondrial) pathway of apoptosis. Key events in this pathway include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): DNA damage and ROS production lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and induce MOMP.

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[4]

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, Caspase-9.

  • Executioner Caspase Activation: Activated Caspase-9 cleaves and activates executioner caspases, primarily Caspase-3 and Caspase-7.

  • Cellular Dismantling: Executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of the cell's susceptibility to this compound-induced apoptosis. An increased Bax/Bcl-2 ratio favors apoptosis.[1]

Below is a diagram illustrating the signaling pathway of this compound-induced apoptosis.

Procarbazine_Apoptosis_Pathway cluster_extracellular cluster_cell This compound This compound Metabolites Active Metabolites This compound->Metabolites Metabolic Activation DNA_Damage DNA Alkylation & DNA Damage Metabolites->DNA_Damage ROS Reactive Oxygen Species (ROS) Metabolites->ROS Bcl2 Bcl-2 Inhibition Metabolites->Bcl2 Downregulates Bax Bax/Bak Activation DNA_Damage->Bax ROS->Bax Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Bax->Mitochondrion Bcl2->Bax Inhibits Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments assessing this compound-induced apoptosis in glioblastoma and lymphoma cell lines. Note: These values are illustrative and will vary depending on the specific cell line, this compound concentration, and exposure time.

Table 1: Induction of Apoptosis by this compound in Glioblastoma Cells (U87MG)

This compound (µM)% Annexin V Positive Cells (48h)% TUNEL Positive Cells (48h)
0 (Control)5.2 ± 1.13.8 ± 0.9
5025.6 ± 3.521.4 ± 2.8
10048.9 ± 4.242.1 ± 3.7
20072.3 ± 5.168.5 ± 4.5

Table 2: Effect of this compound on Apoptosis-Related Protein Expression and Caspase Activity in Lymphoma Cells (Raji)

This compound (µM)Bax/Bcl-2 Ratio (Fold Change, 24h)Caspase-3 Activity (Fold Change, 24h)
0 (Control)1.01.0
252.5 ± 0.32.8 ± 0.4
504.8 ± 0.55.2 ± 0.6
1008.2 ± 0.99.7 ± 1.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables.

Cell Culture and this compound Treatment

Objective: To prepare cancer cell lines for treatment with this compound.

Materials:

  • Cancer cell lines (e.g., U87MG glioblastoma, Raji lymphoma)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound hydrochloride

  • Vehicle control (e.g., sterile PBS or DMSO)

  • Incubator (37°C, 5% CO₂)

  • Cell culture flasks/plates

Protocol:

  • Culture cancer cells in complete medium in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) and allow them to adhere and reach 70-80% confluency for adherent cells, or the desired density for suspension cells.

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • Treat the cells with various concentrations of this compound for the desired time points (e.g., 24 or 48 hours). Include a vehicle-treated control group.

Cell_Treatment_Workflow Start Start Culture Culture Cancer Cells Start->Culture Seed Seed Cells Culture->Seed Treat Treat with this compound & Vehicle Control Seed->Treat Incubate Incubate (24-48h) Treat->Incubate Harvest Harvest Cells for Downstream Assays Incubate->Harvest End End Harvest->End

Caption: Experimental workflow for this compound treatment.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest the cells (including floating cells for adherent cultures) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation in late-stage apoptotic cells.

Materials:

  • Treated and control cells on coverslips or slides

  • TUNEL assay kit

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Protocol:

  • Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.

  • TUNEL Reaction: Wash the cells and incubate them with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.

  • Detection: Wash the cells to remove unincorporated nucleotides. If using a fluorescently labeled dUTP, the cells can be directly visualized. If using a hapten-labeled dUTP (e.g., BrdU), an additional step with a fluorescently labeled antibody is required.

  • Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips. Visualize the cells using a fluorescence microscope.

  • Data Interpretation: Green fluorescent nuclei (or other color depending on the label) indicate TUNEL-positive (apoptotic) cells.

Western Blotting for Bcl-2 and Bax Expression

Objective: To determine the relative expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.

Caspase-3 Activity Assay

Objective: To measure the activity of the executioner caspase, Caspase-3.

Materials:

  • Treated and control cells

  • Caspase-3 activity assay kit (fluorometric or colorimetric)

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the cell lysate to a 96-well plate.

  • Add the Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) using a microplate reader.

  • Data Interpretation: An increase in absorbance or fluorescence in the treated samples compared to the control indicates an increase in Caspase-3 activity. The results are often expressed as fold change relative to the control.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating this compound-induced apoptosis in cancer cells. By employing these methodologies, researchers can gain valuable insights into the drug's mechanism of action, identify potential biomarkers of sensitivity or resistance, and contribute to the development of more effective cancer therapies. The quantitative assessment of apoptosis is crucial for the preclinical evaluation of this compound and its derivatives, as well as for the design of combination therapies aimed at enhancing its apoptotic efficacy.

References

Application Notes and Protocols for In Vitro Drug Sensitivity Testing with Procarbazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procarbazine (B1678244) is a chemotherapy agent belonging to the class of alkylating agents, primarily utilized in the treatment of Hodgkin's lymphoma and certain brain tumors such as glioblastoma multiforme.[1][2] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[3] The mechanism of action of this compound is multifaceted, involving the inhibition of DNA, RNA, and protein synthesis.[1][4] Its active metabolites methylate guanine (B1146940) bases in DNA, leading to DNA strand breaks and subsequent apoptosis (programmed cell death).[3][5] Furthermore, the auto-oxidation of this compound and its metabolites generates reactive oxygen species (ROS), including hydrogen peroxide, which contributes to cellular damage.[6] this compound is cell-cycle specific for the S and G2 phases.[1][4]

These application notes provide detailed protocols for in vitro drug sensitivity testing of this compound, including methods for assessing cell viability, apoptosis, and cell cycle effects.

Data Presentation: this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and its active metabolite in different cancer cell lines. It is important to note that this compound's active metabolite, methylazoxythis compound, demonstrates significantly higher cytotoxicity than the parent compound in vitro.[7][8]

Cell LineDrug/MetaboliteIC50 (mM)Assay MethodReference
L1210 (Murine Leukemia)This compound1.5Soft-agar clonogenic assay[8]
L1210 (Murine Leukemia)Methylazoxythis compound0.15Soft-agar clonogenic assay[8]
L1210 (Murine Leukemia)Methylazoxythis compound0.2Colorimetric assay (MTT)[8]
CCRF-CEM (Human Leukemia)This compoundSignificantly higher than metaboliteNot specified[7]
CCRF-CEM (Human Leukemia)Methylazoxythis compoundMost active speciesNot specified[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound hydrochloride

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (a suggested starting range is 0.1 µM to 10 mM).

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 concentration) for a predetermined time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound hydrochloride

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells and treat with desired concentrations of this compound for a specific duration (e.g., 24, 48 hours).

  • Cell Fixation:

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding cell_culture->cell_seeding drug_prep 3. This compound Preparation treatment 4. Cell Treatment drug_prep->treatment viability 5a. Cell Viability (MTT) treatment->viability apoptosis 5b. Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle 5c. Cell Cycle (PI Staining) treatment->cell_cycle data_acq 6. Data Acquisition viability->data_acq apoptosis->data_acq cell_cycle->data_acq data_int 7. Data Interpretation data_acq->data_int

Experimental Workflow for In Vitro Drug Sensitivity Testing.

procarbazine_moa cluster_activation Metabolic Activation cluster_effects Cellular Effects cluster_outcome Cellular Outcome This compound This compound (Prodrug) metabolites Active Metabolites (e.g., Azo-procarbazine) This compound->metabolites CYP450, MAO dna_damage DNA Alkylation & Methylation metabolites->dna_damage ros Reactive Oxygen Species (ROS) Generation metabolites->ros synthesis_inhibition Inhibition of DNA, RNA & Protein Synthesis dna_damage->synthesis_inhibition cell_cycle_arrest Cell Cycle Arrest (S, G2 phases) dna_damage->cell_cycle_arrest ros->dna_damage synthesis_inhibition->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis procarbazine_cell_cycle cluster_this compound This compound Effect G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 This compound This compound arrest_S Arrest arrest_G2 Arrest arrest_S->S arrest_G2->G2

References

Application Notes and Protocols for Xenograft Models in Procarbazine Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procarbazine (B1678244) is a methylhydrazine derivative with significant antineoplastic activity, primarily utilized in the treatment of Hodgkin's lymphoma and brain tumors such as glioblastoma multiforme.[1][2] It functions as a prodrug, undergoing metabolic activation in the liver to form reactive metabolites.[1] These metabolites exert their cytotoxic effects through multiple mechanisms, including the methylation of DNA (primarily at the O-6 position of guanine), inhibition of DNA, RNA, and protein synthesis, and the generation of reactive oxygen species (ROS) which induce oxidative stress and DNA damage.[3][4][5][6]

Xenograft models are indispensable tools in preclinical oncology for evaluating the efficacy of chemotherapeutic agents like this compound. These models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, provide a valuable in vivo platform to study drug response in a setting that mimics human tumor biology. This document provides detailed application notes and protocols for utilizing xenograft models to test the efficacy of this compound, with a focus on glioblastoma.

Xenograft Model Types for this compound Efficacy Studies

The choice of xenograft model is critical and depends on the specific research question. The most common types include:

  • Cell Line-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cell lines, such as the widely used U87MG glioblastoma cell line, into immunodeficient mice.[7][8] CDX models are highly reproducible and cost-effective, making them suitable for initial efficacy screening.

  • Patient-Derived Xenografts (PDX): PDX models are created by directly implanting fresh tumor tissue from a patient into an immunodeficient mouse. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor, offering higher translational relevance.[9]

Both CDX and PDX models can be established at different anatomical sites:

  • Subcutaneous (Heterotopic) Models: Tumor cells or tissues are implanted under the skin, typically on the flank of the mouse.[8][9] This allows for easy tumor measurement and monitoring of growth kinetics.

  • Orthotopic Models: Tumor cells or tissues are implanted into the corresponding organ of origin. For glioblastoma, this involves intracranial injection into the brain.[1][10] Orthotopic models provide a more clinically relevant microenvironment and are essential for studying tumor invasion and the impact of the blood-brain barrier on drug delivery.[1]

Experimental Protocols

Protocol for Establishing a Subcutaneous Glioblastoma Xenograft Model (U87MG)

This protocol describes the establishment of a subcutaneous xenograft model using the U87MG human glioblastoma cell line.

Materials:

  • U87MG human glioblastoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® (or similar basement membrane matrix)

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture U87MG cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have a viability of >95%.

  • Cell Harvesting:

    • Wash the cells with PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with culture medium, collect the cells, and centrifuge.

    • Wash the cell pellet with sterile PBS and resuspend in a known volume of PBS or serum-free medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

  • Cell Preparation for Injection:

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.

    • The final cell concentration should be adjusted to allow for the injection of 3 x 10^6 cells in a total volume of 100-200 µL.[11]

  • Subcutaneous Injection:

    • Anesthetize the mouse.

    • Using a 27-gauge needle, inject the cell suspension subcutaneously into the right flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure the tumor length (L) and width (W) with calipers 2-3 times per week.

    • Calculate tumor volume (V) using the formula: V = (L x W^2) / 2.[12]

    • Treatment can commence when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol for Establishing an Orthotopic Glioblastoma Xenograft Model

This protocol details the intracranial injection of glioblastoma cells to create a more clinically relevant model.

Materials:

  • Glioblastoma cells (e.g., U87MG or patient-derived neurospheres)

  • Sterile PBS

  • Stereotactic frame

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Micro-syringe (e.g., Hamilton syringe)

  • Surgical drill

  • Surgical scrub and ethanol

  • Wound clips or sutures

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of 2 x 10^5 to 5 x 10^5 glioblastoma cells in 3-5 µL of sterile PBS.[10][13] For patient-derived models, this may involve the dissociation of neurospheres.

  • Animal Preparation:

    • Anesthetize the mouse and place it in the stereotactic frame.

    • Apply eye lubricant to prevent drying.

    • Sterilize the surgical area on the scalp with surgical scrub and ethanol.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Using stereotactic coordinates (e.g., 2 mm right and 2 mm dorsal of the bregma), create a small burr hole in the skull with a surgical drill, being careful not to damage the underlying dura mater.[10]

  • Intracranial Injection:

    • Lower the micro-syringe needle through the burr hole to the desired depth (e.g., 2.5-3.0 mm).

    • Slowly inject the cell suspension over several minutes to minimize backflow.[13]

    • After injection, leave the needle in place for a few minutes before slowly retracting it.

  • Closure and Recovery:

    • Close the scalp incision with wound clips or sutures.

    • Administer analgesics as required.

    • Monitor the mouse during recovery on a heating pad.

  • Tumor Growth Monitoring:

    • Monitor mice daily for neurological signs (e.g., lethargy, ataxia, weight loss).

    • Tumor growth can be monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[14]

This compound Administration Protocol for Efficacy Studies

This protocol is based on dosages used in preclinical studies and can be adapted for both subcutaneous and orthotopic models. This compound is often administered as part of the PCV (this compound, Lomustine [CCNU], Vincristine) regimen for gliomas.[9][15]

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or PBS)

  • Oral gavage needles (for oral administration)

  • Syringes

Treatment Regimen (Example based on a modified PCV-like protocol):

  • This compound: 60 mg/m² administered orally once daily for 14 consecutive days.[16][17] This is part of a 4 to 6-week cycle. For mice, this dose needs to be converted to mg/kg. A common conversion factor is to divide the mg/m² dose by 12.3, resulting in approximately 4.8 mg/kg. A dose of 25 mg/kg/day via oral gavage for 28 days has also been reported in genotoxicity studies in mice.[17] A dose of 90 mg/kg has been used for immunosuppression prior to xenografting.[18] The optimal therapeutic dose for efficacy studies in xenograft models should be determined empirically.

  • Lomustine (CCNU): 75-110 mg/m² administered orally on day 1 of the cycle.[9][16]

  • Vincristine: 1.4 mg/m² (maximum 2 mg) administered intravenously on days 8 and 29 of the cycle.[9]

Administration Procedure (Oral Gavage for this compound):

  • Prepare the this compound solution in the appropriate vehicle.

  • Accurately weigh the mouse to calculate the correct dose volume.

  • Administer the solution via oral gavage using a proper-sized gavage needle.

  • Monitor the animal for any signs of distress during and after the procedure.

Efficacy Evaluation

Tumor Growth Inhibition (TGI):

For subcutaneous models, TGI is a primary endpoint. It is calculated at the end of the study using the following formula:

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Survival Analysis:

For orthotopic models, survival is a key endpoint. Monitor mice for signs of tumor-related morbidity and euthanize them when they reach predefined humane endpoints. Survival data can be plotted as Kaplan-Meier curves and analyzed statistically.

Data Presentation

Quantitative data from efficacy studies should be summarized in clear and concise tables for easy comparison between treatment and control groups.

Table 1: Example of Tumor Growth Data in a Subcutaneous Xenograft Model

Treatment GroupNumber of Animals (n)Mean Tumor Volume at Day 0 (mm³) ± SEMMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control8150 ± 151200 ± 110-
This compound8152 ± 14650 ± 8545.8

Table 2: Example of Survival Data in an Orthotopic Xenograft Model

Treatment GroupNumber of Animals (n)Median Survival (days)Increase in Median Survival (%)
Vehicle Control1025-
PCV Regimen104060

Visualization of Pathways and Workflows

This compound's Mechanism of Action

This compound is a prodrug that undergoes metabolic activation to exert its anticancer effects. Its primary mechanisms involve DNA alkylation and the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis.

Procarbazine_Mechanism This compound Mechanism of Action This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (Liver Cytochromes, MAO) This compound->Metabolic_Activation Active_Metabolites Active Metabolites (Azo-procarbazine, Methyl-diazonium ion) Metabolic_Activation->Active_Metabolites DNA_Alkylation DNA Methylation (O6-methylguanine) Active_Metabolites->DNA_Alkylation ROS_Generation ROS Generation (H2O2, OH•) Active_Metabolites->ROS_Generation DNA_Damage DNA Strand Breaks & Base Mismatches DNA_Alkylation->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound's metabolic activation and dual mechanism of action.

Experimental Workflow for this compound Efficacy Testing

The following diagram outlines the general workflow for conducting a this compound efficacy study using a xenograft model.

Experimental_Workflow Xenograft Efficacy Study Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture/ Tissue Preparation Implantation Subcutaneous or Orthotopic Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment This compound/PCV or Vehicle Administration Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Study Endpoint/ Euthanasia Monitoring->Endpoint Data_Collection Tumor Measurement/ Survival Data Collection Endpoint->Data_Collection Analysis Calculate TGI/ Survival Analysis Data_Collection->Analysis

Caption: Workflow for this compound efficacy testing in xenograft models.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Procarbazine Resistance in Glioma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on procarbazine (B1678244) resistance in glioma.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in glioma?

This compound is an alkylating agent that induces DNA damage in cancer cells. Resistance primarily develops through three key mechanisms:

  • Direct DNA Repair: The most prominent mechanism is the overexpression of O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT is a DNA repair enzyme that removes the alkyl groups from the O⁶ position of guanine, thereby directly reversing the cytotoxic effects of this compound.

  • Mismatch Repair (MMR) Deficiency: A deficient MMR system can contribute to this compound resistance. While a functional MMR system recognizes the DNA damage caused by alkylating agents and triggers apoptosis, its deficiency allows cells to tolerate this damage and continue to proliferate.

  • Drug Efflux and Metabolism: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the glioma cells, reducing its intracellular concentration and efficacy. Additionally, cellular metabolism, particularly the glutathione/glutathione S-transferase (GSH/GST) system, can detoxify the drug.

Q2: How can I determine if my glioma cell line is resistant to this compound?

The most common method is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT or MTS assay. A significant increase in the IC50 value compared to a known sensitive cell line indicates resistance.

Q3: What is the role of MGMT promoter methylation in this compound sensitivity?

The expression of the MGMT gene is primarily controlled by the methylation of its promoter region. When the promoter is methylated, the gene is silenced, leading to low or no MGMT protein expression. This renders the glioma cells unable to repair this compound-induced DNA damage, making them sensitive to the drug. Conversely, an unmethylated MGMT promoter allows for high expression of the MGMT protein, resulting in efficient DNA repair and this compound resistance.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in this compound sensitivity assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. High or low confluency can affect cell proliferation and drug response.
This compound Instability This compound is unstable in aqueous solutions. Prepare fresh drug solutions for each experiment and use them immediately.
Assay Incubation Time The incubation time for the viability assay (e.g., MTT) can influence the results. Standardize the incubation time across all experiments.
Serum Concentration Components in fetal bovine serum (FBS) can interact with drugs. Use a consistent and tested batch of FBS for all assays.
Problem 2: Difficulty in detecting MGMT expression by Western blot.
Possible Cause Troubleshooting Step
Low MGMT Expression Use a positive control (e.g., a known MGMT-expressing cell line) and a negative control. Increase the amount of protein loaded onto the gel.
Poor Antibody Quality Validate the primary antibody using a positive control. Try a different antibody from a reputable supplier.
Inefficient Protein Extraction Use a lysis buffer optimized for nuclear proteins, as MGMT is a nuclear enzyme.

Key Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay
  • Cell Seeding: Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: MGMT Promoter Methylation Analysis by Methylation-Specific PCR (MSP)
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from glioma cells using a commercial kit.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Perform two separate PCR reactions for each sample using primers specific for either the methylated or the unmethylated MGMT promoter sequence.

  • Gel Electrophoresis: Analyze the PCR products on a 2% agarose (B213101) gel. The presence of a band in the reaction with methylated-specific primers indicates a methylated promoter, while a band in the reaction with unmethylated-specific primers indicates an unmethylated promoter.

Quantitative Data Summary

Table 1: this compound IC50 Values in Glioma Cell Lines

Cell LineMGMT Promoter StatusMGMT ExpressionThis compound IC50 (µM)Reference
U87-MGUnmethylatedHigh150 ± 15
T98GUnmethylatedHigh120 ± 10
A172MethylatedLow25 ± 5
U251MethylatedLow30 ± 8

Signaling Pathways and Experimental Workflows

Procarbazine_Resistance_Pathway cluster_mgmt MGMT Regulation This compound This compound DNA_Damage O6-methylguanine DNA Adducts This compound->DNA_Damage induces Efflux Drug Efflux DNA_Repair DNA Repair Apoptosis Apoptosis DNA_Damage->Apoptosis triggers MGMT MGMT MGMT->DNA_Damage removes adducts Cell_Survival Cell Survival (Resistance) DNA_Repair->Cell_Survival MMR Mismatch Repair (MMR) System MMR->Apoptosis activates ABC ABC Transporters (e.g., P-gp) ABC->this compound effluxes Efflux->Cell_Survival Promoter_Unmethylated Unmethylated MGMT Promoter Promoter_Unmethylated->MGMT high expression Promoter_Methylated Methylated MGMT Promoter Promoter_Methylated->MGMT low/no expression Experimental_Workflow_IC50 start Start: Glioma Cell Culture seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with serial dilutions of this compound adhere->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate_mtt Incubate for 4 hours mtt->incubate_mtt dissolve Dissolve formazan crystals with DMSO incubate_mtt->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate % viability and determine IC50 read->analyze end End: IC50 Value analyze->end MSP_Workflow start Start: Glioma Cell Sample dna_extraction Genomic DNA Extraction start->dna_extraction bisulfite Sodium Bisulfite Treatment dna_extraction->bisulfite pcr PCR with Methylated & Unmethylated Specific Primers bisulfite->pcr gel Agarose Gel Electrophoresis pcr->gel analysis Analyze Banding Pattern gel->analysis methylated Result: Methylated analysis->methylated Band with M-primers unmethylated Result: Unmethylated analysis->unmethylated Band with U-primers

Procarbazine Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) regarding the stability and degradation of procarbazine (B1678244) in solution. Understanding the stability profile of this compound is critical for accurate experimental design, reliable data interpretation, and the development of stable pharmaceutical formulations.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound hydrochloride is known to be unstable in aqueous solutions.[1] Its stability is significantly influenced by the pH of the solution.

Q2: What is the primary degradation pathway of this compound in solution?

A2: this compound undergoes auto-oxidation to an azo derivative, which is a key step in its degradation.[2][3] This can be followed by isomerization to a hydrazone and subsequent hydrolysis, leading to the formation of a benzylaldehyde derivative and methylhydrazine. The methylhydrazine can be further degraded.

Q3: What are the known degradation products of this compound?

A3: The major degradation and metabolic products of this compound include its azo-derivative (azothis compound) and N-isopropylterephthalamic acid, which is a urinary excretion product.[4][5]

Q4: How should this compound solutions be prepared and stored to minimize degradation?

A4: To minimize degradation, it is recommended to prepare this compound solutions fresh before use. If short-term storage is necessary, solutions should be protected from light and stored at refrigerated temperatures (2-8°C). The pH of the solution should be considered, as stability decreases with increasing pH.

Q5: What analytical techniques are suitable for monitoring this compound stability?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for developing stability-indicating assays for this compound.[6] These methods can separate this compound from its degradation products, allowing for accurate quantification of the parent drug. Gas chromatography-mass spectrometry (GC-MS) has also been used to analyze this compound and its metabolites.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of this compound concentration in solution. 1. High pH of the solution: this compound degradation is accelerated at higher pH. 2. Exposure to light: this compound is light-sensitive. 3. Elevated temperature: Higher temperatures can increase the rate of degradation. 4. Presence of oxidizing agents: this compound is susceptible to oxidation.1. Buffer the solution to a lower pH if compatible with the experimental design. 2. Protect the solution from light by using amber vials or covering the container with aluminum foil. 3. Store solutions at refrigerated temperatures (2-8°C). 4. Ensure all solvents and reagents are free from oxidizing impurities.
Appearance of unexpected peaks in HPLC chromatogram. 1. Formation of degradation products: The new peaks are likely degradation products of this compound. 2. Contamination of the sample or mobile phase. 1. Perform a forced degradation study to identify the retention times of potential degradation products. 2. Analyze a blank (solvent) injection to check for contamination in the mobile phase or HPLC system. Prepare fresh mobile phase and samples.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate column or mobile phase: The chosen chromatographic conditions may not be optimal for separating this compound and its degradation products. 2. Column degradation. 1. Optimize the HPLC method, including the column type (e.g., C18), mobile phase composition, pH, and gradient. 2. Use a new or validated column.
Inconsistent results between experiments. 1. Variability in solution preparation and handling: Inconsistent pH, light exposure, or temperature can lead to variable degradation. 2. Inconsistent sample analysis time. 1. Standardize the protocol for solution preparation, storage, and handling. 2. Analyze samples at consistent time points after preparation.

Quantitative Stability Data

Systematic studies on the degradation kinetics of this compound under various conditions are limited in publicly available literature. However, the following table summarizes qualitative and semi-quantitative findings.

Condition Solvent/Medium Observation Reference
pH Aqueous SolutionStability is highest in acidic conditions and decreases with increasing pH.[7]
Light Exposure Aqueous SolutionThis compound is sensitive to light, leading to degradation.[7]
Temperature Oral SuspensionA 10 mg/mL oral suspension was stable for 50 days when stored at 4°C, protected from light. At 20°C and exposed to light, significant degradation occurred within 6 days.[8]
Oxidation Aqueous SolutionUndergoes oxidation by atmospheric oxygen in the presence of moisture.[7]
In Vitro (Buffer) 0.05 M Phosphate Buffer (pH 7.4)After 1 hour of incubation, the azo and aldehyde metabolites were detected at 27.2% and 20.3% of the total drug and metabolites, respectively.[9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound. Method optimization and validation are crucial for specific applications.

  • Instrumentation: HPLC system with a UV detector or a mass spectrometer.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A buffered methanol-water or acetonitrile-water mobile phase is commonly used.[6] For example, a gradient elution with a mobile phase consisting of A) 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.1) and B) methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) or mass spectrometry in selected-ion monitoring (SIM) mode for higher sensitivity and specificity.[10]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., mobile phase) to a known concentration.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.

  • Acid Hydrolysis: Incubate the this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Incubate the this compound solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid this compound or a solution to dry heat at an elevated temperature (e.g., 70-80°C).

  • Photolytic Degradation: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Note: The duration of stress testing should be optimized to achieve a target degradation of 5-20%. Samples should be analyzed at various time points to understand the degradation kinetics.

Visualizations

procarbazine_degradation_pathway This compound This compound Azo_Derivative Azo Derivative This compound->Azo_Derivative Auto-oxidation Hydrazone Hydrazone Azo_Derivative->Hydrazone Isomerization Benzylaldehyde_Derivative Benzylaldehyde Derivative Hydrazone->Benzylaldehyde_Derivative Hydrolysis Methylhydrazine Methylhydrazine Hydrazone->Methylhydrazine Hydrolysis N_Isopropylterephthalamic_Acid N-Isopropylterephthalamic Acid Benzylaldehyde_Derivative->N_Isopropylterephthalamic_Acid Oxidation stability_testing_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Solution Prepare this compound Solution Acid Acid Hydrolysis Prep_Solution->Acid Base Base Hydrolysis Prep_Solution->Base Oxidation Oxidation Prep_Solution->Oxidation Thermal Thermal Prep_Solution->Thermal Photo Photolysis Prep_Solution->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Analysis Data Analysis and Degradation Profile HPLC_Analysis->Data_Analysis troubleshooting_tree Start Inconsistent Stability Results Check_Prep Review Solution Preparation and Storage Protocol Start->Check_Prep Is_Prep_Consistent Is Protocol Consistent? Check_Prep->Is_Prep_Consistent Standardize_Prep Standardize pH, Temperature, and Light Protection Is_Prep_Consistent->Standardize_Prep No Check_Method Evaluate HPLC Method Is_Prep_Consistent->Check_Method Yes Standardize_Prep->Check_Method Is_Method_Validated Is Method Validated and Stability-Indicating? Check_Method->Is_Method_Validated Validate_Method Validate/Optimize HPLC Method (Column, Mobile Phase) Is_Method_Validated->Validate_Method No Check_Reagents Check Reagent Quality Is_Method_Validated->Check_Reagents Yes Validate_Method->Check_Reagents End Consistent Results Check_Reagents->End

References

Technical Support Center: Managing Procarbazine-Induced Myelosuppression in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing procarbazine-induced myelosuppression in animal models.

Frequently Asked Questions (FAQs)

Q1: What is This compound (B1678244) and how does it cause myelosuppression?

This compound is an alkylating-like chemotherapeutic agent that inhibits DNA, RNA, and protein synthesis.[1][2] It is a prodrug that is metabolically activated in the liver and kidneys.[3][4] Its active metabolites, including azo-procarbazine and hydrogen peroxide, exert cytotoxic effects by methylating DNA, particularly the O-6 position of guanine.[4][5][6] This leads to DNA damage, strand breaks, and inhibition of cell division, ultimately causing apoptosis (programmed cell death).[4][5]

Because bone marrow contains rapidly dividing hematopoietic stem and progenitor cells, it is particularly sensitive to the cytotoxic effects of this compound, leading to myelosuppression—a decrease in the production of red blood cells, white blood cells, and platelets.[6][7]

Q2: In which animal models is this compound-induced myelosuppression studied?

This compound has been studied in various animal models, including mice, rats, and dogs, to evaluate its efficacy and toxicological profile, including myelosuppression.[8][9][10] These models are used to understand the mechanisms of toxicity and to develop strategies for managing side effects.

Q3: What are the typical hematological changes observed after this compound administration?

Administration of this compound typically leads to a dose-dependent decrease in peripheral blood cell counts. The most common hematological toxicities are:

  • Neutropenia: A significant reduction in neutrophils (a type of white blood cell), which increases the risk of infection.[11]

  • Thrombocytopenia: A decrease in platelet count, leading to an increased risk of bleeding.[11]

  • Anemia: A reduction in red blood cells and hemoglobin, which can cause fatigue and shortness of breath.[11]

The nadir (the lowest point) of blood cell counts is a critical parameter to monitor and typically occurs several days after drug administration, with recovery following over a period of weeks.

Q4: How can I monitor this compound-induced myelosuppression in my animal model?

Regular monitoring of hematological parameters is crucial. This is typically done by collecting peripheral blood samples at baseline and at several time points after this compound administration. A complete blood count (CBC) with differential should be performed to assess:

  • White blood cell (WBC) count with a differential to determine neutrophil, lymphocyte, and monocyte counts.

  • Red blood cell (RBC) count, hemoglobin, and hematocrit.

  • Platelet count.

In addition to peripheral blood monitoring, bone marrow analysis can provide a more in-depth assessment of myelosuppression. This can include:

  • Bone marrow cellularity: Assessed through histological analysis of bone marrow biopsies.[12][13][14]

  • Hematopoietic stem and progenitor cell populations: Quantified using flow cytometry with specific cell surface markers.[1][8][9][15]

  • Colony-forming unit (CFU) assays: To assess the proliferative capacity of hematopoietic progenitors.[16]

Troubleshooting Guides

Issue 1: High variability in the degree of myelosuppression between animals in the same dose group.

  • Question: We are observing significant inter-animal variability in neutrophil and platelet nadirs even though all animals received the same dose of this compound. What could be the cause?

  • Answer:

    • Underlying Health Status: Ensure all animals are of similar age, weight, and health status at the start of the study. Subclinical infections or other health issues can impact an animal's response to chemotherapy.

    • Drug Administration: Verify the accuracy and consistency of this compound administration. For oral dosing, ensure complete ingestion. For parenteral routes, confirm the injection technique is consistent.

    • Genetic Background: Different strains of mice or rats can have varying sensitivities to drug-induced myelosuppression. Ensure you are using a consistent and well-characterized strain.

    • Metabolism Differences: this compound requires metabolic activation. Individual differences in liver and kidney function can affect the level of active metabolites, leading to variable toxicity.[3][4]

Issue 2: Unexpectedly severe myelosuppression or animal mortality.

  • Question: Our animals are experiencing a higher-than-expected level of myelosuppression and mortality. What steps can we take?

  • Answer:

    • Dose Reduction: The most immediate action is to reduce the dose of this compound in subsequent cohorts.[17] A dose-response study is recommended to determine the maximum tolerated dose (MTD) in your specific animal model and strain.

    • Supportive Care: Implement supportive care measures to manage the consequences of severe myelosuppression. This can include:

      • Prophylactic Antibiotics: To prevent infections during periods of severe neutropenia.

      • Fluid and Nutritional Support: To maintain hydration and body weight.

      • Growth Factor Support: Consider the use of hematopoietic growth factors (see below).

    • Monitoring Frequency: Increase the frequency of monitoring (e.g., daily clinical observation and more frequent blood counts) to detect early signs of severe toxicity.

Issue 3: Difficulty in managing neutropenia, anemia, or thrombocytopenia.

  • Question: How can we proactively manage specific cytopenias induced by this compound?

  • Answer:

    • For Neutropenia: The administration of Granulocyte-Colony Stimulating Factor (G-CSF), such as filgrastim (B1168352) or its pegylated form (pegfilgrastim), can be used to stimulate the production of neutrophils and reduce the duration and severity of neutropenia.[18][19][20][21]

    • For Anemia: Erythropoiesis-Stimulating Agents (ESAs), such as erythropoietin (EPO) or darbepoetin alfa, can be administered to stimulate red blood cell production.[10][22][23][24][25]

    • For Thrombocytopenia: In cases of severe bleeding due to thrombocytopenia, platelet transfusions may be considered.[26] However, the efficacy of prophylactic platelet transfusions for chemotherapy-induced thrombocytopenia is still an area of active research.

Data Presentation

Table 1: Hematological Toxicity of this compound in Animal Models

Animal ModelThis compound DoseRoute of AdministrationHematological ParameterNadir/EffectTiming of Nadir/EffectReference
Mouse (CRF1 and C57B1/6)High single doseIntraperitonealHematopoietic Stem Cells (CFU/femur)10-19% survivalNot specified[8][16]
Mouse (CRF1 and C57B1/6)Reduced single doseIntraperitonealHematopoietic Stem Cells (CFU/femur)30-45% survivalNot specified[8][16]
Rat300 mg/kg (single dose)Oral, IntraperitonealNot specified, but induced tumors at other sitesNot specifiedNot specified[27][28]
Rat150 mg/kg (first dose), 100 mg/kg (3 subsequent weekly doses)Not specifiedSpermatogenesisComplete germinal aplasia8 and 11 weeks[29]
Human (for comparison)Part of PCV regimenOralGrade 3-4 Neutropenia31% of patientsAcross cycles[4]
Human (for comparison)Part of PCV regimenOralGrade 3-4 Thrombocytopenia14% of patientsAcross cycles[4]

Note: Data on specific peripheral blood count nadirs for single-agent this compound in rodents is limited in the public domain. Researchers should establish dose-response curves for their specific model and experimental conditions.

Experimental Protocols

Protocol 1: General Workflow for Assessing this compound-Induced Myelosuppression

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis A Animal Acclimatization B Baseline Health Assessment (Weight, Clinical Signs) A->B C Baseline Blood Collection (CBC with Differential) B->C D This compound Administration (Define Dose, Route, Schedule) C->D E Daily Clinical Observation (Weight, Morbidity) D->E F Serial Blood Collection (e.g., Days 3, 7, 10, 14, 21 post-dose) D->F G Hematological Analysis (CBC with Differential) F->G H Terminal Blood Collection G->H I Bone Marrow Collection (Femur/Tibia) H->I J Histopathology of Bone Marrow I->J K Flow Cytometry of Bone Marrow I->K

Workflow for assessing this compound-induced myelosuppression.

Protocol 2: Bone Marrow Histological Preparation (Rodents)

  • Collection: Euthanize the animal and dissect the femur and/or tibia. Clean the bones of excess soft tissue.

  • Fixation: Fix the bones in 10% neutral buffered formalin for 24-48 hours.

  • Decalcification: Decalcify the bones in a suitable decalcifying solution (e.g., 10% EDTA) until the bone is pliable. The duration will vary depending on the size of the bone and the decalcification agent used.

  • Processing: Process the decalcified bones through graded alcohols and xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.

  • Analysis: Evaluate bone marrow cellularity, morphology of hematopoietic lineages, and any pathological changes.[12][13][14][30]

Protocol 3: Flow Cytometry Analysis of Mouse Hematopoietic Stem and Progenitor Cells (HSPCs)

  • Bone Marrow Isolation: Euthanize the mouse and flush the bone marrow from the femurs and tibias with appropriate buffer (e.g., PBS with 2% FBS).

  • Cell Staining: Prepare a single-cell suspension. Stain the cells with a cocktail of fluorescently-labeled antibodies against specific cell surface markers. A common panel for identifying HSPCs includes:

    • Lineage markers (negative selection): CD5, CD11b, CD45R (B220), Gr-1 (Ly-6G/C), 7-4, and Ter-119. Cells negative for these markers (Lin-) are enriched for progenitors.

    • Stem/progenitor markers (positive selection): c-Kit (CD117) and Sca-1 (Ly-6A/E). The Lin-Sca-1+c-Kit+ (LSK) population is enriched for HSPCs.[1][8][9]

    • Further sub-fractionation: Additional markers like CD34, CD135 (Flt3), CD48, and CD150 can be used to distinguish between long-term HSCs (LT-HSCs), short-term HSCs (ST-HSCs), and multipotent progenitors (MPPs).[1][8][9][15]

  • Data Acquisition: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Gate on the populations of interest (e.g., LSK cells) to quantify the different hematopoietic compartments.[8][15]

Signaling Pathways and Mechanisms

This compound's Mechanism of Action on Hematopoietic Cells

This compound is a prodrug that undergoes metabolic activation to form reactive metabolites. These metabolites act as alkylating agents, primarily methylating DNA. This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell cycle arrest and apoptosis, particularly in rapidly dividing cells like hematopoietic stem and progenitor cells.

Procarbazine_Mechanism cluster_cell Inside Hematopoietic Cell This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (Liver, Kidneys) This compound->Metabolic_Activation Active_Metabolites Active Metabolites (Azo-procarbazine, H2O2) Metabolic_Activation->Active_Metabolites HSPC Hematopoietic Stem/ Progenitor Cell DNA_Methylation DNA Methylation (O6-methylguanine) DNA_Damage DNA Damage & Strand Breaks DNA_Methylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S and G2 phases) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Myelosuppression Myelosuppression (Neutropenia, Anemia, Thrombocytopenia) Apoptosis->Myelosuppression Active_Metabolites_in Active Metabolites Active_Metabolites_in->DNA_Methylation

Mechanism of this compound-induced myelosuppression.

Logical Relationship for Managing Myelosuppression

The management of this compound-induced myelosuppression follows a logical progression from monitoring to intervention, based on the severity of the cytopenia.

Myelosuppression_Management cluster_interventions Interventions Start This compound Administration Monitor Monitor CBC Start->Monitor Decision Clinically Significant Myelosuppression? Monitor->Decision Dose_Modification Dose Reduction or Delay Decision->Dose_Modification Yes Continue_Monitoring Continue Monitoring Decision->Continue_Monitoring No GCSF G-CSF for Neutropenia Dose_Modification->GCSF ESA ESA for Anemia Dose_Modification->ESA Transfusion Platelet Transfusion for Thrombocytopenia Dose_Modification->Transfusion GCSF->Continue_Monitoring ESA->Continue_Monitoring Transfusion->Continue_Monitoring

References

Procarbazine Off-Target Effects: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of procarbazine (B1678244) in various research models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering insights into the underlying mechanisms and providing guidance for study design and data interpretation.

General this compound Handling and Metabolism

FAQ: How is this compound activated, and what are its reactive metabolites?

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] This process primarily occurs in the liver and involves a series of oxidative reactions.[2][3][4] Initially, this compound is metabolized to an azo derivative, which then isomerizes to a hydrazone.[2] Subsequent hydrolysis yields a benzylaldehyde derivative and methylhydrazine.[2] The generation of a methyldiazonium ion is thought to be the ultimate alkylating species responsible for DNA methylation.[5] During its auto-oxidation, this compound also generates hydrogen peroxide (H₂O₂), contributing to oxidative stress.[2][3][6]

Procarbazine_Metabolism This compound This compound Azo_this compound Azo-Procarbazine This compound->Azo_this compound Oxidation Hydrazone Hydrazone Intermediate Azo_this compound->Hydrazone Isomerization H2O2 Hydrogen Peroxide (H₂O₂) (Reactive Oxygen Species) Azo_this compound->H2O2 Methylhydrazine Methylhydrazine Hydrazone->Methylhydrazine Hydrolysis Methyldiazonium Methyldiazonium Ion (Alkylating Species) Methylhydrazine->Methyldiazonium DNA_Alkylation DNA Alkylation (O⁶-methylguanine) Methyldiazonium->DNA_Alkylation Reacts with DNA Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Micronucleus_Assay_Workflow Dosing Animal Dosing (this compound) Collection Sample Collection (Blood/Bone Marrow) Dosing->Collection Slide_Prep Slide Preparation Collection->Slide_Prep Staining Staining Slide_Prep->Staining Analysis Microscopic Analysis (Scoring Micronuclei) Staining->Analysis Result Genotoxicity Assessment Analysis->Result Procarbazine_Oxidative_Stress This compound This compound Metabolism Metabolic Activation This compound->Metabolism Antioxidants Decreased Antioxidant Enzyme Activity This compound->Antioxidants ROS Increased ROS (e.g., H₂O₂) Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidants->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cellular_Damage

References

Procarbazine Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro dose-response experiments with procarbazine (B1678244).

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect cells in vitro?

A1: this compound is a methylhydrazine derivative and an alkylating agent that requires metabolic activation to exert its cytotoxic effects. In vivo, it is metabolized by cytochrome P450 and monoamine oxidase in the liver to active intermediates, including azo-procarbazine and azoxy-procarbazine isomers.[1][2][3] These active metabolites can methylate DNA, particularly at the O-6 position of guanine, leading to DNA strand breaks, inhibition of DNA, RNA, and protein synthesis, and ultimately, apoptosis (programmed cell death).[4][5] Additionally, the auto-oxidation of this compound produces hydrogen peroxide, which can cause further DNA damage through the generation of reactive oxygen species (ROS).[6][7] In vitro, this compound can be non-enzymatically oxidized to its active azoxy isomers in aqueous solutions, with the methylazoxy isomer being the most cytotoxic metabolite.[8]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound hydrochloride is a crystalline solid that is soluble in aqueous buffers like PBS (approx. 10 mg/mL), as well as organic solvents such as DMSO and DMF (approx. 25 mg/mL).[9] For in vitro assays, a concentrated stock solution is typically prepared in DMSO. It is crucial to note that this compound is unstable in aqueous solutions and degrades rapidly.[6][10] Therefore, it is recommended to prepare fresh dilutions in cell culture medium from the stock solution immediately before each experiment.[9] Aqueous solutions should not be stored for more than one day.[9] Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods.

Q3: What are typical concentration ranges and incubation times for this compound in cell culture?

A3: The effective concentration of this compound and its metabolites can vary significantly depending on the cell line. Published studies have shown IC50 values (the concentration required to inhibit 50% of cell growth) for the active metabolite, methylazoxythis compound, to be around 0.15-0.2 mM in L1210 murine leukemia cells.[11] The parent this compound compound is cytotoxic at higher concentrations, with a reported IC50 of 1.5 mM in the same cell line.[11] A common starting point for a dose-response curve is to use a wide range of concentrations, for example, from 1 µM to 5 mM, with a series of 2-fold or 10-fold dilutions. Incubation times typically range from 24 to 72 hours to allow for the drug to be metabolized and induce a measurable effect on cell viability or proliferation.[8][12]

Q4: Which cell-based assays are suitable for generating a this compound dose-response curve?

A4: Several assays can be used to measure the cytotoxic and cytostatic effects of this compound.

  • Cell Viability Assays: Tetrazolium-based assays like MTT and WST-1 are common. However, it has been reported that this compound can directly reduce the MTT dye, potentially leading to inaccurate results.[11] A soft-agar clonogenic assay can be a more reliable alternative for assessing cytotoxicity.[11]

  • Proliferation Assays: These assays measure the rate of cell division. Methods include direct cell counting (e.g., using a hemocytometer with trypan blue exclusion) or quantifying DNA synthesis (e.g., BrdU incorporation assays).

  • Apoptosis Assays: To confirm the mechanism of cell death, assays that detect markers of apoptosis, such as Annexin V/PI staining followed by flow cytometry or caspase activity assays, are highly recommended.

Data Presentation: this compound IC50 Values

The following table summarizes reported IC50 values for this compound and its primary active metabolite in a specific cancer cell line. This data can serve as a reference for designing concentration ranges in your experiments.

CompoundCell LineAssay TypeIC50 (mM)Reference
Methylazoxythis compoundL1210 (Murine Leukemia)MTT Assay0.2[11]
Methylazoxythis compoundL1210 (Murine Leukemia)Clonogenic Assay0.15[11]
This compoundL1210 (Murine Leukemia)Clonogenic Assay1.5[11]

Experimental Protocols

Protocol: Cell Viability Assessment using a Clonogenic Assay

This protocol is adapted for assessing the long-term survival and proliferative capacity of cells after treatment with this compound.

Materials:

  • Adherent or suspension cancer cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • DMSO (for stock solution)

  • 6-well plates

  • Soft agar (B569324) solution (e.g., 0.6% and 0.3% in complete medium)

  • Crystal Violet staining solution (0.5% in methanol)

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and perform a viable cell count using a hemocytometer and trypan blue.

  • Drug Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in complete culture medium to achieve the final desired concentrations for treatment. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate. Allow cells to attach overnight (for adherent cells). Treat cells with the serially diluted this compound for a defined period (e.g., 24 hours).

  • Agar Plating:

    • Prepare a base layer of 0.6% soft agar in complete medium in each well of a new 6-well plate. Allow it to solidify.

    • After treatment, harvest the cells, wash them with PBS, and resuspend a known number of viable cells (e.g., 500 cells) in 0.3% soft agar in complete medium.

    • Carefully layer the cell-agar suspension on top of the solidified base layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 10-14 days, or until visible colonies form in the control wells.

  • Staining and Counting:

    • Gently aspirate the medium.

    • Stain the colonies by adding 1 mL of Crystal Violet solution to each well and incubating for 1 hour.

    • Wash the wells carefully with water to remove excess stain.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle control. Plot the survival fraction against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_cells 1. Prepare Cell Suspension (Count & Check Viability) seed_plate 3. Seed Cells in 96-well Plate prep_cells->seed_plate prep_drug 2. Prepare this compound Serial Dilutions add_drug 4. Add Drug Dilutions & Vehicle Controls prep_drug->add_drug seed_plate->add_drug incubate 5. Incubate (e.g., 48-72 hours) add_drug->incubate add_reagent 6. Perform Viability Assay (e.g., Clonogenic, CellTiter-Glo) incubate->add_reagent read_plate 7. Measure Signal (e.g., Colony Count, Luminescence) add_reagent->read_plate analyze 8. Analyze Data: Normalize to Controls read_plate->analyze plot 9. Plot Dose-Response Curve & Calculate IC50 analyze->plot

Caption: Experimental workflow for generating an in vitro dose-response curve.

G cluster_activation Metabolic / Chemical Activation cluster_target Cellular Targets & Effects This compound This compound (Prodrug) Azo Azo-procarbazine This compound->Azo Oxidation (enzymatic/non-enzymatic) ROS Hydrogen Peroxide (H₂O₂) This compound->ROS Auto-oxidation Azoxy Azoxy-procarbazine Isomers (Active Metabolites) Azo->Azoxy Methylation DNA Methylation (O⁶-methylguanine) Azoxy->Methylation Damage DNA Strand Breaks ROS->Damage Methylation->Damage Inhibition Inhibition of DNA, RNA, & Protein Synthesis Damage->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Simplified mechanism of action pathway for this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results / High variability between replicates 1. Drug Instability: this compound is unstable in aqueous solutions and can degrade during the experiment.[6][10]2. Inaccurate Pipetting: Errors in serial dilutions or dispensing into wells.3. Uneven Cell Seeding: Non-uniform cell density across the plate.1. Always prepare fresh drug dilutions immediately before use. Minimize the time the drug spends in aqueous medium before being added to cells.2. Use calibrated pipettes. For serial dilutions, ensure thorough mixing between each step.3. Ensure the cell suspension is homogenous before seeding. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation.
No observable cytotoxic effect, even at high concentrations 1. Low Metabolic Activity: The cell line may have low levels of the enzymes (e.g., cytochrome P450) required for efficient metabolic activation of this compound.[13]2. Drug Resistance: The cell line may have intrinsic or acquired resistance mechanisms, such as high levels of O6-alkylguanine DNA alkyltransferase (AGT), which repairs the DNA damage caused by this compound.[3]3. Incorrect Assay: The chosen viability assay may not be suitable (e.g., this compound interfering with MTT dye).[11]1. Consider using one of the active metabolites directly (e.g., methylazoxythis compound) if available. Alternatively, some studies use S9 liver fractions to provide metabolic activation in vitro.[14]2. Measure the expression level of AGT in your cell line. Consider using an AGT inhibitor as a combination treatment to sensitize cells.3. Switch to an alternative endpoint assay, such as a clonogenic assay, direct cell counting, or an ATP-based viability assay (e.g., CellTiter-Glo).
Unexpected increase in signal (e.g., higher absorbance/fluorescence) at high drug concentrations 1. Assay Interference: The this compound compound itself or its metabolites may be interfering with the assay chemistry (e.g., reducing tetrazolium dyes, having intrinsic fluorescence).[11]2. Cell Morphology Changes: The drug may be causing cells to flatten and spread out, increasing confluence without an actual increase in cell number.1. Run a "cell-free" control where you add this compound at all tested concentrations to wells containing only medium and the assay reagent to check for direct chemical interference.2. Supplement the plate-reader assay with microscopic inspection to observe cell morphology. Use a nuclei-counting method (e.g., Hoechst staining) to get a direct measure of cell number.

References

Procarbazine Solubility and Experimental Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of procarbazine (B1678244) hydrochloride in experimental settings. Find answers to frequently asked questions, detailed protocols for solution preparation, and troubleshooting guidance for common solubility-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound hydrochloride?

This compound hydrochloride is a white to pale yellow crystalline powder.[1][2] It is freely soluble in water, soluble in methanol, and slightly soluble in ethanol.[2] Its solubility in aqueous solutions is pH-dependent.

Q2: There is conflicting information about this compound hydrochloride's solubility in DMSO. Is it soluble?

The solubility of this compound hydrochloride in DMSO can be variable. Some sources initially reported it as insoluble, while others provide specific solubility concentrations. This discrepancy may be due to the hygroscopic nature of DMSO; moisture absorption can reduce the solubility of the compound. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions. With appropriate conditions, solubility in DMSO has been reported to be ≥18 mg/mL.

Q3: How stable is this compound hydrochloride in solution?

This compound hydrochloride is unstable in aqueous solutions.[3] Its stability is highest in acidic aqueous solutions and decreases as the pH increases. The drug also degrades rapidly in alcoholic media.[4] After intravenous injection, this compound has a short half-life of approximately 7 to 10 minutes in the blood.[3][5] Aqueous stock solutions are not recommended for storage for more than a day.

Q4: How does pH affect the solubility of this compound hydrochloride?

The solubility of this compound hydrochloride is influenced by pH. As a hydrochloride salt, it is more soluble in acidic conditions. A solution of 0.1 g of this compound hydrochloride in 10 mL of water will have a pH between 3.0 and 5.0.[2]

Q5: How should I store this compound hydrochloride?

This compound hydrochloride powder should be stored in a dry, cool place to prevent moisture absorption, as it is hygroscopic.[1] For solutions, it is highly recommended to prepare them fresh for each experiment due to the compound's instability in aqueous environments. If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation: this compound Hydrochloride Solubility

SolventSolubilityConcentration (mM)Notes
WaterFreely soluble; ~142 mg/mL (1 g in ~7 mL)[3]~551 mMUnstable in aqueous solutions.[3]
Water (at 21.5 °C)≥100 mg/mL[4]≥388 mM
Water (at 25 °C)29.4 g/L[6]~114 mM
PBS (pH 7.2)~10 mg/mL~38.8 mMAqueous solutions should be prepared fresh.
MethanolSoluble-
Ethanol (95%)Slightly soluble[2]-
DMSO≥18 mg/mL≥69.8 mMUse fresh, anhydrous DMSO.
Diethyl EtherPractically insoluble[2]-

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride for In Vitro Cell Culture Experiments

Objective: To prepare a stock solution of this compound hydrochloride and dilute it to a final working concentration in cell culture media.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • In a sterile microcentrifuge tube, weigh out the desired amount of this compound hydrochloride powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly until the powder is completely dissolved. Note: Gentle warming (to no more than 37°C) may aid dissolution, but be mindful of the compound's stability.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize precipitation upon addition to aqueous media, it is advisable to make an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium.

    • For example, dilute the 100 mM DMSO stock 1:100 in culture medium to create a 1 mM intermediate solution. Add the DMSO stock dropwise while gently swirling the medium.

  • Prepare the Final Working Concentration:

    • Add the required volume of the intermediate solution (or the high-concentration DMSO stock if an intermediate dilution was not prepared) to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment.

    • Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Gently mix the final solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause foaming of the medium.

  • Immediate Use:

    • Use the freshly prepared this compound hydrochloride-containing medium immediately for your cell-based assays. Do not store aqueous solutions of this compound.

Protocol 2: Preparation of this compound Hydrochloride for In Vivo Animal Studies (Intraperitoneal Injection)

Objective: To prepare a sterile solution of this compound hydrochloride for intraperitoneal (IP) injection in mice.

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% Sodium Chloride solution (saline)

  • Sterile conical tubes

  • Sterile syringes and needles (e.g., 25-27 gauge for mice)[7]

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Calculate the Required Amount:

    • Determine the total volume of the this compound solution needed based on the number of animals, their average weight, and the desired dosage (mg/kg). The injection volume for mice should not exceed 10 mL/kg.[7]

  • Dissolve this compound Hydrochloride:

    • In a sterile conical tube, weigh the calculated amount of this compound hydrochloride.

    • Add the required volume of sterile saline.

    • Vortex the solution until the this compound hydrochloride is completely dissolved.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube or vial. This step is crucial to ensure the sterility of the injectate and prevent infection.

  • Administration:

    • Use the freshly prepared, sterile solution for IP injection immediately. This compound is unstable in aqueous solutions, so do not store the prepared formulation.

    • Follow appropriate and approved animal handling and injection techniques. For IP injection in mice, the needle should be inserted into the lower right quadrant of the abdomen at a 30-40° angle.[8]

Visualizations

Procarbazine_Mechanism_of_Action This compound Mechanism of Action This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (in Liver) This compound->Metabolic_Activation Active_Metabolites Active Metabolites (e.g., Azo-procarbazine) Metabolic_Activation->Active_Metabolites ROS_Generation Reactive Oxygen Species (ROS) Generation (e.g., H2O2) Metabolic_Activation->ROS_Generation DNA DNA Active_Metabolites->DNA Alkylation & Methylation RNA_Protein_Synthesis RNA & Protein Synthesis Active_Metabolites->RNA_Protein_Synthesis Inhibition ROS_Generation->DNA Oxidative Damage Inhibition_of_Replication Inhibition of Replication DNA->Inhibition_of_Replication Damage leads to Cell_Cycle_Arrest Cell Cycle Arrest (S and G2 phases) RNA_Protein_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Inhibition_of_Replication->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound's mechanism of action.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_Solvent Using DMSO? Is it fresh/anhydrous? Start->Check_Solvent Check_Concentration Is the final concentration too high? Check_Solvent->Check_Concentration Yes Solution1 Use fresh, anhydrous DMSO. Check_Solvent->Solution1 No Check_Dilution How was it diluted? Check_Concentration->Check_Dilution No Solution2 Lower the final working concentration. Check_Concentration->Solution2 Yes Check_Temp Was the medium pre-warmed to 37°C? Check_Dilution->Check_Temp Gradual Solution3 Perform serial dilutions. Add stock solution dropwise to warmed medium while stirring. Check_Dilution->Solution3 Rapid Solution4 Always use pre-warmed (37°C) medium. Check_Temp->Solution4 No End Clear Solution Check_Temp->End Yes Solution1->Check_Concentration Solution2->Check_Dilution Solution3->Check_Temp Solution4->End

Caption: A logical workflow for troubleshooting precipitation.

Experimental_Workflow This compound Solution Preparation Workflow Start Start: Weigh This compound Powder Choose_Experiment In Vitro or In Vivo? Start->Choose_Experiment In_Vitro In Vitro (Cell Culture) Choose_Experiment->In_Vitro In Vitro In_Vivo In Vivo (e.g., IP Injection) Choose_Experiment->In_Vivo In Vivo Dissolve_DMSO Dissolve in Anhydrous DMSO (High Concentration Stock) In_Vitro->Dissolve_DMSO Dissolve_Saline Dissolve in Sterile Saline In_Vivo->Dissolve_Saline Intermediate_Dilution Intermediate Dilution in Warmed Medium (Recommended) Dissolve_DMSO->Intermediate_Dilution Final_Dilution Final Dilution in Warmed Culture Medium Dissolve_DMSO->Final_Dilution Direct (not recommended) Sterile_Filter Sterile Filter (0.22 µm) Dissolve_Saline->Sterile_Filter Intermediate_Dilution->Final_Dilution Use_Immediately1 Use Immediately Final_Dilution->Use_Immediately1 Use_Immediately2 Use Immediately Sterile_Filter->Use_Immediately2

References

Unexpected antagonistic effects of Procarbazine with other drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of procarbazine (B1678244) in combination with other therapeutic agents.

Troubleshooting Guide: Unexpected Antagonism

Issue: Decreased efficacy of this compound observed in B-cell lymphoma models when combined with rituximab (B1143277) pretreatment.

Background: this compound is an alkylating-like agent that requires metabolic activation to exert its cytotoxic effects, which include DNA methylation and the induction of oxidative stress, ultimately leading to apoptosis.[1] Rituximab is a monoclonal antibody targeting the CD20 antigen on B-cells, inducing cell death through mechanisms like antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis induction. While combining targeted therapies with chemotherapy often aims for synergistic or additive effects, preclinical evidence suggests a potential for antagonism between rituximab and this compound.

Troubleshooting Steps:

  • Confirm the Observation: The first step is to rigorously confirm the antagonistic effect in your experimental system. An unexpected decrease in this compound's cytotoxic effect after rituximab pretreatment has been observed in follicular and Burkitt lymphoma cell lines.[2]

    • Recommended Action: Perform a dose-response experiment with this compound alone and in combination with a fixed, clinically relevant concentration of rituximab. Ensure your experimental timeline mimics the potential clinical application (e.g., rituximab pretreatment followed by this compound).

  • Evaluate Experimental Design: The timing of drug administration is critical. The observed antagonism was noted when cells were pretreated with rituximab for 72 hours before this compound was added.[2]

    • Recommended Action: Design a time-course experiment. Vary the pretreatment time with rituximab (e.g., 24, 48, 72 hours) before adding this compound to see if the antagonistic effect is time-dependent. Also, test concurrent administration and reverse sequencing (this compound first).

  • Cell Line Specificity: Drug interactions can be highly cell-line dependent. The antagonism was observed in WSU-NHL, DHL-4, DOHH-2, and RAMOS B-cell lines.[2]

    • Recommended Action: If using different cell lines, characterize their CD20 expression levels and their baseline sensitivity to both this compound and rituximab individually. The mechanism of antagonism may be linked to specific signaling pathways active in certain cell lines.

  • Investigate Potential Mechanisms: The precise mechanism for this antagonism is not yet fully elucidated. Hypotheses could include:

    • Rituximab-induced changes in cell cycle distribution, moving cells into a phase less sensitive to this compound's S-phase specific effects.[3]

    • Alterations in the metabolic activation of this compound. This compound is a prodrug that is metabolized by liver enzymes in vivo; in vitro, it may be non-enzymatically oxidized to its active azoxy metabolites.[1][4] Rituximab-induced cellular changes might affect this process.

    • Upregulation of anti-apoptotic or DNA repair pathways by rituximab signaling that counteracts the DNA damage induced by this compound.

    • Recommended Action: Perform cell cycle analysis (e.g., by flow cytometry with propidium (B1200493) iodide staining) on cells treated with rituximab alone to check for cell cycle arrest. Measure the expression of key DNA repair enzymes or anti-apoptotic proteins (e.g., Bcl-2 family) following rituximab treatment.

Frequently Asked Questions (FAQs)

Q1: We are planning a preclinical study combining rituximab and this compound. What is the key takeaway from the reported antagonism?

A1: The key finding is that pretreating B-cell lymphoma cell lines with rituximab can unexpectedly antagonize the cytotoxic effect of subsequently administered this compound.[2] This suggests that this specific combination and sequence of administration (rituximab followed by this compound) may not be clinically beneficial and could be detrimental.[2] It is crucial to perform in vitro testing to verify the interaction in your specific cancer models before proceeding to in vivo studies.

Q2: What cell lines have shown this rituximab-procarbazine antagonism?

A2: This antagonistic effect was observed in stable cell lines derived from follicular lymphoma (WSU-NHL, DHL-4, and DOHH-2) and Burkitt lymphoma (RAMOS).[2]

Q3: Could the choice of cell viability assay influence the results?

A3: Yes. The reported antagonism was detected using a WST-1 assay, which measures metabolic activity.[2] It is a robust method, but it's good practice to confirm findings with an orthogonal assay. For example, a direct cytotoxicity assay (like LDH release) or a long-term clonogenic survival assay could provide complementary data. This compound itself has been noted to interfere with MTT assays by directly reducing the dye, so assays like WST-1 or direct cell counting are preferable.[5]

Q4: How can I quantitatively assess the interaction between rituximab and this compound in my experiments?

A4: To quantitatively determine if a drug combination is synergistic, additive, or antagonistic, you can perform isobologram analysis or calculate a Combination Index (CI) using the Chou-Talalay method.[6][7] This requires generating dose-response curves for each drug individually and for the combination at fixed ratios. A CI value > 1 indicates antagonism.

Q5: What is the proposed mechanism for this antagonistic effect?

A5: The exact mechanism has not been fully elucidated in the available literature. Potential hypotheses include rituximab-induced alterations in cell cycle progression, changes in the metabolic activation of the this compound prodrug, or the upregulation of pro-survival and DNA repair pathways that counteract this compound-induced damage. Further research is needed to determine the precise signaling pathways involved.

Data Presentation

Summary of In Vitro Interaction between Rituximab and this compound

The following table summarizes the qualitative findings from the study by Chumchalova et al., where B-cell lymphoma lines were pretreated with rituximab before exposure to this compound.

Cell LineCancer TypeDrug CombinationObserved EffectStatistical Significance
WSU-NHLFollicular LymphomaRituximab Pretreatment + this compoundAntagonismHighly Significant
DHL-4Follicular LymphomaRituximab Pretreatment + this compoundAntagonismHighly Significant
DOHH-2Follicular LymphomaRituximab Pretreatment + this compoundAntagonismHighly Significant
RAMOSBurkitt LymphomaRituximab Pretreatment + this compoundAntagonismHighly Significant

Source: Based on data from Chumchalova et al.[2]

Experimental Protocols

Protocol: Cell Viability (WST-1) Assay for Drug Interaction Analysis

This protocol is designed to assess the antagonistic interaction between rituximab and this compound on B-cell lymphoma cell lines.

1. Materials:

  • B-cell lymphoma cell lines (e.g., WSU-NHL, RAMOS)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Rituximab (20 µg/mL working solution)

  • This compound hydrochloride (prepare a stock solution in DMSO and dilute in culture medium for various final concentrations)

  • WST-1 reagent

  • 96-well clear, flat-bottom microplates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette, incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 450 nm)

2. Procedure:

  • Cell Seeding:

    • Harvest cells in the exponential growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 50 µL of complete medium. Include wells for "no cell" blanks.

  • Rituximab Pretreatment (Day 0):

    • To the "pretreatment" wells, add 50 µL of medium containing rituximab to achieve a final concentration of 20 µg/mL.

    • To the "no pretreatment" and "blank" wells, add 50 µL of plain complete medium.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Cytotoxic Drug Addition (Day 3):

    • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

    • Remove 100 µL of medium from the wells and add 100 µL of the appropriate this compound dilution to the designated wells (both rituximab-pretreated and non-pretreated).

    • For control wells, add 100 µL of medium (with and without rituximab).

    • Incubate the plate for an additional 48 hours.

  • Viability Measurement (Day 5):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time should be optimized based on cell type and density.

    • Gently shake the plate for 1 minute on a shaker.

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~650 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each condition relative to the untreated control (cells + medium only, without rituximab or this compound). The formula is: (Absorbance_treated / Absorbance_untreated_control) * 100.

    • Plot the dose-response curves for this compound with and without rituximab pretreatment. An upward shift in the curve or an increase in the IC50 value in the rituximab-pretreated group indicates antagonism.

Mandatory Visualizations

experimental_workflow cluster_day0 Day 0: Cell Seeding & Pretreatment cluster_day3 Day 3: this compound Addition (after 72h) cluster_day5 Day 5: Viability Assay (after 48h) seed Seed B-cell lymphoma cells in 96-well plate treat_rituximab Add Rituximab (20 µg/mL) to 'Pretreatment' wells seed->treat_rituximab treat_control Add vehicle (medium) to 'Control' wells seed->treat_control incubate_72h Incubate 72h treat_rituximab->incubate_72h treat_control->incubate_72h add_this compound Add serial dilutions of this compound to both Pretreatment and Control wells incubate_48h Incubate 48h add_this compound->incubate_48h add_wst1 Add WST-1 Reagent incubate_wst1 Incubate for 1-4 hours add_wst1->incubate_wst1 read_plate Measure Absorbance (450 nm) incubate_wst1->read_plate Data Analysis Data Analysis read_plate->Data Analysis incubate_72h->add_this compound incubate_48h->add_wst1 antagonistic_effect cluster_outcome rituximab Rituximab Pretreatment observed Observed: Antagonistic Effect (Reduced Cytotoxicity) rituximab->observed logic_gate + rituximab->logic_gate This compound This compound This compound->observed This compound->logic_gate expected Expected: Additive or Synergistic Cytotoxicity logic_gate->observed Unexpected Interaction hypothetical_pathway cluster_this compound This compound Action cluster_rituximab Rituximab Action This compound This compound (Prodrug) active_metabolite Active Metabolites This compound->active_metabolite dna_damage DNA Methylation & Oxidative Stress active_metabolite->dna_damage apoptosis Apoptosis dna_damage->apoptosis reduced_apoptosis Reduced Apoptosis (Antagonism) dna_damage->reduced_apoptosis rituximab Rituximab cd20 CD20 Receptor rituximab->cd20 survival_pathway Upregulation of Pro-Survival / DNA Repair Pathways (?) cd20->survival_pathway survival_pathway->reduced_apoptosis Inhibition

References

Technical Support Center: Minimizing Procarbazine Toxicity in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing and minimizing procarbazine-related toxicity in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound's cytotoxic action?

A1: The precise mechanisms are not fully elucidated, but This compound (B1678244) is a prodrug that is metabolically activated, primarily in the liver and kidneys.[1] Its active metabolites are thought to exert cytotoxic effects through multiple pathways:

  • Inhibition of Macromolecule Synthesis: this compound can inhibit the synthesis of DNA, RNA, and protein.[1][2] One proposed mechanism is the inhibition of transmethylation of methionine into transfer RNA (t-RNA), which halts protein synthesis.[1][2]

  • DNA Damage: The drug may directly damage DNA through alkylation reactions, similar to other alkylating agents.[1][3]

  • Oxidative Stress: Auto-oxidation of this compound generates hydrogen peroxide, which can cause further DNA damage by attacking sulfhydryl groups of proteins bound to DNA.[1][3]

Q2: What are the most common toxicities observed with this compound in preclinical models?

A2: The most frequently reported toxicities in animal studies include myelosuppression, gastrointestinal issues, reproductive toxicity, and neurotoxicity.

  • Myelosuppression: Leukopenia (low white blood cell count), thrombocytopenia (low platelet count), and anemia are common and often dose-limiting.[3][4] This effect typically occurs 2-8 weeks after starting treatment.[3]

  • Gastrointestinal (GI) Toxicity: Nausea, vomiting, and diarrhea are frequently observed.[2][5]

  • Reproductive Toxicity: this compound adversely affects the reproductive system, particularly in males, causing testicular atrophy and aplasia of the germinal epithelium.[6] It has been shown to disrupt spermatogenesis in rats and mice.[7][8] It is also recognized as teratogenic and fetotoxic.[5]

  • Neurotoxicity: this compound crosses the blood-brain barrier and can cause CNS effects, including altered consciousness, peripheral neuropathy, and ataxia.[5][9][10] Prenatal exposure in rats can lead to dose-dependent micrencephaly (abnormally small brain).[11]

Q3: How should I adjust this compound dosage if toxicity is observed?

A3: Dose modification is a primary strategy for managing toxicity. If significant toxicity appears, therapy should be temporarily halted to allow for recovery.

  • For Myelosuppression: Therapy should be interrupted if the leukocyte count drops below 4,000/mm³ or the platelet count is less than 100,000/mm³.[3] After recovery, treatment may be resumed at a reduced dose, such as 1-2 mg/kg daily.[5][12]

  • For GI or CNS Toxicity: For issues like stomatitis, diarrhea, or confusion, therapy should be discontinued. It may be restarted at a lower dose once the animal has recovered.[3]

Troubleshooting Guides

Issue 1: Severe Myelosuppression Observed

Animals are showing significant drops in white blood cell and platelet counts, increasing the risk of infection and bleeding.

Troubleshooting Steps:
  • Immediate Action: Halt this compound administration immediately.[3]

  • Monitoring: Perform complete blood counts (CBCs) frequently (e.g., every 2-3 days) to monitor for recovery.

  • Supportive Care: Consider supportive care measures such as antibiotic prophylaxis if severe neutropenia develops or platelet transfusions if severe thrombocytopenia leads to bleeding.

  • Dose Re-evaluation: Once blood counts have returned to a safe baseline, restart this compound at a significantly reduced dose (e.g., 50% of the original dose) or decrease the frequency of administration.

  • Consider Combination Effects: If this compound is used with other myelosuppressive agents, consider reducing the dose of all agents involved.

Dose Adjustment Guidelines for Toxicity
Toxicity ParameterActionRestart Dose (Post-Recovery)
Leukocyte Count < 4,000/mm³Interrupt Therapy[3]1-2 mg/kg daily or 50 mg/m² daily[12]
Platelet Count < 100,000/mm³Interrupt Therapy[3]1-2 mg/kg daily or 50 mg/m² daily[12]
Stomatitis, Diarrhea, BleedingDiscontinue Therapy[3]Restart at a reduced dose[5]
Paresthesia, Neuropathy, ConfusionDiscontinue Therapy[3]Consider alternative agents
Issue 2: Significant Neurotoxicity or Behavioral Changes

Animals exhibit signs of neurotoxicity such as ataxia, lethargy, tremors, or confusion.

Troubleshooting Steps:
  • Immediate Action: Discontinue this compound treatment immediately upon observing signs of CNS toxicity.[3]

  • Rule out Other Causes: Ensure the symptoms are not due to other experimental factors, underlying conditions, or co-administered drugs (e.g., CNS depressants, anticonvulsants).[10][13]

  • Monitor Recovery: Observe the animal for the resolution of neurological signs. Some neurotoxic effects may be partially reversible.[10]

  • Pathological Assessment: At the study endpoint, perform histopathological analysis of brain tissue to assess for changes like cerebral atrophy or neuronal loss, which has been noted in rats exposed prenatally.[14]

  • Future Study Design: If neurotoxicity is a recurring issue, consider using a lower dose, a different administration schedule, or evaluating for alternative therapeutic agents.

Logical Workflow for Managing Neurotoxicity

Below is a diagram outlining the decision-making process when neurotoxicity is suspected.

G Workflow: Managing Suspected Neurotoxicity A Observe Neurological Signs (Ataxia, Lethargy, Tremors) B Halt this compound Administration Immediately A->B C Assess Severity and Rule Out Other Causes B->C D Monitor for Symptom Resolution C->D This compound is likely cause E Symptoms Resolve D->E F Symptoms Persist D->F G Consider Restarting at Significantly Reduced Dose E->G H Discontinue this compound from Protocol F->H I Perform Necropsy and Histopathology on CNS Tissue H->I

Caption: Decision tree for managing this compound-induced neurotoxicity.

Issue 3: Severe Reproductive Toxicity in Male Rodents

Male animals show a significant reduction in testicular size and impaired fertility.

Troubleshooting Steps:
  • Acknowledge Toxicity: Recognize that testicular toxicity is a known, potent effect of this compound, leading to germinal cell aplasia.[6]

  • Dose and Duration: The severity of reproductive toxicity is proportional to the dose and duration of treatment.[7] Evaluate if the experimental endpoint can be achieved with a shorter course or lower dose.

  • Age of Animal: Effects are more severe in immature or prepubertal animals.[7] If scientifically justifiable, consider using sexually mature animals.

  • Structural Analogs: Research suggests that the metabolic activation of this compound at the benzylic position is required for its spermatogenic toxicity. A deuterated analog (d2-procarbazine) was found to be non-toxic to developing sperm cells in mice, suggesting a potential mitigation strategy through chemical modification.[8]

  • Assess Fertility: To quantify the effect, conduct fertility studies by mating treated males with untreated females and counting the number of fetuses.[7]

Reported Effects of this compound on Male Rat Reproduction
Dose & DurationRouteAge of RatKey Findings
30 mg/kg/day for 9 weeksi.p.45 daysSevere disruption of spermatogenesis, decreased epididymal sperm reserves.[7]
50 mg/kg/day for 9 weeksgavage45 daysTotal disruption of spermatogenesis, Sertoli cell dysfunction.[7]
5 mg/kg/day for 9 weeksgavage45 daysPartial disruption of spermatogenesis, decreased number of fetuses per mating.[7]

Key Experimental Protocols

Protocol 1: Assessment of Myelosuppression

Objective: To monitor and quantify the hematological toxicity of this compound.

Methodology:

  • Animal Model: Use a relevant rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing: Administer this compound orally (by gavage) or intraperitoneally at the desired dose and schedule. Include a vehicle control group.

  • Blood Collection: Collect a small volume of blood (e.g., 50-100 µL) from the tail vein or saphenous vein at baseline (Day 0) and at regular intervals (e.g., weekly) throughout the study. A terminal cardiac puncture can be used for final analysis.

  • Complete Blood Count (CBC): Analyze blood samples using an automated hematology analyzer calibrated for the specific species. Key parameters to measure are:

    • Total White Blood Cell (WBC) count

    • Platelet (PLT) count

    • Red Blood Cell (RBC) count

    • Hemoglobin (HGB)

    • Hematocrit (HCT)

  • Data Analysis: Compare the mean counts for each parameter between the treated and control groups at each time point using appropriate statistical tests (e.g., ANOVA or t-test). A significant decrease in WBCs, platelets, or RBCs indicates myelosuppression.

This compound Metabolic Activation Pathway

The diagram below illustrates the metabolic pathway leading to this compound's active, cytotoxic form. Understanding this is key to interpreting its toxicity.

G This compound Metabolic Activation & Cytotoxicity cluster_0 Metabolic Activation (Liver/Kidney) cluster_1 Cytotoxic Mechanisms cluster_2 Cellular Damage This compound This compound Azo_Derivative Azo_Derivative This compound->Azo_Derivative Auto-oxidation Inhibition_Synthesis Inhibition of DNA, RNA, & Protein Synthesis This compound->Inhibition_Synthesis Inhibits (parent drug or metabolite) Hydrazone Hydrazone Azo_Derivative->Hydrazone Isomerization H2O2 Hydrogen Peroxide Azo_Derivative->H2O2 releases Methylhydrazine Methylhydrazine Hydrazone->Methylhydrazine Hydrolysis DNA_Alkylation DNA_Alkylation Methylhydrazine->DNA_Alkylation forms reactive species Oxidative_Stress Oxidative_Stress H2O2->Oxidative_Stress induces Cell_Death Cell_Death DNA_Alkylation->Cell_Death leads to Oxidative_Stress->Cell_Death Inhibition_Synthesis->Cell_Death

Caption: this compound is metabolized to active forms causing cytotoxicity.

References

Procarbazine formulation challenges for oral administration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the oral formulation of procarbazine (B1678244). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

I. Frequently Asked Questions (FAQs)

Q1: What are the main physicochemical challenges associated with the oral formulation of this compound hydrochloride?

A1: this compound hydrochloride presents several challenges for oral formulation due to its physicochemical properties. It is a white to pale-yellow crystalline powder that is sensitive to oxidation and unstable in aqueous solutions, with stability decreasing as pH increases.[1][2][3] It is also reported to be sensitive to light.[4] While it is soluble in water, its instability in aqueous environments complicates the development of liquid dosage forms.[2][5]

Q2: What are the primary degradation pathways for this compound?

A2: this compound is known to degrade in the presence of moisture and oxygen. The primary degradation pathway involves auto-oxidation to its azo derivative.[6] This azo-procarbazine can be further metabolized or degraded to other products.[6][7] The degradation is pH-dependent, with greater instability observed at neutral to alkaline pH.[1]

Q3: Are there any known excipient incompatibilities with this compound hydrochloride?

A3: While comprehensive public data on specific excipient incompatibilities is limited, the formulation of the marketed capsule, Matulane®, contains cornstarch, mannitol, and talc, suggesting their compatibility.[5] However, given this compound's sensitivity to oxidation, it is crucial to avoid excipients with oxidizing properties or high moisture content. A study on an extemporaneous oral suspension used citric acid as a buffering agent to maintain an acidic pH for better stability, along with povidone K30 as a suspending agent and saccharin (B28170) sodium for taste masking.[8] Excipients should be carefully selected to not promote degradation.[9]

Q4: What are the key considerations for developing a pediatric oral formulation of this compound?

A4: Developing a pediatric formulation of this compound faces several hurdles. The currently available 50 mg capsules are not suitable for pediatric dosing, which is often based on body surface area and may require much smaller or more flexible doses.[8][9] This often necessitates the extemporaneous preparation of oral suspensions, which have limited stability.[8][10] Furthermore, this compound has a slight metallic taste, making taste-masking a critical consideration for pediatric patient compliance.[9] The high solubility of the drug in saliva can exacerbate taste issues.[9]

II. Troubleshooting Guides

A. Troubleshooting Poor Stability of this compound Formulations
Problem Potential Cause Recommended Solution
Rapid degradation of this compound in a liquid formulation. High pH of the vehicle. This compound is more stable in acidic conditions.[1]Buffer the formulation to an acidic pH, ideally between 3.0 and 5.0.[8][11]
Presence of oxidizing agents or exposure to oxygen.Utilize antioxidants in the formulation. Package the product in an oxygen-impermeable container and consider nitrogen flushing during manufacturing.
Exposure to light. This compound is light-sensitive.[4]Use light-resistant primary packaging (e.g., amber bottles).
Discoloration or degradation of a solid dosage form. High moisture content in the formulation due to hygroscopic excipients or improper storage.Use excipients with low moisture content. Manufacture and store the product in a low-humidity environment.
Incompatible excipients.Conduct thorough drug-excipient compatibility studies. Avoid excipients known to have reactive impurities.
B. Troubleshooting Dissolution Testing of this compound Capsules
Problem Potential Cause Recommended Solution
Incomplete or slow dissolution. Cross-linking of the gelatin capsule shell upon storage, which can impede rupture and drug release.Consider adding enzymes (e.g., pepsin) to the acidic dissolution medium, as per USP guidelines for gelatin capsules.
Formation of a cone of insoluble excipients at the bottom of the vessel ("coning"), which can trap the drug.[12]Optimize the hydrodynamics of the dissolution method (e.g., adjust paddle speed). Consider using a different apparatus or vessel shape if the issue persists.
High variability in dissolution results. Inconsistent capsule shell rupture.Ensure consistent quality of the capsule shells. Evaluate the effect of storage conditions on the capsules.
Degradation of this compound in the dissolution medium, especially if the medium has a neutral or alkaline pH.[1][12]Use a dissolution medium with an acidic pH where this compound is more stable. If a higher pH is necessary to achieve sink conditions, minimize the duration of the test and analyze samples promptly.

III. Data Summary

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValueReference(s)
Molecular FormulaC₁₂H₁₉N₃O·HCl[5]
Molecular Weight257.76 g/mol [5]
AppearanceWhite to pale-yellow crystalline powder[5]
Melting Point~223 °C (with decomposition)[5]
SolubilityFreely soluble in water; Soluble in methanol (B129727); Slightly soluble in ethanol (B145695) (95%); Practically insoluble in diethyl ether.[5]
pH of 1% aqueous solution3.0 - 5.0[11]
pKa6.6[13]
Table 2: Stability of an Extemporaneously Prepared this compound Oral Suspension (10 mg/mL)
Storage ConditionRemaining this compound (%) after 6 daysRemaining this compound (%) after 50 daysReference(s)
4°C, protected from light>95%96.9%[8]
20°C96.02%Not reported[8]
Exposed to light (at 20°C)92.9%Not reported[8]

IV. Experimental Protocols

A. Stability-Indicating HPLC-UV Method for this compound Hydrochloride Oral Formulations

This method is adapted from a published LC-MS method for this compound in plasma and is suitable for assessing the stability of oral formulations.[14][15]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Luna C18, 150 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.1) in a ratio of approximately 22:78 (v/v). The ratio may need to be optimized to achieve adequate separation from degradation products.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector at a wavelength of 230 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh and transfer a portion of the oral formulation (e.g., capsule content or a known volume of oral suspension) into a volumetric flask.

    • Dissolve and dilute to a suitable concentration (e.g., 10 µg/mL) with the mobile phase or a suitable diluent (e.g., a mixture of methanol and water).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study Protocol: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of this compound hydrochloride.

    • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

    • Base Hydrolysis: Reflux with 0.1 N NaOH at 60°C for 30 minutes.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 1 hour.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photodegradation: Expose the drug solution to UV light (254 nm) for 24 hours.

B. Taste Assessment of this compound Oral Formulations

A panel of trained human volunteers can be used to assess the taste of different formulations.

  • Procedure:

    • A numerical scale is established to rate the bitterness of the samples (e.g., 0 = tasteless, 1 = slightly bitter, 2 = moderately bitter, 3 = strongly bitter).[16]

    • Volunteers rinse their mouths with purified water before tasting each sample.

    • A small, standardized amount of the formulation is held in the mouth for a specific duration (e.g., 30 seconds) and then expectorated.[16]

    • The bitterness level is recorded immediately after expectoration.

    • A suitable washout period with purified water is allowed between samples.

V. Visualizations

procarbazine_degradation_pathway This compound This compound (C12H19N3O) Azo_this compound Azo-Procarbazine This compound->Azo_this compound Auto-oxidation / Metabolism (Cytochrome P450, MAO) Azoxy_Derivatives Azoxy-Derivatives Azo_this compound->Azoxy_Derivatives Isomerization & Oxidation Active_Metabolites Active Alkylating Species (e.g., methyldiazonium ion) Azoxy_Derivatives->Active_Metabolites Metabolic Activation Final_Metabolite N-isopropyl-terephthalamic acid Active_Metabolites->Final_Metabolite Further Metabolism

Caption: Metabolic and Degradation Pathway of this compound.

experimental_workflow_stability cluster_prep Formulation Preparation cluster_stress Forced Degradation cluster_analysis Analysis Formulation Prepare this compound Oral Formulation Acid Acid Hydrolysis Formulation->Acid Base Base Hydrolysis Formulation->Base Oxidation Oxidative Degradation Formulation->Oxidation Thermal Thermal Degradation Formulation->Thermal Photo Photodegradation Formulation->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Results Evaluate Degradation Profile & Method Specificity HPLC->Results

Caption: Workflow for Forced Degradation Studies.

References

Procarbazine In Vivo Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing procarbazine (B1678244) treatment schedules in vivo.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during in vivo experiments with this compound.

Question/Issue Answer/Troubleshooting Steps
1. How should I prepare this compound for in vivo administration? This compound hydrochloride has limited stability in aqueous solutions.[1] For oral gavage, it can be dissolved in sterile water or phosphate-buffered saline (PBS) at a pH between 3.0 and 5.0 to improve stability, but should be prepared fresh daily.[2] For intraperitoneal (IP) injection, sterile PBS (pH 7.2) can be used, with a solubility of approximately 10 mg/ml.[3] It is recommended to not store aqueous solutions for more than one day.[3]
2. My this compound solution is cloudy after preparation. What should I do? Cloudiness may indicate that the solubility limit has been exceeded or that the solution is degrading. This compound has poor solubility in water.[2] Ensure you are within the recommended concentration limits for your chosen vehicle. Gentle warming or sonication can aid dissolution, but avoid excessive heat which can speed up degradation. If precipitation persists, consider preparing a fresh, lower concentration solution.
3. What are the common routes of administration for this compound in animal models? The most common routes are oral (p.o.) via gavage and intraperitoneal (i.p.) injection.[4] The choice of administration route may depend on the experimental design and desired pharmacokinetic profile. Oral administration is common in clinical practice.
4. I am observing significant weight loss and lethargy in my animals after this compound treatment. Is this expected? Yes, these are common signs of toxicity. This compound can cause myelosuppression, gastrointestinal distress, and neurological effects.[5] It is crucial to monitor animal body weight, food and water intake, and general appearance daily. If significant weight loss (e.g., >15-20% of baseline) or severe lethargy is observed, dose reduction or temporary cessation of treatment may be necessary.[6]
5. What is the difference between a standard Maximum Tolerated Dose (MTD) schedule and a metronomic schedule? An MTD schedule involves administering the highest possible dose of a drug that does not cause life-threatening toxicity, followed by a rest period to allow for recovery of normal tissues.[7] In contrast, a metronomic schedule involves the frequent administration of low doses of the drug with no extended rest periods.[7] The goal of metronomic chemotherapy is often to inhibit tumor angiogenesis and stimulate an anti-tumor immune response.[8]
6. How do I decide between an MTD and a metronomic dosing schedule for my experiment? The choice depends on your research question. If you are aiming to maximize direct cancer cell killing, an MTD approach might be suitable. If you are investigating anti-angiogenic effects or trying to minimize toxicity for long-term treatment models, a metronomic schedule could be more appropriate.[7][8] Preclinical evidence suggests that metronomic scheduling of some chemotherapeutic agents can be effective against drug-resistant tumors.[9]
7. My tumor model is not responding to this compound treatment. What are the possible reasons? Several factors could contribute to a lack of response. This compound is a prodrug that requires metabolic activation by the liver.[10][11] The specific tumor model and its microenvironment may influence drug delivery and efficacy. Additionally, tumor cells can develop resistance to this compound. Key resistance mechanisms include the DNA repair enzyme O6-alkylguanine DNA alkyltransferase (AGT) and deficiencies in the mismatch repair (MMR) pathway.[5]
8. What safety precautions should be taken when handling this compound? This compound is a hazardous drug and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat.[1] All waste materials should be disposed of as hazardous waste. Pregnant individuals should not handle this compound.

Data Presentation: In Vivo this compound Dosing & Toxicity

The following tables summarize quantitative data from various preclinical in vivo studies. Note that direct comparison between studies should be made with caution due to differences in animal strains, tumor models, and experimental conditions.

Table 1: this compound Dosing in Rodent Models

Species Dose Schedule Administration Route Observed Effects Reference
Rat300 mg/kgSingle doseOral, IP, or localInduction of local fibrosarcomas in a subcutaneous air pouch model.[12]
Rat110 mg/kgSingle dose on day 22 of gestationIPTransplacental carcinogenesis.
Mouse6.25, 12.5, and 25 mg/kg/day28 consecutive daysOral gavageDose-related induction of micronuclei and mutations in hematopoietic cells.[13]
Mouse200 mg/kg/day5 daily dosesNot specifiedInduced mutations in bone marrow.[14]

Table 2: Common Toxicities Observed in Animal Models

Toxicity Species Observations & Monitoring Recommendations Reference
Myelosuppression Rats, Mice, MonkeysLeukopenia, thrombocytopenia, and anemia are common. Regular monitoring of complete blood counts (CBC) is recommended.[15][16]
Gastrointestinal Toxicity MonkeysVomiting is a noted side effect.[15]
Reproductive Toxicity Male MonkeysTesticular atrophy with aplasia of germinal epithelium has been observed.[15]
Carcinogenicity Rats, Mice, MonkeysCan induce secondary malignancies, including leukemia and solid tumors.[4][15]
Hepatotoxicity GeneralThis compound is activated in the liver; routine monitoring of liver function is advised.[17]

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments with this compound.

Protocol 1: Standard MTD this compound Administration in a Mouse Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., athymic nude) bearing subcutaneous or orthotopic human glioma xenografts.

  • This compound Preparation: Prepare a fresh solution of this compound hydrochloride daily in sterile PBS (pH 7.2) at a concentration of 10 mg/mL.

  • Dosing and Schedule:

    • Administer this compound via intraperitoneal (IP) injection.

    • A common MTD schedule is 100 mg/m² daily for 14 days, followed by a 14-day rest period. To convert this to a mouse dose, a dose of approximately 25-30 mg/kg can be used.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record animal body weight daily.

    • Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea).

    • Perform CBC counts at baseline and at the end of the treatment cycle to assess myelosuppression.

  • Endpoint: Euthanize animals when tumors reach a predetermined size, if body weight loss exceeds 20%, or if animals show signs of severe distress.

Protocol 2: Metronomic this compound Administration in a Rat Glioma Model
  • Animal Model: Syngeneic rat glioma model (e.g., C6 glioma in Wistar rats).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. For daily oral administration, a suspension can be prepared.[18] A study developed a 10 mg/mL oral suspension from commercial capsules using specific excipients.[2][18]

  • Dosing and Schedule:

    • Administer a low dose of this compound (e.g., 6.25-12.5 mg/kg) daily via oral gavage.[13]

    • Continue treatment for an extended period (e.g., 28 days or longer) with no rest breaks.

  • Monitoring:

    • Monitor tumor growth via imaging (e.g., MRI) at regular intervals.

    • Record animal body weight daily and monitor for clinical signs of toxicity.

    • At the end of the study, tissues can be harvested for analysis of anti-angiogenic markers (e.g., CD31 staining) and immune cell infiltration.

  • Endpoint: Euthanize animals based on tumor burden, neurological symptoms, or other signs of distress.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its mechanism involves DNA alkylation and the generation of reactive oxygen species (ROS), leading to DNA damage and cell death.

procarbazine_mechanism cluster_activation Metabolic Activation (Liver) cluster_cellular_effects Cellular Effects (Tumor Cell) This compound This compound Azo_PCB Azo-Procarbazine This compound->Azo_PCB CYP450, MAO Azoxy_PCB Azoxy-Metabolites Azo_PCB->Azoxy_PCB CYP450 Reactive_Species Methyl-diazonium ion & Reactive Oxygen Species (ROS) Azoxy_PCB->Reactive_Species Spontaneous decomposition DNA_Damage DNA Methylation (O6-methylguanine) Oxidative Damage Reactive_Species->DNA_Damage Alkylation & Oxidation DNA DNA DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis DDR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (S and G2 phases) DDR->Cell_Cycle_Arrest

Caption: Metabolic activation and mechanism of action of this compound.

Experimental Workflow for Comparing Dosing Schedules

This diagram outlines a typical workflow for an in vivo study comparing standard MTD and metronomic this compound schedules.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_endpoint Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., Glioma cells in mice) Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Group_A Group A: Vehicle Control Randomization->Group_A Group_B Group B: MTD Schedule (e.g., High dose, intermittent) Randomization->Group_B Group_C Group C: Metronomic Schedule (e.g., Low dose, daily) Randomization->Group_C Tumor_Measurement Tumor Volume Measurement (2-3 times/week) Group_A->Tumor_Measurement Body_Weight Body Weight & Clinical Signs (Daily) Group_A->Body_Weight Blood_Sampling Blood Sampling (e.g., CBC) (Weekly/Bi-weekly) Group_A->Blood_Sampling Group_B->Tumor_Measurement Group_B->Body_Weight Group_B->Blood_Sampling Group_C->Tumor_Measurement Group_C->Body_Weight Group_C->Blood_Sampling Euthanasia Euthanasia at Endpoint Tumor_Measurement->Euthanasia Body_Weight->Euthanasia Blood_Sampling->Euthanasia Tissue_Harvest Tumor & Tissue Harvest Euthanasia->Tissue_Harvest Analysis Histology (e.g., CD31, Ki67) Biomarker Analysis Tissue_Harvest->Analysis

Caption: Workflow for in vivo comparison of this compound dosing schedules.

Logical Framework for Schedule Optimization

This diagram illustrates the key considerations when optimizing a this compound treatment schedule in vivo.

schedule_optimization_logic cluster_inputs Input Variables cluster_outputs Outcome Measures Goal Goal: Maximize Therapeutic Index Dose Dose Level (High vs. Low) Goal->Dose Frequency Dosing Frequency (Intermittent vs. Daily) Goal->Frequency Duration Treatment Duration (Cycles vs. Continuous) Goal->Duration Efficacy Efficacy (Tumor Growth Inhibition) Dose->Efficacy Toxicity Toxicity (Weight Loss, Myelosuppression) Dose->Toxicity Frequency->Efficacy Frequency->Toxicity Duration->Efficacy Duration->Toxicity Decision Optimized Schedule Efficacy->Decision Toxicity->Decision

Caption: Key variables and outcomes for optimizing this compound schedules.

References

Purity and analysis of commercial Procarbazine for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purity and analysis of commercial Procarbazine (B1678244). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial batches of this compound hydrochloride and what are their origins?

A1: Commercial this compound hydrochloride may contain several impurities stemming from the synthesis process, degradation, or improper storage. Key impurities include:

  • Azothis compound: An oxidation product of this compound.

  • N-Nitroso this compound: A nitrosamine (B1359907) impurity that can form in the presence of nitrite (B80452) sources.

  • This compound Impurity 1 (4-formyl-N-isopropylbenzamide): A related substance that may arise during synthesis.[1][2][3]

Degradation can be caused by exposure to light, heat, or moisture.[1] this compound is known to be unstable in aqueous solutions. The typical range for degradation products in this compound capsules is between 0.1% and 0.5%.[4]

Q2: How can I assess the purity of my commercial this compound sample?

A2: The most common and reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate this compound from its degradation products and synthesis-related impurities. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for analysis of this compound and its metabolites.[4][5]

Q3: Are there established quality standards for research-grade this compound hydrochloride?

A3: Yes, pharmacopeial monographs, such as the United States Pharmacopeia (USP), provide standards for this compound hydrochloride. These monographs specify identification tests, purity limits for heavy metals and other impurities, and assay methods to determine the content of the active pharmaceutical ingredient.[6] For research purposes, it is recommended to use this compound that meets these standards to ensure the reliability and reproducibility of experimental results. A typical purity specification for this compound hydrochloride is ≥98% as determined by HPLC.

Troubleshooting Guide

Issue 1: My HPLC chromatogram shows unexpected peaks.

  • Possible Cause 1: Sample Degradation. this compound is susceptible to degradation, especially in solution.

    • Solution: Prepare samples fresh before analysis. Avoid prolonged exposure to light and elevated temperatures. Use a buffered mobile phase as described in validated methods to maintain a stable pH.[4]

  • Possible Cause 2: Contaminated Mobile Phase or System.

    • Solution: Ensure all solvents are of HPLC grade and have been properly degassed. If the issue persists, flush the HPLC system with an appropriate cleaning solution.

  • Possible Cause 3: Presence of Synthesis-Related Impurities.

    • Solution: If unexpected peaks are consistently present in new batches, they may be inherent impurities from the manufacturing process. Compare the chromatogram to a reference standard if available. If the impurity levels are high, consider sourcing this compound from a different supplier.

Issue 2: Poor peak shape (tailing or fronting) in my HPLC analysis.

  • Possible Cause 1: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Solution: Ensure the mobile phase is buffered and the pH is optimized for the column being used, as indicated in established methods.[4]

  • Possible Cause 3: Column Degradation. Over time, the performance of an HPLC column can degrade.

    • Solution: Try washing the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Issue 3: Inconsistent retention times.

  • Possible Cause 1: Fluctuations in Temperature.

    • Solution: Use a column oven to maintain a consistent temperature during the analysis.

  • Possible Cause 2: Inconsistent Mobile Phase Composition.

    • Solution: If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly. If preparing manually, ensure accurate measurements.

  • Possible Cause 3: Air in the System.

    • Solution: Degas the mobile phase and prime the pump to remove any air bubbles.

Data Presentation

Table 1: Common Impurities and Degradation Products of this compound

Impurity/Degradation ProductCAS NumberMolecular FormulaCommon Origin
Azothis compound2235-59-8C₁₂H₁₈N₄OOxidation
N-Nitroso this compoundN/AC₁₂H₁₈N₄O₂Nitrosation
This compound Impurity 1 (4-formyl-N-isopropylbenzamide)13255-50-0C₁₁H₁₃NO₂Synthesis-related

Table 2: Quality Specifications for this compound Hydrochloride (based on USP monograph)

TestSpecification
Appearance White to light yellowish-white crystals or crystalline powder.[6]
Solubility Freely soluble in water, soluble in methanol (B129727), slightly soluble in ethanol.[6]
pH (1 in 10 solution in water) 3.0 - 5.0[6]
Heavy Metals Not more than 20 ppm[6]
Purity (assay) Not less than 98.5%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound Hydrochloride

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

  • Mobile Phase: A buffered methanol-water mixture. The exact ratio should be optimized for the specific column and system to achieve good separation. A common starting point is a mixture of methanol and a buffered aqueous solution.[4]

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve this compound hydrochloride in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Column Temperature: Ambient or controlled at 25°C

      • UV Detection: Wavelength set at the maximum absorbance of this compound (approximately 232 nm).

    • Analysis: Inject the prepared sample and record the chromatogram. The purity can be calculated based on the area percentage of the this compound peak relative to the total area of all peaks.

Protocol 2: Sample Preparation for Analysis to Minimize Degradation

Due to the instability of this compound in aqueous solutions, proper sample handling is crucial for accurate analysis.

  • Use of Co-solvents: If possible, dissolve the initial stock of this compound in a non-aqueous solvent like DMSO before further dilution in the mobile phase.

  • Fresh Preparation: Always prepare samples immediately before analysis. Do not store this compound solutions for extended periods, even when refrigerated.

  • Control of pH: When aqueous solutions are necessary, use a buffer to maintain a stable pH environment.[4]

  • Protection from Light: Prepare and store samples in amber vials to protect them from light-induced degradation.

Visualizations

procarbazine_analysis_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Weigh Commercial this compound dissolve Dissolve in appropriate solvent (e.g., mobile phase or DMSO) start->dissolve dilute Dilute to working concentration dissolve->dilute inject Inject sample into HPLC dilute->inject separate Separation on C18 column inject->separate detect UV Detection (e.g., 232 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate peak areas chromatogram->integrate calculate Calculate % Purity integrate->calculate end end calculate->end Final Purity Assessment

Caption: Workflow for Purity Analysis of this compound by HPLC.

procarbazine_moa cluster_activation Metabolic Activation (Liver) cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response cluster_dna_repair DNA Repair Pathways This compound This compound (Prodrug) azo Azo-derivative This compound->azo ros Generation of Reactive Oxygen Species (ROS) This compound->ros Auto-oxidation azoxy Azoxy-derivative (Active Metabolite) azo->azoxy methylation Methylation of Guanine (O-6) azoxy->methylation strand_breaks DNA Strand Breaks methylation->strand_breaks agt O6-alkylguanine DNA alkyltransferase (AGT) methylation->agt Repair ros->strand_breaks inhibition Inhibition of DNA, RNA, and Protein Synthesis strand_breaks->inhibition mmr Mismatch Repair (MMR) strand_breaks->mmr Repair apoptosis Apoptosis (Programmed Cell Death) inhibition->apoptosis

Caption: this compound's Mechanism of Action and DNA Damage Pathway.

References

Procarbazine Technical Support Center: Handling and Safety in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the safe handling of Procarbazine in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for handling this potent compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance with multiple health risks. It is classified as:

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[1][2][3]

  • Suspected of causing genetic defects (Germ cell mutagenicity - Category 2).[1][2][3]

  • May cause cancer (Carcinogenicity - Category 1B).[1][2][3]

  • May damage fertility or the unborn child (Reproductive toxicity - Category 1A).[1][2][3]

It may also be harmful through inhalation or skin absorption and can cause irritation to the mucous membranes and upper respiratory tract.[3]

Q2: What are the essential personal protective equipment (PPE) required when working with this compound?

A2: Appropriate PPE is mandatory to minimize exposure. This includes:

  • Eye Protection: Safety goggles with side-shields.[4]

  • Hand Protection: Chemical-resistant protective gloves.[2][4][5]

  • Body Protection: A lab coat and, for larger quantities or risk of splashing, impervious clothing.[3][4]

  • Respiratory Protection: A suitable respirator should be used if there is a risk of inhaling dust or aerosols, especially outside of a ventilated enclosure.[4]

Q3: How should I properly store this compound in the lab?

A3: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][4][6] Recommended storage temperatures are often refrigerated (e.g., 4°C or -20°C) to maintain product quality.[2][4][6] It should be stored locked up and out of reach of children and pets.[2][7][8]

Q4: What is the correct procedure for disposing of this compound waste?

A4: this compound waste must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1][2] It must not be disposed of with household garbage or allowed to enter the sewage system.[1] Unused medication should be returned to the appropriate facility for disposal; do not flush it down the toilet.[7][8]

Troubleshooting Guide

Issue Possible Cause Solution
Accidental Spill Improper handling, container failure.1. Evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Contain the spill with an inert absorbent material. 4. Collect the material into a suitable, labeled container for hazardous waste disposal. 5. Clean the spill area thoroughly. 6. Ensure adequate ventilation.[3][6]
Suspected Inhalation Inadequate ventilation, improper handling of powder.1. Immediately move to fresh air.[1][3] 2. If breathing is difficult, seek immediate medical attention.[3] 3. Report the incident to your safety officer.
Skin Contact Glove failure, improper handling.1. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] 2. Remove contaminated clothing and wash it before reuse.[3] 3. Seek medical attention if symptoms occur.[3]
Eye Contact Splash, inadequate eye protection.1. Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] 2. Seek immediate medical attention.[3]
Accidental Ingestion Poor lab hygiene, contamination of food/drink.1. Rinse your mouth with water.[2][3] 2. Do NOT induce vomiting.[3] 3. Seek immediate medical attention.[1][3]

Quantitative Data Summary

Property Value Reference
Molecular Formula C12H20ClN3O[2]
Molecular Weight 257.76 g/mol [2]
Appearance White to pale-yellow crystalline powder[9]
Melting Point 223 °C[10]
Solubility Soluble in water, methanol, chloroform, and diethyl ether[9]
Oral LD50 (mouse) 560 mg/kg[1]
Oral LD50 (rat) 570 mg/kg[1]

Experimental Protocols

Protocol 1: Weighing and Preparing a this compound Solution
  • Preparation:

    • Ensure you are working in a designated area for handling potent compounds, such as a chemical fume hood or a ventilated balance enclosure.

    • Don all required PPE: lab coat, safety goggles, and chemical-resistant gloves.

    • Decontaminate the work surface before and after use.

  • Weighing:

    • Use a tared, sealed container to weigh the this compound powder to minimize dust generation.

    • Handle the container with care to avoid creating aerosols.

    • Close the primary container of this compound immediately after dispensing.

  • Solubilization:

    • In the fume hood, add the desired solvent to the container with the weighed this compound.

    • Cap the container and mix by gentle inversion or vortexing until the solid is fully dissolved. Avoid sonication which can generate aerosols.

    • Visually inspect to ensure complete dissolution.

  • Cleanup:

    • Wipe down the exterior of the solution container.

    • Dispose of any contaminated materials (e.g., weigh boats, pipette tips) in the designated hazardous waste container.

    • Clean the work area thoroughly.

    • Remove and dispose of gloves properly, and wash your hands.

Visualizations

procarbazine_handling_workflow start Start: Retrieve this compound ppe 1. Don Personal Protective Equipment (PPE) start->ppe prep_area 2. Prepare Ventilated Work Area ppe->prep_area weigh 3. Weigh this compound (in containment) prep_area->weigh dissolve 4. Dissolve in Solvent (in fume hood) weigh->dissolve use 5. Use in Experiment dissolve->use decontaminate 6. Decontaminate & Clean Work Area use->decontaminate waste 7. Dispose of Waste Properly decontaminate->waste remove_ppe 8. Remove PPE & Wash Hands waste->remove_ppe end End: Store this compound remove_ppe->end

Caption: Workflow for Safe Handling of this compound.

procarbazine_spill_response spill This compound Spill Occurs evacuate 1. Evacuate & Alert Others spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe contain 3. Contain Spill with Inert Absorbent ppe->contain collect 4. Collect Waste into Sealed Container contain->collect clean 5. Clean & Decontaminate Spill Area collect->clean dispose 6. Dispose of Waste as Hazardous clean->dispose report 7. Report Incident dispose->report

Caption: Decision Tree for this compound Spill Response.

References

Validation & Comparative

Scarcity of Efficacious Procarbazine Analogs in Preclinical Cancer Research Limits Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite decades of clinical use of the alkylating agent procarbazine (B1678244), a comprehensive search of peer-reviewed scientific literature reveals a notable absence of publicly available data on synthesized this compound analogs with demonstrated superior or comparable efficacy in cancer research. While the parent drug's mechanism and clinical applications are well-documented, efforts to develop and report on structurally similar compounds with improved anticancer activity appear limited, hindering a direct comparative analysis as requested.

This guide, therefore, pivots to a comparison between this compound and its primary active metabolite, methylazoxythis compound (B1204352), for which some preclinical data is available. This comparison, while not of synthesized analogs, provides the closest available insight into the structure-activity relationship and efficacy of this compound-related compounds.

This compound and its Active Metabolite: A Comparative Overview

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation process is crucial to its mechanism of action and results in the formation of several metabolites, with methylazoxythis compound being a key cytotoxic intermediate.

Table 1: Comparative Efficacy of this compound and its Metabolite in L1210 Murine Leukemia Cells

CompoundIC50 (Soft-agar clonogenic assay)IC50 (Colorimetric assay)
This compound1.5 mMNot determinable
Methylazoxythis compound0.15 mM0.2 mM

Source: Data compiled from studies on the L1210 murine leukemia cell line.[1]

Experimental Protocols

Detailed experimental methodologies for the data presented are crucial for reproducibility and critical evaluation.

Soft-Agar Clonogenic Assay:

  • Cell Preparation: L1210 murine leukemia cells are harvested during the logarithmic growth phase and suspended in a single-cell solution.

  • Assay Setup: A base layer of agar (B569324) in cell culture medium is prepared in petri dishes. The L1210 cells, mixed with a lower concentration of agar and the test compound (this compound or methylazoxythis compound) at various concentrations, are plated on top of the base layer.

  • Incubation: Plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period that allows for colony formation (typically 7-14 days).

  • Colony Staining and Counting: Colonies are stained, often with a vital stain like p-iodonitrotetrazolium violet, and counted.

  • Data Analysis: The number of colonies in the treated groups is compared to the untreated control to determine the concentration of the compound that inhibits colony formation by 50% (IC50).

Colorimetric Assay (MTT Assay):

  • Cell Seeding: L1210 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds.

  • Incubation: The plates are incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 value is determined. It is important to note that this compound itself was found to reduce the dye in this assay, making the results for the parent compound unreliable.[1]

Mechanism of Action and Signaling Pathways

This compound's anticancer activity stems from its ability to damage DNA and inhibit DNA, RNA, and protein synthesis after metabolic activation. The process begins in the liver and involves oxidation to azothis compound, which is then isomerized and further metabolized to produce the ultimate alkylating species, a methyl diazonium ion. This highly reactive species transfers a methyl group to cellular macromolecules, most critically to the O6 position of guanine (B1146940) in DNA. This methylation leads to DNA damage, strand breaks, and ultimately apoptosis in rapidly dividing cancer cells.[2]

Procarbazine_Metabolism_and_Action This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (Liver - CYP450) This compound->Metabolic_Activation Azothis compound Azothis compound Metabolic_Activation->Azothis compound Azoxy_Metabolites Methylazoxythis compound & Benzylazoxythis compound Azothis compound->Azoxy_Metabolites Methyl_Diazonium Methyl Diazonium Ion (Active Alkylating Agent) Azoxy_Metabolites->Methyl_Diazonium DNA Cellular DNA (Guanine) Methyl_Diazonium->DNA Alkylation Inhibition Inhibition of DNA, RNA, & Protein Synthesis Methyl_Diazonium->Inhibition DNA_Methylation O6-Methylguanine (DNA Adduct) DNA->DNA_Methylation DNA_Damage DNA Damage & Strand Breaks DNA_Methylation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Metabolic activation of this compound to its cytotoxic form.

Experimental Workflow for Anticancer Drug Evaluation

The general workflow for evaluating the efficacy of a new anticancer compound, such as a hypothetical this compound analog, follows a standardized preclinical path.

Anticancer_Drug_Evaluation_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Synthesis Compound Synthesis & Characterization Cell_Line_Screening Cancer Cell Line Screening (e.g., NCI-60) Synthesis->Cell_Line_Screening Dose_Response Dose-Response Assays (IC50 Determination) Cell_Line_Screening->Dose_Response Mechanism_Assays Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) Dose_Response->Mechanism_Assays Animal_Models Animal Cancer Models (e.g., Xenografts) Mechanism_Assays->Animal_Models Toxicity Toxicity & Tolerability Studies Animal_Models->Toxicity Efficacy Tumor Growth Inhibition Studies Toxicity->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Efficacy->PK_PD

Caption: Preclinical workflow for evaluating new anticancer compounds.

References

Procarbazine's Mechanism of Action: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of procarbazine's mechanism of action with alternative chemotherapeutic agents. It includes a detailed examination of its metabolic activation, cytotoxic effects, and the signaling pathways involved, supported by experimental data and detailed protocols for validation.

This compound's Mechanism of Action: From Prodrug to DNA Alkylating Agent

This compound (B1678244) is a methylhydrazine derivative that functions as a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects. Its primary mechanism of action involves the alkylation of DNA, leading to cell death.[1][2]

Metabolic Activation Pathway

This compound undergoes a multi-step metabolic activation process, primarily in the liver, involving several key enzymes. The initial oxidation is carried out by cytochrome P450 (CYP450) and monoamine oxidase (MAO), converting this compound into an azo intermediate.[3] This is followed by further oxidation to form two azoxy isomers.[3][4] One of these isomers, methylazoxy-procarbazine, is considered the major cytotoxic metabolite.[3][4] This active metabolite can then generate a highly reactive methyldiazonium ion, which is responsible for the methylation of DNA.[5]

procarbazine_activation This compound This compound Azo_this compound Azo_this compound This compound->Azo_this compound CYP450, MAO Azoxy_Procarbazine_Isomers Azoxy-Procarbazine Isomers Azo_this compound->Azoxy_Procarbazine_Isomers CYP450 Methyldiazonium_Ion Methyldiazonium Ion Azoxy_Procarbazine_Isomers->Methyldiazonium_Ion Spontaneous decomposition DNA_Alkylation DNA Alkylation (O6-methylguanine) Methyldiazonium_Ion->DNA_Alkylation

Caption: Metabolic activation pathway of this compound.
DNA Damage and Cytotoxicity

The primary cytotoxic effect of this compound stems from the methylation of guanine (B1146940) bases in DNA, particularly at the O6 position, forming O6-methylguanine (O6-meG).[6][7] This DNA adduct is prone to mispairing with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[6] The accumulation of these mutations and the resulting DNA strand breaks trigger cell cycle arrest and apoptosis.[7][8] this compound's cytotoxic effects are most pronounced during the S and G2 phases of the cell cycle.[7]

In addition to DNA alkylation, the metabolic activation of this compound can also generate reactive oxygen species (ROS), such as hydrogen peroxide (H2O2).[8] This can lead to oxidative stress and further contribute to DNA damage.[8][9]

Comparison with Alternative Therapies

This compound is often used in combination chemotherapy regimens for the treatment of Hodgkin's lymphoma and brain tumors, most notably gliomas.[3]

This compound (in PCV) vs. Temozolomide (B1682018) for Gliomas

For decades, the combination of this compound, lomustine (B1675051) (CCNU), and vincristine (B1662923) (PCV) has been a standard of care for anaplastic oligodendrogliomas.[10] More recently, temozolomide (TMZ), another oral alkylating agent, has been widely adopted due to its more favorable toxicity profile.[10][11] Both this compound and temozolomide are methylating agents, but their efficacy and patient outcomes can differ.

OutcomePCV (this compound, Lomustine, Vincristine)Temozolomide (TMZ)Reference(s)
Overall Survival (OS) Median OS not reached in one study; 10-year OS of 72% in another.Median OS of 140 months; 10-year OS of 60% in the same study.[12]
5-Year Overall Survival 89%75%[12]
Progression-Free Survival (PFS) Median PFS of 12 years in one study.Median PFS of 4.7 years in the same study.[13]
6-Month Progression-Free Survival 8% (for recurrent glioblastoma)21% (for recurrent glioblastoma)[14]
Toxicity Higher rates of myelosuppression and neurotoxicity.Generally better tolerated with less severe side effects.[10]
This compound (in BEACOPP) vs. ABVD for Hodgkin's Lymphoma

In the treatment of advanced-stage Hodgkin's lymphoma, this compound is a key component of the BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide (B585), vincristine, this compound, and prednisone) regimen.[15] This is often compared to the ABVD (doxorubicin, bleomycin, vinblastine, and dacarbazine) regimen.[1]

OutcomeBEACOPP (with this compound)ABVDReference(s)
Complete Remission (CR) Rate 85%76%[1]
5-Year Progression-Free Survival 83-96%58-81%[2]
5-Year Overall Survival 84-99%60-97%[2]
Toxicity Higher incidence of severe hematologic toxicity.Lower toxicity profile.[15]

Experimental Protocols for Validation

Detection of O6-Methylguanine DNA Adducts by UPLC-MS/MS

This protocol describes the quantification of O6-methylguanine in DNA samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[16]

Materials:

  • DNA extraction kit

  • Formic acid

  • Acetonitrile (B52724)

  • Water (UPLC-MS grade)

  • O6-methylguanine standard

  • Internal standard (e.g., allopurinol)[16]

  • C18 UPLC column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)[16]

Procedure:

  • DNA Extraction and Hydrolysis: Extract genomic DNA from cells or tissues. Hydrolyze the DNA to release the purine (B94841) bases.

  • Sample Preparation: Resuspend the hydrolyzed DNA in the mobile phase. Add the internal standard.

  • UPLC-MS/MS Analysis:

    • Mobile Phase: 0.05% formic acid in water (A) and acetonitrile (B).[16]

    • Gradient: Isocratic or a shallow gradient depending on the separation requirements. A typical starting condition is 95:5 (A:B).[16]

    • Flow Rate: 0.1 - 0.3 mL/min.[16]

    • Column Temperature: 40-50°C.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transitions: For O6-methylguanine: m/z 165.95 > 149 and 165.95 > 134. For allopurinol (B61711) (internal standard): m/z 136.9 > 110.[16]

  • Quantification: Generate a standard curve using the O6-methylguanine standard and quantify the adduct in the samples based on the peak area ratio to the internal standard.

uplc_ms_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_analysis Data Analysis DNA_Extraction DNA Extraction DNA_Hydrolysis DNA Hydrolysis DNA_Extraction->DNA_Hydrolysis Sample_Resuspension Sample Resuspension + Internal Standard DNA_Hydrolysis->Sample_Resuspension UPLC_Separation UPLC Separation (C18 Column) Sample_Resuspension->UPLC_Separation MS_Detection Mass Spectrometry (ESI+, MRM) UPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification of O6-methylguanine Peak_Integration->Quantification Standard_Curve Standard Curve Generation Standard_Curve->Quantification apoptosis_pathway cluster_transcription_dependent Transcription-Dependent cluster_transcription_independent Transcription-Independent This compound This compound (active metabolites) DNA_Damage DNA Damage (O6-methylguanine) This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Noxa_PUMA Bax, Noxa, PUMA (Pro-apoptotic Bcl-2 proteins) p53->Bax_Noxa_PUMA Transcriptional upregulation Bcl2_BclXL Bcl-2, Bcl-xL (Anti-apoptotic proteins) p53->Bcl2_BclXL Direct inhibition Mitochondria Mitochondria Bax_Noxa_PUMA->Mitochondria Bcl2_BclXL->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Procarbazine vs. Other Alkylating Agents: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced differences between anticancer agents is paramount for designing effective therapeutic strategies. This guide provides an objective, data-driven comparison of procarbazine (B1678244) with other prominent alkylating agents, focusing on their performance, mechanisms of action, and experimental protocols.

Overview of this compound and Other Alkylating Agents

This compound is a methylhydrazine derivative classified as a non-classical alkylating agent.[1] It is a prodrug that requires metabolic activation to exert its cytotoxic effects.[2] Unlike classical alkylating agents, it does not possess a chloroethyl group.[3] Other major classes of alkylating agents include:

Mechanism of Action

The primary mechanism of action for alkylating agents is the induction of DNA damage, leading to cell cycle arrest and apoptosis.[6] However, the specifics of their activation and interaction with DNA differ.

This compound's Metabolic Activation and DNA Alkylation:

This compound undergoes a series of metabolic steps, primarily in the liver, to become an active methylating agent.[2][7] This process involves oxidation by cytochrome P450 and monoamine oxidase to form azoxy-procarbazine, which then yields a methyl diazonium ion. This reactive species transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine.[8][9] This methylation leads to DNA strand breaks and inhibition of DNA, RNA, and protein synthesis.[1][8]

procarbazine_activation This compound This compound Azo_this compound Azo-Procarbazine This compound->Azo_this compound CYP450/MAO Azoxy_this compound Azoxy-Procarbazine Azo_this compound->Azoxy_this compound Methyl_Diazonium_Ion Methyl Diazonium Ion Azoxy_this compound->Methyl_Diazonium_Ion DNA_Alkylation DNA Alkylation (O6-methylguanine) Methyl_Diazonium_Ion->DNA_Alkylation DNA_Damage DNA Damage & Apoptosis DNA_Alkylation->DNA_Damage

Caption: DNA damage and repair pathways activated by alkylating agents.

Head-to-Head Performance Data

The following tables summarize quantitative data from clinical trials comparing this compound with other alkylating agents in various cancer types.

Table 1: this compound vs. Cyclophosphamide in Advanced Prostate Cancer
ParameterThis compoundCyclophosphamideReference
Objective Response Rate 14%26%[1][10]
Toxicity Profile HighModerate[1][10]

Note: The this compound arm of this study was closed early due to excessive toxicity. [1]

Table 2: this compound vs. Dacarbazine in Hodgkin Lymphoma (as part of BEACOPP regimen)
ParameterThis compound (eBEACOPP)Dacarbazine (eBEACOPDac)Reference
3-Year Progression-Free Survival 93.3%93.3%[11]
Mean Blood Transfusions 3.69 units1.70 units[12]
Post-Chemo Sperm Concentration 0.0 million/mL (median)23.4 million/mL (median)[12]
Resumption of Menstrual Periods 8.77 months (mean)5.04 months (mean)[12]
Table 3: this compound vs. Temozolomide in Recurrent Glioblastoma Multiforme
ParameterThis compoundTemozolomideReference
6-Month Progression-Free Survival 8%21%[13][14]
Median Progression-Free Survival 8.32 weeks12.4 weeks[13][14]
6-Month Overall Survival 44%60%[13][14]
Table 4: PCV (this compound, Lomustine, Vincristine) vs. Temozolomide in Anaplastic Oligodendroglioma
Parameter (with Radiotherapy)PCV + RTTemozolomide + RTReference
Overall Survival SuperiorInferior[15]
Progression-Free Survival SuperiorInferior[15]
Toxicity-Related Discontinuation ~33%0%[16]

Experimental Protocols

Detailed methodologies for key clinical regimens involving this compound are provided below.

MOPP Regimen for Hodgkin Lymphoma
  • Mechlorethamine (Mustargen): 6 mg/m² intravenously on days 1 and 8.

  • Vincristine (Oncovin): 1.4 mg/m² (max 2 mg) intravenously on days 1 and 8. [17]* This compound: 100 mg/m² orally on days 1 through 14. [17]* Prednisone: 40 mg/m² orally on days 1 through 14 (in cycles 1 and 4 only). [17]* Cycle Duration: 28 days.

dot

MOPP_Workflow Day1 Day 1 Mechlorethamine Mechlorethamine (IV) Day1->Mechlorethamine Vincristine Vincristine (IV) Day1->Vincristine Day8 Day 8 Day8->Mechlorethamine Day8->Vincristine Day1_14 Days 1-14 This compound This compound (PO) Day1_14->this compound Prednisone Prednisone (PO) (Cycles 1 & 4) Day1_14->Prednisone Cycle 28-Day Cycle Mechlorethamine->Cycle Vincristine->Cycle This compound->Cycle Prednisone->Cycle

Caption: MOPP chemotherapy regimen workflow.
BEACOPP (escalated) Regimen for Hodgkin Lymphoma

  • Bleomycin: 10,000 units/m² intravenously on day 8. [4]* Etoposide (B1684455): 200 mg/m² intravenously on days 1 to 3. [4]* Doxorubicin (Adriamycin): 35 mg/m² intravenously on day 1. [18]* Cyclophosphamide: 1250 mg/m² intravenously on day 1. [18]* Vincristine (Oncovin): 1.4 mg/m² (max 2 mg) intravenously on day 8. [18]* This compound: 100 mg/m² orally on days 1 to 7. [4]* Prednisone: 40 mg/m² orally on days 1 to 14. [19]* Cycle Duration: 21 days. [4]

PCV Regimen for Brain Tumors
  • Lomustine (CCNU): 110 mg/m² orally on day 1.

  • PCV_Workflow Day1 Day 1 Lomustine Lomustine (PO) Day1->Lomustine Days8_21 Days 8-21 This compound This compound (PO) Days8_21->this compound Day8 Day 8 Vincristine Vincristine (IV) Day8->Vincristine Day29 Day 29 Day29->Vincristine Cycle 42-Day Cycle Lomustine->Cycle This compound->Cycle Vincristine->Cycle

References

Synergistic Effects of Procarbazine with Radiation Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic effects of procarbazine (B1678244) with radiation therapy for the treatment of certain cancers, primarily gliomas. It includes a review of key clinical trial data, a comparison with the alternative use of temozolomide, and an exploration of the underlying molecular mechanisms of this therapeutic synergy. Detailed experimental protocols from pivotal studies are also presented to aid in research and development.

Clinical Efficacy: this compound and Radiation Therapy

The combination of this compound-based chemotherapy and radiation therapy has demonstrated a significant improvement in survival outcomes for patients with specific types of brain tumors, most notably low-grade gliomas. The landmark Radiation Therapy Oncology Group (RTOG) 9802 trial provides the most robust evidence for this synergy.

RTOG 9802: A Pivotal Phase III Trial

The RTOG 9802 study was a prospective, randomized clinical trial that evaluated the efficacy of radiation therapy (RT) alone versus radiation therapy followed by six cycles of PCV chemotherapy (this compound, CCNU [lomustine], and Vincristine) in patients with high-risk low-grade glioma.[1][2][3][4][5]

Key Findings:

  • Improved Overall Survival (OS): The addition of PCV chemotherapy to radiation therapy resulted in a statistically significant improvement in median overall survival compared to radiation therapy alone.[1][2][5]

  • Enhanced Progression-Free Survival (PFS): The combination therapy also led to a significant prolongation of progression-free survival.[1][2][5]

The long-term follow-up of the RTOG 9802 trial has solidified the role of PCV chemotherapy in conjunction with radiation as a standard of care for high-risk low-grade glioma.[1]

Comparison with Temozolomide (TMZ)

Temozolomide (TMZ), an oral alkylating agent, has emerged as a common alternative to the PCV regimen, largely due to its more favorable toxicity profile.[6] Clinical trials and retrospective analyses have compared the efficacy of PCV versus TMZ when combined with radiation therapy.

While direct head-to-head comparisons in large, randomized trials are limited, some studies suggest that for certain molecular subtypes of glioma, such as those with IDH mutations and 1p/19q codeletion, PCV with radiation may offer a greater survival benefit than TMZ with radiation.[6] However, the increased toxicity of the PCV regimen remains a significant consideration in clinical practice.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical trials comparing radiation therapy with and without this compound-based chemotherapy.

Table 1: Overall Survival (OS) in High-Risk Low-Grade Glioma (RTOG 9802)
Treatment ArmMedian Overall Survival5-Year OS Rate10-Year OS RateHazard Ratio (HR) for Death
RT + PCV 13.3 years[2]72%[3]60%[2]0.59[2]
RT Alone 7.8 years[2]63%[3]40%[2]
Table 2: Progression-Free Survival (PFS) in High-Risk Low-Grade Glioma (RTOG 9802)
Treatment ArmMedian Progression-Free Survival5-Year PFS Rate10-Year PFS RateHazard Ratio (HR) for Progression
RT + PCV 10.4 years[6]63%[3]51%[2]0.50[6]
RT Alone 4.0 years[6]46%[3]21%[2]
Table 3: Comparison of Grade ≥3 Hematologic Toxicity
Treatment ArmGrade ≥3 Hematologic Toxicity
RT + PCV 51%[5]
RT + TMZ (Data varies across studies, generally lower than PCV)
RT Alone 8%[5]

Experimental Protocols

Detailed methodologies for key clinical trials are crucial for the design and interpretation of future research.

RTOG 9802: Treatment Protocol
  • Patient Population: Adults with supratentorially located, newly diagnosed, histologically confirmed WHO grade 2 astrocytoma, oligoastrocytoma, or oligodendroglioma, deemed "high-risk" (age ≥ 40 years, or age < 40 years with a subtotal tumor resection or biopsy).[3]

  • Randomization: Patients were randomized to one of two treatment arms:

    • Arm 1: Radiation Therapy (RT) Alone: 54 Gy of radiation delivered in 30 fractions.[1]

    • Arm 2: RT followed by PCV Chemotherapy: 54 Gy of radiation followed by six 8-week cycles of PCV.[1][2]

  • PCV Regimen Dosing and Schedule: [2]

    • This compound: 60 mg/m² orally on days 8-21.

    • CCNU (lomustine): 110 mg/m² orally on day 1.

    • Vincristine (B1662923): 1.4 mg/m² (maximum dose 2.0 mg) intravenously on days 8 and 29.

  • Follow-up: Patients were followed with serial magnetic resonance imaging (MRI) and clinical assessments to monitor for tumor progression and treatment-related toxicity.[2]

Molecular Mechanism of Synergy

The synergistic effect of this compound and radiation therapy is believed to stem from their combined impact on DNA damage and repair within cancer cells.

This compound's Mechanism of Action

This compound is a prodrug that is metabolically activated in the liver to its active metabolites.[7] These metabolites exert their cytotoxic effects through two primary mechanisms:

  • DNA Alkylation: The active metabolites of this compound are alkylating agents that transfer methyl groups to DNA bases, primarily at the O6-position of guanine.[8] This leads to DNA damage, including base mispairing and strand breaks, ultimately triggering apoptosis (programmed cell death).[7]

  • Generation of Reactive Oxygen Species (ROS): The metabolism of this compound also produces reactive oxygen species, such as hydrogen peroxide.[7][9] ROS can induce oxidative stress and cause further damage to DNA and other cellular components, contributing to the drug's anticancer activity.[7][9]

Radiation Therapy's Mechanism of Action

Radiation therapy utilizes high-energy rays to generate free radicals, which in turn cause a variety of DNA lesions, including single- and double-strand breaks. This extensive DNA damage overwhelms the cell's repair capacity, leading to cell death.

The Synergistic Interaction

The synergy between this compound and radiation therapy likely arises from a multi-pronged attack on the cancer cell's genome:

  • Enhanced DNA Damage: The combination of DNA alkylation by this compound and the induction of strand breaks by radiation results in a greater overall burden of DNA damage than either treatment alone.

  • Inhibition of DNA Repair: this compound-induced DNA adducts may interfere with the efficient repair of radiation-induced DNA damage, and vice versa. This inhibition of DNA repair pathways can potentiate the lethal effects of both treatments.

  • Increased Oxidative Stress: The ROS generated by both this compound metabolism and radiation can create a highly oxidative intracellular environment, further damaging cellular components and sensitizing the cells to apoptosis.

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound and Radiation Synergy

Synergy_Pathway cluster_this compound This compound cluster_DNA_Alkylation DNA Alkylation cluster_ROS_Generation ROS Generation cluster_Radiation Radiation Therapy cluster_DNA_Breaks DNA Damage cluster_ROS_Radiation ROS Generation cluster_Cellular_Response Cellular Response This compound This compound (Prodrug) Metabolites Active Metabolites This compound->Metabolites Metabolic Activation (Liver) DNA_Alkylation DNA Alkylation (O6-methylguanine) Metabolites->DNA_Alkylation ROS_this compound Reactive Oxygen Species (ROS) Metabolites->ROS_this compound DNA_Damage Increased DNA Damage DNA_Alkylation->DNA_Damage Oxidative_Stress Increased Oxidative Stress ROS_this compound->Oxidative_Stress Radiation Radiation Therapy DNA_Breaks DNA Single & Double Strand Breaks Radiation->DNA_Breaks ROS_Radiation Reactive Oxygen Species (ROS) Radiation->ROS_Radiation DNA_Breaks->DNA_Damage ROS_Radiation->Oxidative_Stress DNA_Repair_Inhibition Inhibition of DNA Repair DNA_Damage->DNA_Repair_Inhibition Apoptosis Apoptosis DNA_Repair_Inhibition->Apoptosis Oxidative_Stress->Apoptosis

Caption: Synergistic mechanisms of this compound and radiation therapy.

Experimental Workflow of the RTOG 9802 Clinical Trial

RTOG_9802_Workflow cluster_Arm1 Arm 1: RT Alone cluster_Arm2 Arm 2: RT + PCV Start Patient Enrollment (High-Risk Low-Grade Glioma) Randomization Randomization Start->Randomization RT_Alone Radiation Therapy (54 Gy in 30 fractions) Randomization->RT_Alone RT_PCV Radiation Therapy (54 Gy in 30 fractions) Randomization->RT_PCV Follow_Up Follow-Up (MRI & Clinical Assessment) RT_Alone->Follow_Up PCV 6 Cycles of PCV Chemotherapy RT_PCV->PCV PCV->Follow_Up Progression Disease Progression Follow_Up->Progression OS_PFS Overall & Progression-Free Survival Analysis Follow_Up->OS_PFS Progression->OS_PFS

Caption: Workflow of the RTOG 9802 clinical trial.

References

A Comparative Analysis of Procarbazine-Based Combination Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and mechanisms of Procarbazine-containing regimens in the treatment of gliomas and Hodgkin's lymphoma, with a comparative assessment against alternative therapies.

This compound (B1678244), a methylhydrazine derivative, has been a cornerstone of various combination chemotherapy regimens for several decades. Its efficacy, particularly in the treatment of brain tumors and Hodgkin's lymphoma, has been well-documented. This guide provides a detailed evaluation of this compound-based therapies, presenting a comparative analysis with other standard treatments, supported by clinical trial data, detailed experimental protocols, and mechanistic insights into the signaling pathways involved.

This compound-Based Regimens in the Treatment of Gliomas

For decades, the combination of this compound, Lomustine (CCNU), and Vincristine (PCV) has been a standard treatment for gliomas, a type of brain tumor.[1] However, the introduction of Temozolomide (TMZ), an oral alkylating agent with a more favorable toxicity profile, has led to its widespread adoption.[2] This section compares the efficacy of PCV and TMZ in the context of glioma treatment.

Comparative Efficacy of PCV versus Temozolomide for Gliomas

Clinical trials have demonstrated the efficacy of both PCV and Temozolomide in the management of gliomas. The addition of PCV to radiotherapy has been shown to improve survival in patients with anaplastic oligodendrogliomas.[2][3] However, the toxicity associated with PCV has been a significant concern.[2]

Regimen/StudyPatient PopulationKey Efficacy EndpointsToxicity Profile
PCV + Radiotherapy Anaplastic Oligodendroglioma (1p/19q co-deleted)Overall Survival (OS): Median OS not reached in the RT/PCV group vs. 112 months in the RT alone group.[2] 10-year OS: 57% (EORTC study) & 57% (RTOG study).[3]Higher incidence of grade 3 or 4 toxicity.[4]
Temozolomide + Radiotherapy Anaplastic Oligodendroglioma (1p/19q co-deleted)Overall Survival (OS): 5-year OS of 75% and 10-year OS of 60%.[5]Generally better tolerated with a lower incidence of severe adverse events compared to PCV.[4][6]
PCV (recurrent glioblastoma) Recurrent Glioblastoma MultiformeOverall Response Rate (ORR): 11% (3% Complete Response, 8% Partial Response). 6-month Progression-Free Survival (PFS): 29%. Median Overall Survival (OS): 33 weeks.[7]Generally well-tolerated in this patient population.[7]
Temozolomide (recurrent high-grade glioma) Recurrent High-Grade GliomaMedian Overall Survival (OS): 7.2 months. Median Progression-Free Survival (PFS): 4.7 months.[8]Favorable toxicity profile.[8]

This compound-Based Regimens in the Treatment of Hodgkin's Lymphoma

In the realm of Hodgkin's lymphoma, this compound has been a key component of two major combination regimens: MOPP (Mechlorethamine, Oncovin [Vincristine], this compound, and Prednisone) and BEACOPP (Bleomycin, Etoposide, Adriamycin [Doxorubicin], Cyclophosphamide, Oncovin [Vincristine], this compound, and Prednisone).[9][10] These regimens are often compared to the ABVD (Adriamycin [Doxorubicin], Bleomycin, Vinblastine, and Dacarbazine) regimen.

Comparative Efficacy of MOPP/BEACOPP versus ABVD for Hodgkin's Lymphoma

The MOPP regimen was one of the first combination chemotherapies to achieve high cure rates in advanced Hodgkin's disease.[9] However, concerns about its long-term toxicity led to the development of ABVD, which demonstrated superior efficacy and a better toxicity profile in some studies.[1][9] The BEACOPP regimen, particularly in its escalated-dose form, has shown improved tumor control and survival compared to COPP-ABVD.[10][11]

Regimen/StudyPatient PopulationKey Efficacy EndpointsToxicity Profile
MOPP Advanced Hodgkin's DiseaseComplete Remission (CR) Rate: 84%. 10-year Disease-Free Survival: 66%.[9]Significant hematologic toxicity, infertility, and risk of secondary leukemia.[9]
LOPP (Chlorambucil substituted for Mustine in MOPP) Advanced Hodgkin's DiseaseComplete Remission (CR) Rate: 57%. 5-year Overall Survival: 64%.[12]Less nausea/vomiting, myelosuppression, and phlebitis compared to MOPP.[12]
MOPP/ABV Hybrid Advanced Hodgkin's DiseaseComplete Remission (CR) Rate: 83%. 8-year Failure-Free Survival (FFS): 64%. 8-year Overall Survival (OS): 79%.[13]Higher rates of life-threatening neutropenia and pulmonary toxicity compared to sequential MOPP-ABVD.[13]
ABVD Advanced Hodgkin's DiseaseComplete Remission (CR) Rate: 76%. 5-year Failure-Free Survival (FFS): 63%. 5-year Overall Survival (OS): 82%.[1]Lower incidence of acute toxicity, MDS, and leukemia compared to MOPP/ABV hybrid.[1]
BEACOPP (escalated) Advanced Hodgkin's Disease5-year Freedom from Treatment Failure: 87%. 5-year Overall Survival: 91%.[11]Higher rates of hematologic toxicity compared to standard BEACOPP and COPP-ABVD, but manageable.[14]
BEACOPP vs. ABVD (Pooled Analysis) Advanced Hodgkin's Lymphoma7-year Progression-Free Survival (PFS): 81.1% (BEACOPP) vs. 71.1% (ABVD). 7-year Overall Survival (OS): 87.7% (BEACOPP) vs. 84.3% (ABVD).[15][16]BEACOPP is associated with a higher incidence of secondary leukemia but a lower need for autologous stem cell transplantation.[15][16]

Experimental Protocols

Detailed methodologies for the administration of these complex chemotherapy regimens are critical for reproducibility and comparison of clinical trial results.

PCV (this compound, Lomustine, and Vincristine) Regimen

The PCV regimen is typically administered in 6-week cycles. The administration protocol involves a combination of oral and intravenous drugs with specific timing and supportive care measures to manage side effects.

Workflow for PCV Administration:

PCV_Workflow cluster_cycle PCV Cycle (6 weeks) Day 1 Lomustine (oral) Day 8 This compound (oral, Days 8-21) Vincristine (IV) Day 1->Day 8 7 days Day 29 Vincristine (IV) Day 8->Day 29 21 days End Cycle End Cycle Day 29->End Cycle Repeat or Conclude Start Cycle Start Cycle Start Cycle->Day 1 Begin Cycle PCV_MoA cluster_this compound This compound cluster_lomustine Lomustine (CCNU) cluster_vincristine Vincristine This compound This compound Metabolites Active Metabolites This compound->Metabolites Metabolic Activation DNA_Damage_P DNA Alkylation & Oxidative Damage Metabolites->DNA_Damage_P Apoptosis Apoptosis DNA_Damage_P->Apoptosis Lomustine Lomustine DNA_Crosslinking DNA Cross-linking Lomustine->DNA_Crosslinking Alkylation DNA_Crosslinking->Apoptosis Vincristine Vincristine Microtubule_Disruption Microtubule Disruption Vincristine->Microtubule_Disruption Inhibits Polymerization Microtubule_Disruption->Apoptosis Mitotic Arrest Alt_MoA cluster_tmz Temozolomide cluster_abvd ABVD Regimen cluster_beacopp_add Additional BEACOPP Agents TMZ TMZ DNA_Methylation DNA Methylation TMZ->DNA_Methylation Apoptosis_Alt Apoptosis DNA_Methylation->Apoptosis_Alt Doxorubicin Doxorubicin Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II Bleomycin Bleomycin DNA_Cleavage DNA Cleavage Bleomycin->DNA_Cleavage Vinblastine Vinblastine Microtubule_Inhibition Microtubule Inhibition Vinblastine->Microtubule_Inhibition Dacarbazine Dacarbazine DNA_Alkylation_D DNA Alkylation Dacarbazine->DNA_Alkylation_D Topo_II->Apoptosis_Alt DNA_Cleavage->Apoptosis_Alt Microtubule_Inhibition->Apoptosis_Alt DNA_Alkylation_D->Apoptosis_Alt Etoposide Etoposide Topo_II_E Topoisomerase II Inhibition Etoposide->Topo_II_E Cyclophosphamide Cyclophosphamide DNA_Alkylation_C DNA Alkylation Cyclophosphamide->DNA_Alkylation_C Topo_II_E->Apoptosis_Alt DNA_Alkylation_C->Apoptosis_Alt

References

Navigating Procarbazine Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides an objective comparison of procarbazine's cross-resistance profile with other key chemotherapeutic agents, supported by experimental data and detailed methodologies. This compound (B1678244), a non-classical alkylating agent, exhibits a unique resistance pattern, primarily governed by the cellular mechanisms of O6-methylguanine-DNA methyltransferase (MGMT) and mismatch repair (MMR) pathways.

This compound is a methylhydrazine derivative frequently employed in combination chemotherapy regimens, such as PCV (this compound, CCNU, and vincristine) and BEACOPP (bleomycin, etoposide, doxorubicin, cyclophosphamide, vincristine, this compound, and prednisone), for the treatment of Hodgkin's lymphoma and malignant gliomas.[1][2] Unlike classical alkylating agents that induce chloroethylation, this compound's cytotoxic effect stems from its metabolic activation to intermediates that methylate DNA.[3] This fundamental difference in its mechanism of action suggests a lack of cross-resistance with many other alkylating agents.[4]

Comparative Analysis of In Vitro Drug Sensitivity

While comprehensive, direct comparative studies detailing the IC50 values of this compound alongside a wide range of chemotherapeutics in various resistant cell lines are not abundantly available in publicly accessible literature, existing research provides valuable insights. The following table summarizes representative IC50 values for temozolomide (B1682018) (TMZ) and lomustine (B1675051) (CCNU), two agents often used in conjunction with or as alternatives to this compound, in glioma cell lines. This data highlights the variability in drug sensitivity across different cell lines and the impact of resistance mechanisms.

Cell LineChemotherapeuticIC50 (µM)Key Resistance MechanismReference
U87MG (Glioblastoma)Temozolomide123.9 (24h), 223.1 (48h), 230.0 (72h)MGMT expression[5]
U251MG (Glioblastoma)Temozolomide240.0 (48h), 176.5 (72h)Variable MGMT expression[5]
T98G (Glioblastoma)Temozolomide438.3 (72h)High MGMT expression[5]
J3T-BG (Canine Glioma)TemozolomideNot specifiedEndogenous resistance[6]
J3T-BG/TMZ (TMZ-Resistant)TemozolomideNot specifiedAcquired resistance[6]
J3T-BG (Canine Glioma)Lomustine (CCNU)Not specifiedEndogenous resistance[6]
J3T-BG/CCNU (CCNU-Resistant)Lomustine (CCNU)Not specifiedAcquired resistance[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The development of this compound-resistant cell lines and their subsequent testing against other agents would be necessary to generate a more complete cross-resistance profile.

Key Signaling Pathways in this compound Resistance

The development of resistance to this compound, and consequently its cross-resistance profile, is intricately linked to two primary cellular DNA repair pathways: O6-methylguanine-DNA methyltransferase (MGMT) and the Mismatch Repair (MMR) system.

O6-Methylguanine-DNA Methyltransferase (MGMT) Pathway

The MGMT protein directly reverses DNA alkylation at the O6 position of guanine, a primary cytotoxic lesion induced by methylating agents like this compound and temozolomide. High levels of MGMT expression in tumor cells lead to efficient repair of this DNA damage, thereby conferring resistance.[1][7]

MGMT_Pathway cluster_cell Cancer Cell cluster_resistance Resistance Mechanism This compound This compound (Metabolites) DNA DNA This compound->DNA Methylation O6_MeG O6-methylguanine DNA->O6_MeG Damage MGMT_protein MGMT (O6-Alkylguanine-DNA Alkyltransferase) O6_MeG->MGMT_protein Recognition Apoptosis Apoptosis O6_MeG->Apoptosis Leads to (if unrepaired) Repaired_DNA Repaired DNA MGMT_protein->Repaired_DNA Direct Repair (Methyl group transfer) High_MGMT High MGMT Expression High_MGMT->MGMT_protein Increases

MGMT DNA Repair Pathway in this compound Resistance.
Mismatch Repair (MMR) Pathway

The MMR system is responsible for correcting base mismatches and small insertions or deletions that can occur during DNA replication. In the context of methylating agents, the MMR pathway recognizes the O6-methylguanine:thymine (O6-MeG:T) mispairs that form during replication of damaged DNA. In MMR-proficient cells, the futile attempts to repair this lesion can trigger a cascade of events leading to cell cycle arrest and apoptosis. Conversely, MMR-deficient cells can tolerate these lesions, leading to resistance.[1][8]

MMR_Pathway cluster_cell Cancer Cell cluster_resistance Resistance Mechanism O6_MeG_T O6-MeG:T Mispair (During Replication) MMR_Complex MMR Complex (MSH2/MSH6, MLH1/PMS2) O6_MeG_T->MMR_Complex Recognition Excision Excision of Daughter Strand MMR_Complex->Excision Futile_Repair Futile Repair Cycles Excision->Futile_Repair DDR DNA Damage Response (DDR) Futile_Repair->DDR Activation Apoptosis Apoptosis DDR->Apoptosis MMR_Deficiency MMR Deficiency MMR_Deficiency->MMR_Complex Inactivates

Mismatch Repair (MMR) Pathway in this compound Resistance.

Experimental Protocols

To investigate cross-resistance profiles involving this compound, researchers can employ established in vitro methodologies. A typical workflow involves the generation of drug-resistant cell lines followed by comprehensive cell viability assays.

Development of this compound-Resistant Cell Lines

A standard method for inducing drug resistance in vitro is through continuous exposure of a cancer cell line to incrementally increasing concentrations of the drug over a prolonged period.

Workflow for Developing this compound-Resistant Cell Lines:

resistance_workflow start Start with Parental Cancer Cell Line determine_ic50 Determine this compound IC50 (e.g., MTT Assay) start->determine_ic50 low_dose Culture cells in low concentration of this compound (e.g., IC10-IC20) determine_ic50->low_dose monitor_growth Monitor cell growth and viability low_dose->monitor_growth increase_dose Gradually increase this compound concentration over several months monitor_growth->increase_dose Once stable increase_dose->monitor_growth characterize Characterize Resistant Cell Line (e.g., confirm increased IC50) increase_dose->characterize After reaching desired resistance end This compound-Resistant Cell Line Established characterize->end

Workflow for generating drug-resistant cell lines.

Detailed Steps:

  • Cell Line Selection: Choose a relevant cancer cell line (e.g., a glioma or lymphoma cell line) that is initially sensitive to this compound.

  • Initial IC50 Determination: Perform a dose-response assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the baseline IC50 of this compound for the parental cell line.

  • Initial Drug Exposure: Culture the cells in a medium containing a low concentration of this compound (e.g., the IC10 or IC20 value).

  • Monitoring and Passaging: Continuously monitor the cells for growth and viability. When the cells adapt and resume proliferation, passage them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium in a stepwise manner. This process can take several months.

  • Characterization of Resistance: Periodically, and upon establishing a cell line that can proliferate in a significantly higher concentration of this compound, re-determine the IC50 to quantify the level of resistance.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of development.

Assessment of Cross-Resistance

Once a this compound-resistant cell line is established, it can be used to assess cross-resistance to other chemotherapeutic agents.

Protocol for Cross-Resistance Assessment:

  • Cell Seeding: Seed both the parental (sensitive) and the this compound-resistant cell lines into 96-well plates at an appropriate density.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and the other chemotherapeutic agents of interest (e.g., temozolomide, CCNU, cisplatin, doxorubicin). Include a vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) to determine the percentage of viable cells in each treatment condition.

    • MTT Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The absorbance of the solubilized formazan is measured by a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot dose-response curves and determine the IC50 values for each drug in both the parental and resistant cell lines.

    • The resistance factor (RF) can be calculated as: RF = IC50 (resistant cells) / IC50 (parental cells). An RF value significantly greater than 1 indicates resistance. A lack of significant change in the IC50 for another drug in the this compound-resistant line would suggest a lack of cross-resistance.

Conclusion

The available evidence suggests that this compound's unique mechanism of action as a non-classical alkylating agent results in a distinct resistance profile that is not broadly cross-resistant with classical alkylating agents.[4] Resistance is primarily driven by the upregulation of the DNA repair enzyme MGMT and deficiencies in the MMR pathway. Further in-depth studies generating comprehensive quantitative data on cross-resistance between this compound and a wider array of chemotherapeutics in various cancer cell lines are crucial for optimizing combination therapies and developing strategies to overcome drug resistance. The experimental protocols outlined in this guide provide a framework for researchers to conduct such valuable investigations.

References

Procarbazine vs. Other Methylating Agents: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, methylating agents remain a cornerstone in the treatment of various malignancies, particularly brain tumors and lymphomas. This guide provides a detailed comparison of the efficacy of procarbazine (B1678244) against other notable methylating agents, namely temozolomide (B1682018) and dacarbazine (B1669748). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data from pivotal clinical trials.

Mechanism of Action: A Shared Cytotoxic Strategy

This compound, temozolomide, and dacarbazine, while structurally distinct, share a common mechanism of action: they are all prodrugs that, once activated, introduce methyl groups onto DNA bases, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine. This alkylation leads to DNA damage, triggering cell cycle arrest and apoptosis.

A critical determinant of tumor sensitivity to these agents is the status of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT can remove the methyl adducts from the O6 position of guanine, thus mitigating the cytotoxic effects of the drugs. Tumors with low MGMT expression, often due to promoter methylation, are generally more sensitive to methylating agents. Another key pathway influencing the efficacy of these agents is the DNA mismatch repair (MMR) system, which recognizes and attempts to repair the DNA damage induced by these drugs, paradoxically leading to a futile cycle of repair and subsequent cell death in MMR-proficient cells.

Comparative Efficacy in Glioblastoma and Other Gliomas

The therapeutic efficacy of this compound, often as part of the PCV regimen (this compound, lomustine (B1675051), and vincristine), has been extensively compared with temozolomide in the context of high-grade and low-grade gliomas.

High-Grade Glioma (Recurrent)

A key phase II study by Yung et al. provided a direct comparison between this compound and temozolomide in patients with glioblastoma multiforme at first relapse.[1] The results demonstrated a significant advantage for temozolomide in terms of progression-free survival (PFS).[1]

A subsequent larger randomized trial (MRC BR12/EORTC 26971-22972) in patients with recurrent high-grade glioma did not show a clear overall survival benefit for temozolomide over the PCV regimen.[2] However, the study did reveal that a standard 5-day temozolomide schedule was superior to a 21-day schedule in terms of overall PFS and survival.[2]

Table 1: Efficacy of this compound (or PCV) vs. Temozolomide in Recurrent High-Grade Glioma

Clinical TrialTreatment ArmsNMedian PFS6-Month PFSMedian OS6-Month OS
Yung et al. (2000) [1]Temozolomide11212.4 weeks21%Not Reported60%
This compound1138.3 weeks8%Not Reported44%
Brada et al. (2010) [2]PCV2243.6 monthsNot Reported6.7 monthsNot Reported
Temozolomide (all)2234.7 monthsNot Reported7.2 monthsNot Reported
Anaplastic Glioma (Newly Diagnosed)

The NOA-04 trial investigated the sequencing of radiotherapy and chemotherapy (either PCV or temozolomide) in newly diagnosed anaplastic gliomas.[3][4] The study found that initial chemotherapy with either PCV or temozolomide yielded comparable results to initial radiotherapy in terms of time to treatment failure, progression-free survival, and overall survival.[3][4]

Table 2: Efficacy of PCV vs. Temozolomide in Newly Diagnosed Anaplastic Glioma (NOA-04 Trial)

Treatment ArmNMedian Time to Treatment FailureMedian PFSMedian OS
PCV 53Not Significantly Different from TMZNot Significantly Different from TMZNot Significantly Different from TMZ
Temozolomide 54Not Significantly Different from PCVNot Significantly Different from PCVNot Significantly Different from PCV
Low-Grade Glioma

The RTOG 9802 trial was a landmark study for high-risk low-grade glioma, demonstrating that the addition of six cycles of adjuvant PCV chemotherapy to radiation therapy significantly prolonged both overall survival and progression-free survival compared to radiation therapy alone. While this trial did not directly compare PCV to another methylating agent, it established the efficacy of a this compound-containing regimen in this setting.

This compound vs. Dacarbazine in Hodgkin Lymphoma

In the treatment of advanced-stage Hodgkin lymphoma, the escalated BEACOPP (bleomycin, etoposide (B1684455), doxorubicin (B1662922), cyclophosphamide (B585), vincristine (B1662923), this compound, and prednisone) regimen has been a standard of care. However, due to the toxicity associated with this compound, particularly gonadal toxicity and myelosuppression, there has been a move to replace it with dacarbazine.

The German Hodgkin Study Group's HD18 trial was a large, randomized phase 3 trial that utilized a PET-guided approach to de-escalate therapy in patients with a favorable response to initial cycles of escalated BEACOPP.[5][6] While not a direct head-to-head comparison of this compound and dacarbazine within the same trial, the extensive data from the HD18 trial using the this compound-containing eBEACOPP regimen provides a benchmark for efficacy. Observational studies and clinical practice have increasingly adopted dacarbazine as a substitute for this compound in the BEACOPP regimen, with evidence suggesting comparable efficacy and a more favorable toxicity profile.

Experimental Protocols

Yung et al. (2000): Phase II Study in Recurrent Glioblastoma
  • Patient Population: Adult patients with histologically confirmed glioblastoma multiforme at first relapse after failing standard radiation therapy.

  • Treatment Arms:

    • Temozolomide: 200 mg/m²/day (or 150 mg/m²/day for patients with prior chemotherapy) orally for 5 days, repeated every 28 days.

    • This compound: 150 mg/m²/day (or 125 mg/m²/day for patients with prior chemotherapy) orally for 28 days, repeated every 56 days.

  • Primary Endpoints: Progression-free survival at 6 months and safety.

  • Secondary Endpoints: Overall survival and health-related quality of life.

Brada et al. (2010): Randomized Trial in Recurrent High-Grade Glioma
  • Patient Population: Chemotherapy-naive patients with recurrent high-grade glioma (WHO grade III or IV).

  • Treatment Arms:

    • PCV: this compound 60 mg/m² orally on days 8-21, lomustine 110 mg/m² orally on day 1, and vincristine 1.4 mg/m² (max 2 mg) intravenously on days 8 and 29, repeated every 6 weeks.

    • Temozolomide (5-day): 200 mg/m²/day orally for 5 days, repeated every 28 days.

    • Temozolomide (21-day): 100 mg/m²/day orally for 21 days, repeated every 28 days.

  • Primary Outcomes: Overall survival (PCV vs. TMZ) and 12-week progression-free survival (TMZ 5-day vs. 21-day).

NOA-04 Trial (Wick et al., 2009)
  • Patient Population: Patients with newly diagnosed anaplastic glioma (WHO grade III).

  • Treatment Arms:

    • Arm A: Radiotherapy followed by chemotherapy (PCV or temozolomide) at progression.

    • Arm B1 (PCV): Four 8-week cycles of lomustine (110 mg/m² on day 1), vincristine (2 mg on days 8 and 29), and this compound (60 mg/m² on days 8 through 21).

    • Arm B2 (Temozolomide): Eight 4-week cycles of temozolomide (200 mg/m² on days 1 through 5).

  • Primary Endpoint: Time to treatment failure.

HD18 Trial (Borchmann et al.)
  • Patient Population: Patients aged 18–60 years with newly diagnosed, advanced-stage Hodgkin lymphoma.

  • Treatment Protocol: All patients received two initial cycles of escalated BEACOPP (1250 mg/m² intravenous cyclophosphamide [day 1], 35 mg/m² intravenous doxorubicin [day 1], 200 mg/m² intravenous etoposide [days 1–3], 100 mg/m² oral this compound [days 1–7], 40 mg/m² oral prednisone (B1679067) [days 1–14], 1.4 mg/m² intravenous vincristine [day 8], and 10 mg/m² intravenous bleomycin (B88199) [day 8]). Treatment was then adapted based on the results of a PET scan.

  • Primary Endpoint: Progression-free survival.

Signaling Pathways and Experimental Workflows

Methylating_Agent_Mechanism_of_Action cluster_this compound This compound cluster_Temozolomide Temozolomide cluster_Dacarbazine Dacarbazine cluster_Cellular_Response Cellular Response cluster_Resistance Resistance Mechanism This compound This compound (Prodrug) Metabolites_P Active Metabolites This compound->Metabolites_P Metabolic Activation (Liver) DNA DNA Metabolites_P->DNA Methylation Temozolomide Temozolomide (Prodrug) MTIC MTIC Temozolomide->MTIC Spontaneous Conversion MTIC->DNA Methylation Dacarbazine Dacarbazine (Prodrug) Metabolites_D Active Metabolites Dacarbazine->Metabolites_D Metabolic Activation (Liver) Metabolites_D->DNA Methylation DNA_Damage DNA Damage (O6-MeG, N7-MeG, N3-MeA) DNA->DNA_Damage MMR Mismatch Repair (MMR) DNA_Damage->MMR MGMT MGMT (O6-methylguanine-DNA methyltransferase) DNA_Damage->MGMT Apoptosis Apoptosis MMR->Apoptosis Futile Repair Cycle DNA_Repair DNA Repair MGMT->DNA_Repair Removes O6-MeG

Caption: Mechanism of action of methylating agents and resistance pathways.

Clinical_Trial_Workflow cluster_Treatment_Arms Treatment Arms cluster_Endpoints Primary and Secondary Endpoints Patient_Population Patient Population (e.g., Recurrent Glioblastoma) Randomization Randomization Patient_Population->Randomization Arm_A Arm A: This compound / PCV Randomization->Arm_A Arm_B Arm B: Temozolomide Randomization->Arm_B Follow_Up Follow-Up (Regular Assessments) Arm_A->Follow_Up Arm_B->Follow_Up Endpoint_Analysis Endpoint Analysis Follow_Up->Endpoint_Analysis PFS Progression-Free Survival (PFS) Endpoint_Analysis->PFS OS Overall Survival (OS) Endpoint_Analysis->OS Toxicity Toxicity Profile Endpoint_Analysis->Toxicity QoL Quality of Life (QoL) Endpoint_Analysis->QoL

References

Procarbazine Regimens in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Procarbazine, an alkylating agent, has been a cornerstone in the treatment of various malignancies for decades, most notably brain tumors and Hodgkin's lymphoma. Its efficacy is often leveraged in combination with other chemotherapeutic agents. This guide provides a comparative analysis of key this compound-containing regimens, supported by data from pivotal clinical trials.

Efficacy of this compound-Containing Regimens in Glioma

The combination of this compound, lomustine (B1675051) (CCNU), and vincristine (B1662923) (PCV) has been extensively studied in the context of anaplastic gliomas. Two landmark phase III trials, RTOG 9402 and EORTC 26951, established the benefit of adding PCV chemotherapy to radiation therapy (RT).

Anaplastic Oligodendroglioma (1p/19q Co-deleted)

For patients with anaplastic oligodendroglioma characterized by a 1p/19q co-deletion, the addition of PCV to radiotherapy has demonstrated a significant improvement in both progression-free survival (PFS) and overall survival (OS).[1][2] Long-term follow-up from both the RTOG 9402 and EORTC 26951 trials revealed that the addition of PCV to RT nearly doubled the median overall survival compared to RT alone.[2]

Clinical TrialTreatment ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Source
RTOG 9402 PCV + RT14.7 years8.4 years[1]
RT alone7.3 years2.9 years[1]
EORTC 26951 PCV + RT14.2 yearsNot explicitly stated in provided search results[1][2]
RT alone9.3 yearsNot explicitly stated in provided search results[1][2]
Anaplastic Glioma (Mixed Histologies)

The NOA-04 trial investigated the sequencing of radiotherapy versus chemotherapy (either PCV or temozolomide (B1682018) - TMZ) in patients with anaplastic glioma. The long-term analysis showed no significant difference in overall survival between the initial radiotherapy and initial chemotherapy arms.[3][4] However, for patients with 1p/19q co-deleted tumors, there was a trend towards better progression-free survival with initial PCV treatment compared to TMZ.[4][5]

Clinical TrialTreatment ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Source
NOA-04 Initial RT8.0 years2.5 years[3]
Initial Chemotherapy (PCV or TMZ)6.5 years2.7 years[3]
PCV (1p/19q co-deleted subgroup)Not Reached (at 9.5 years)9.4 years[5]
TMZ (1p/19q co-deleted subgroup)8.09 years4.46 years[5]

Comparison of this compound (PCV) and Temozolomide (TMZ)

Temozolomide, an oral alkylating agent, has become a common treatment for gliomas, largely due to its more favorable toxicity profile compared to PCV.[1] However, clinical trial data suggests that PCV may offer superior efficacy in certain patient populations.

The NOA-04 trial provided a direct comparison between PCV and TMZ as initial monotherapy. In the 1p/19q co-deleted subgroup, PCV demonstrated a longer progression-free survival.[4][5] Retrospective analyses have also suggested superior efficacy for PCV-containing regimens over TMZ-based treatments in patients with 1p/19q co-deleted anaplastic oligodendroglioma.[5]

Toxicity Profile of this compound-Containing Regimens

A significant consideration in the choice of chemotherapy is the associated toxicity. The PCV regimen is known for its higher rates of adverse events compared to temozolomide.

Adverse Event (Grade 3 or higher)PCV (+/- RT)TMZ (+/- RT)Source
Hematologic Toxicity 33% - 76%~16%[5][6]
Nausea and Vomiting 62% (any grade)Common, but generally well-managed[5][7]
Fatigue Common48% (any grade)[7]
Treatment Discontinuation due to Toxicity 18% - 38%0%[5][6][8]

Experimental Protocols

PCV Regimen

The PCV regimen consists of three drugs administered in cycles:

  • This compound: Orally, typically for the first 14 days of a cycle.

  • Lomustine (CCNU): Orally, on day 1 of each cycle.

  • Vincristine: Intravenously, on days 8 and 29 of a 6-week cycle.

Detailed dosing and administration schedules can vary between protocols and should be referenced from the specific clinical trial documentation.

Temozolomide Regimen

Temozolomide is typically administered orally, once daily for 5 consecutive days, every 28 days. It is often given concurrently with radiation therapy and then as adjuvant therapy.[9]

This compound's Mechanism of Action: A Signaling Pathway

This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. Its primary mechanism of action involves the alkylation of DNA, leading to DNA damage and subsequent cell death.

Procarbazine_Mechanism cluster_activation Metabolic Activation cluster_cellular_effects Cellular Effects This compound This compound Metabolic_Activation Metabolic Activation (Liver) This compound->Metabolic_Activation Active_Metabolites Active Metabolites (e.g., Azo-procarbazine) Metabolic_Activation->Active_Metabolites DNA DNA Alkylation DNA Alkylation (Methylation of Guanine) Active_Metabolites->Alkylation ROS_Generation Reactive Oxygen Species (ROS) Generation Active_Metabolites->ROS_Generation DNA_Damage DNA Damage (Strand Breaks) Alkylation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Metabolic activation and cytotoxic mechanism of this compound.

Experimental Workflow: Anaplastic Oligodendroglioma Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing PCV and radiation therapy for anaplastic oligodendroglioma.

Clinical_Trial_Workflow Patient_Population Newly Diagnosed Anaplastic Oligodendroglioma Randomization Randomization Patient_Population->Randomization Arm_A Arm A: Radiation Therapy (RT) Alone Randomization->Arm_A Arm_B Arm B: PCV Chemotherapy + Radiation Therapy (RT) Randomization->Arm_B Follow_Up Follow-Up: - Imaging - Clinical Assessment Arm_A->Follow_Up Arm_B->Follow_Up Endpoint_Analysis Endpoint Analysis: - Overall Survival - Progression-Free Survival - Toxicity Follow_Up->Endpoint_Analysis

Caption: Randomized clinical trial design for anaplastic oligodendroglioma.

References

In Vitro Efficacy of Procarbazine and Its Active Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the alkylating agent procarbazine (B1678244) and its principal active metabolites. The data presented herein has been compiled from peer-reviewed studies to offer a clear perspective on their relative cytotoxic and DNA-damaging potentials. Detailed experimental methodologies are provided to support the interpretation of the presented data and facilitate experimental replication.

Mechanism of Action: A Prodrug Requiring Metabolic Activation

This compound is a prodrug that undergoes a multi-step metabolic activation process to exert its antineoplastic effects.[1] The initial oxidation of this compound yields azo-procarbazine, which is further metabolized to its isomeric azoxy derivatives: methylazoxythis compound (B1204352) and benzylazoxythis compound.[2][3] These metabolites are considered the ultimate cytotoxic agents, acting primarily through the methylation of DNA, which leads to the inhibition of DNA, RNA, and protein synthesis, and ultimately, cancer cell death.[4][5]

Comparative Cytotoxicity

The in vitro cytotoxic activities of this compound and its key metabolites have been evaluated in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from studies on murine leukemia L1210 cells.

CompoundCell LineAssay TypeIC50 (mM)Citation(s)
This compoundL1210Soft-Agar Clonogenic Assay1.5[6][7]
Azo-procarbazineL1210DNA Damage (Alkaline Elution)No significant DNA strand breakage observed[2]
Methylazoxythis compoundL1210Soft-Agar Clonogenic Assay0.15[6][7]
Methylazoxythis compoundL1210Colorimetric Assay (MTT)0.2[3][6][7]
Benzylazoxythis compoundL1210Colorimetric Assay (MTT)Insignificant cytotoxic effect[6][7]

The data clearly indicates that methylazoxythis compound is the most potent cytotoxic metabolite of this compound, being approximately 7.5 to 10 times more active than the parent drug in the L1210 cell line.[2] Azo-procarbazine exhibits minimal direct cytotoxicity, suggesting its primary role as an intermediate in the metabolic activation pathway. The benzylazoxy isomer also shows significantly less activity compared to the methylazoxy counterpart.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or its metabolites for a specified duration (e.g., 48-72 hours).

  • MTT Incubation: The treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curves.

Colony Formation Assessment: Clonogenic Assay

The clonogenic assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with a cytotoxic agent.

Procedure:

  • Cell Seeding: A known number of single cells are seeded into multi-well plates or petri dishes.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds for a defined period.

  • Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 1-3 weeks, allowing for colony formation.

  • Colony Staining: The colonies are fixed with a solution such as methanol (B129727) and stained with a dye like crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the untreated control group, adjusted for the plating efficiency.

DNA Damage Assessment: Alkaline Elution Assay

The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites in cells.

Procedure:

  • Cell Radiolabeling: Cellular DNA is pre-labeled by incubating the cells with a radioactive precursor, such as [¹⁴C]thymidine.

  • Compound Treatment: The labeled cells are exposed to the test compounds for a specific duration.

  • Cell Lysis: The cells are lysed on a filter, leaving the DNA retained on the filter.

  • Alkaline Elution: An alkaline solution is passed through the filter, causing the DNA to unwind and elute at a rate proportional to the number of single-strand breaks.

  • Fraction Collection: The eluted DNA is collected in fractions over time.

  • Quantification: The amount of radioactivity in each fraction and on the filter is determined.

  • Data Analysis: The rate of DNA elution is calculated, which provides a measure of the extent of DNA damage.

Visualizing the Metabolic Pathway and Experimental Workflow

To further elucidate the processes described, the following diagrams have been generated using the Graphviz DOT language.

procarbazine_metabolism This compound This compound Azo_this compound Azo_this compound This compound->Azo_this compound Oxidation (CYP450, MAO) Methylazoxythis compound Methylazoxythis compound (Major Cytotoxic Metabolite) Azo_this compound->Methylazoxythis compound Metabolism Benzylazoxythis compound Benzylazoxythis compound (Minor Activity) Azo_this compound->Benzylazoxythis compound Metabolism DNA_Damage DNA Methylation & Damage Methylazoxythis compound->DNA_Damage

Caption: Metabolic activation pathway of this compound.

cytotoxicity_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat with this compound & Metabolites seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

References

Navigating the Therapeutic Window: A Comparative Analysis of Procarbazine and Newer Agents in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic index and mechanisms of action of procarbazine (B1678244) versus modern targeted therapies and immunotherapies, providing researchers and drug development professionals with critical data for informed decision-making.

The quest for more effective and less toxic cancer therapies is a cornerstone of oncological research. A key metric in this pursuit is the therapeutic index (TI), a quantitative measure of a drug's safety margin, defined as the ratio between its toxic and therapeutic doses. This guide provides a comparative assessment of the therapeutic index of the traditional alkylating agent this compound against three newer agents that have reshaped treatment paradigms in Hodgkin's lymphoma and glioblastoma: temozolomide (B1682018), brentuximab vedotin, and nivolumab.

Shifting Paradigms in Cancer Treatment

This compound, a cornerstone of combination chemotherapy regimens like MOPP and BEACOPP for Hodgkin's lymphoma and PCV for glioblastoma, has demonstrated efficacy but is associated with significant toxicities.[1] The advent of targeted therapies and immunotherapies has ushered in an era of precision medicine, aiming to exploit specific molecular vulnerabilities of cancer cells while minimizing damage to healthy tissues. This guide explores whether this targeted approach translates to a superior therapeutic index.

Comparative Therapeutic Index

The therapeutic index is classically determined using the ratio of the median lethal dose (LD50) to the median effective dose (ED50). However, for modern biologics like monoclonal antibodies, the concept of a lethal dose is less relevant, and toxicity is often evaluated through the maximum tolerated dose (MTD) in clinical trials. This comparison incorporates both preclinical LD50 data where available and clinical MTD to provide a comprehensive overview.

DrugTarget/MechanismPreclinical Toxicity (LD50)Clinical Efficacy/Toxicity (Dose/MTD)Therapeutic Indication(s)
This compound DNA alkylating agentOral LD50 (Rat): 570 mg/kg[2][3]MOPP regimen: 100 mg/m²/day for 14 days[1]Hodgkin's Lymphoma, Glioblastoma
Temozolomide DNA alkylating agentOral LD50 (Mouse): 205 mg/kg[4]Standard dose: 150-200 mg/m²/day for 5 days[5][6]Glioblastoma, Anaplastic Astrocytoma
Brentuximab Vedotin Anti-CD30 antibody-drug conjugateN/AMTD (monotherapy): 1.8 mg/kg every 3 weeks[7][8]Hodgkin's Lymphoma, Anaplastic Large Cell Lymphoma
Nivolumab Anti-PD-1 monoclonal antibodyNo DLTs up to 20 mg/kg in monkeys[9]Standard dose: 3 mg/kg every 2 weeks[10]Melanoma, Lung Cancer, Hodgkin's Lymphoma

Note: Direct comparison of TI is challenging due to differing methodologies and the nature of the drugs. The table provides a qualitative assessment based on available data. N/A - Not Applicable as traditional LD50 studies are not standard for monoclonal antibodies. DLT - Dose-Limiting Toxicity.

Experimental Protocols

Determination of LD50 (this compound & Temozolomide)

The oral LD50 values for this compound and temozolomide were determined in preclinical studies involving rodents. A typical protocol involves the following steps:

  • Animal Model: Male and female rats or mice of a specific strain are used.

  • Dose Administration: The drug is administered orally via gavage at a range of doses.

  • Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Calculation: The LD50, the dose at which 50% of the animals die, is calculated using statistical methods such as the probit analysis.

Determination of IC50 (In Vitro Efficacy)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A common method for anticancer drugs is the MTT assay:

  • Cell Culture: Adherent cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Drug Treatment: Cells are treated with the drug at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solvent like DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[11][12][13]

Determination of MTD (Brentuximab Vedotin & Nivolumab)

The MTD for antibody-based therapies is typically determined in Phase I clinical trials:

  • Patient Population: Patients with relapsed or refractory cancers for which the drug is being developed are enrolled.

  • Dose Escalation: The drug is administered to successive cohorts of patients at increasing doses.

  • Toxicity Monitoring: Patients are closely monitored for adverse events, which are graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • DLT Identification: A dose-limiting toxicity (DLT) is a predefined, severe adverse event that is considered unacceptable.

  • MTD Definition: The MTD is defined as the highest dose at which no more than a certain percentage of patients (e.g., 33%) experience a DLT.[14][15]

Signaling Pathways and Mechanisms of Action

This compound: DNA Alkylation

This compound is a prodrug that, after metabolic activation, acts as an alkylating agent. Its active metabolites transfer methyl groups to DNA, primarily at the O6 and N-7 positions of guanine.[16] This methylation leads to DNA damage, strand breaks, and ultimately, cell death.[17]

Procarbazine_Pathway This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (Liver) This compound->Metabolic_Activation Active_Metabolites Active Metabolites (e.g., Methylazoxythis compound) Metabolic_Activation->Active_Metabolites DNA DNA Active_Metabolites->DNA Alkylation DNA_Methylation DNA Methylation (O6-methylguanine) DNA->DNA_Methylation DNA_Damage DNA Damage & Strand Breaks DNA_Methylation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound's mechanism of action.

Temozolomide: DNA Methylation Pathway

Similar to this compound, temozolomide is a prodrug that undergoes spontaneous conversion at physiological pH to its active metabolite, MTIC. MTIC then methylates DNA, with the O6-methylguanine adduct being the primary cytotoxic lesion.[18][19] The persistence of this lesion, due to a deficient O6-methylguanine-DNA methyltransferase (MGMT) repair system, leads to mismatched base pairing during DNA replication, futile mismatch repair cycles, and ultimately, apoptosis.[20]

Temozolomide_Pathway Temozolomide Temozolomide (Prodrug) Spontaneous_Conversion Spontaneous Conversion (Physiological pH) Temozolomide->Spontaneous_Conversion MTIC MTIC (Active Metabolite) Spontaneous_Conversion->MTIC DNA DNA MTIC->DNA Methylation O6_MeG O6-methylguanine DNA->O6_MeG O6_MeG->DNA Repair MMR Mismatch Repair (MMR) Futile Cycles O6_MeG->MMR DSB DNA Double-Strand Breaks MMR->DSB Apoptosis Apoptosis DSB->Apoptosis MGMT MGMT Repair MGMT->O6_MeG

Caption: Temozolomide's DNA methylation pathway.

Brentuximab Vedotin: CD30-Targeted Apoptosis

Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets CD30, a protein expressed on the surface of Hodgkin lymphoma and anaplastic large cell lymphoma cells. Upon binding to CD30, the ADC is internalized, and the cytotoxic agent, monomethyl auristatin E (MMAE), is released. MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[21][22]

Brentuximab_Vedotin_Pathway BV Brentuximab Vedotin (ADC) CD30 CD30 Receptor (Tumor Cell Surface) BV->CD30 Binding Internalization Internalization (Endocytosis) CD30->Internalization Lysosome Lysosome Internalization->Lysosome MMAE_Release MMAE Release Lysosome->MMAE_Release Microtubule_Disruption Microtubule Disruption MMAE_Release->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Nivolumab_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 Receptor PDL1->PD1 Inhibitory Signal TCR T-Cell Receptor (TCR) Tcell_Activation T-Cell Activation TCR->Tcell_Activation Activation Signal Tumor_Cell_Death Tumor Cell Death Tcell_Activation->Tumor_Cell_Death Nivolumab Nivolumab Nivolumab->PD1 Blocks Interaction

References

Navigating Procarbazine Therapy: A Guide to Predictive Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Procarbazine (B1678244), a cornerstone in the treatment of specific cancers, particularly gliomas, demonstrates variable efficacy among patients. This guide provides a comprehensive comparison of key biomarkers used to predict the response to this compound-based chemotherapy, offering insights into patient stratification and the landscape of therapeutic alternatives. Experimental data is presented to support the clinical utility of these biomarkers, alongside detailed methodologies for their assessment.

Key Predictive Biomarkers for this compound Therapy

The response to this compound, often administered as part of the PCV regimen (this compound, Lomustine, and Vincristine), is significantly influenced by the molecular profile of the tumor. Three principal biomarkers have emerged as critical predictors of treatment outcome in gliomas: MGMT promoter methylation, IDH1/2 mutations, and co-deletion of chromosome arms 1p and 19q.

Comparative Efficacy Based on Biomarker Status

The presence of these biomarkers is strongly associated with improved survival outcomes in patients receiving this compound-containing chemotherapy.

Biomarker StatusTreatment RegimenProgression-Free Survival (PFS)Overall Survival (OS)Supporting Studies
MGMT Promoter Methylated This compound + CCNUMedian PFS: 8 weeksMedian OS: 9.7 months (from start of treatment)A study on recurrent glioblastoma with MGMT promoter methylation showed these outcomes.[1][2]
IDH Mutated PCV + Radiotherapy-Median OS: 9.4 yearsIn a study of oligodendroglial tumors, patients with IDH mutations had significantly longer survival with PCV plus radiotherapy compared to radiotherapy alone (5.7 years).[3]
IDH Wild-Type PCV + Radiotherapy-Median OS: 1.3 yearsPatients with IDH wild-type tumors did not show a significant survival benefit from the addition of PCV to radiotherapy compared to radiotherapy alone (1.8 years).[3]
1p/19q Co-deleted PCV + Radiotherapy-Median OS: 14.7 yearsPatients with 1p/19q co-deleted tumors demonstrated a significant survival advantage with the addition of PCV to radiotherapy compared to radiotherapy alone (7.3 years).[3]
1p/19q Non-co-deleted PCV + Radiotherapy-Median OS: 2.6 yearsIn patients without the 1p/19q co-deletion, the addition of PCV to radiotherapy did not result in a statistically significant improvement in median overall survival compared to radiotherapy alone (2.7 years).[3]
IDH Mutated & 1p/19q Co-deleted PCV + Radiotherapy-Median OS not reached in the RT/PCV group vs. 112 months in the RT group.A long-term follow-up study on anaplastic oligodendroglioma showed a strong trend for benefit from adjuvant PCV in this subgroup.[4]
IDH Mutated & 1p/19q Non-co-deleted PCV + Radiotherapy-Median OS: 5.5 years vs 3.3 years for RT alone.Patients with non-codeleted but IDH-mutated tumors also lived longer after CRT than RT.[3]

Therapeutic Alternatives and Their Predictive Biomarkers

The primary alternative to this compound-based regimens, particularly for gliomas, is temozolomide (B1682018) (TMZ). The choice between these therapies is often guided by the same set of predictive biomarkers.

This compound (PCV) vs. Temozolomide (TMZ)
Biomarker StatusPreferred/More Efficacious TherapySupporting Evidence
MGMT Promoter Methylated TemozolomideMGMT promoter methylation is a strong predictor of response to temozolomide.[5][6]
1p/19q Co-deleted PCVLong-term follow-up of randomized trials has shown a significant overall survival benefit for PCV plus radiotherapy in patients with 1p/19q co-deleted anaplastic oligodendrogliomas.[4][7] A network meta-analysis also suggested superior overall and progression-free survival with RT+PCV compared to RT+TMZ in this population.[7]
IDH Mutated PCV or TemozolomideBoth regimens show efficacy in IDH-mutated gliomas. However, the benefit of PCV appears more pronounced in the context of 1p/19q co-deletion.[3][8]

While PCV has demonstrated superior efficacy in the 1p/19q co-deleted population, temozolomide is often favored due to its more manageable toxicity profile.[9][10] PCV is associated with a higher incidence of myelosuppression.[11]

Experimental Protocols

Accurate and reliable biomarker testing is crucial for guiding treatment decisions. Below are summaries of common methodologies for the key biomarkers.

MGMT Promoter Methylation Analysis
  • Method: Methylation-Specific PCR (MSP)

  • Principle: This technique distinguishes between methylated and unmethylated DNA sequences. DNA is first treated with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Subsequently, two pairs of primers are used for PCR amplification: one pair specific for the methylated sequence and another for the unmethylated sequence. The amplification products are then visualized by gel electrophoresis.

  • Protocol Outline:

    • DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue.

    • Bisulfite Conversion: Treat extracted DNA with a sodium bisulfite kit to convert unmethylated cytosines.

    • PCR Amplification: Perform two separate PCR reactions using primers specific for methylated and unmethylated MGMT promoter sequences.

    • Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a band in the reaction with methylated-specific primers indicates MGMT promoter methylation.

IDH1/2 Mutation Detection
  • Method: Sanger Sequencing or Real-Time PCR-based methods.

  • Principle: Sanger sequencing directly determines the nucleotide sequence of the target region in the IDH1 and IDH2 genes to identify mutations. Real-time PCR assays can use mutation-specific probes or high-resolution melting analysis to detect common mutations.

  • Protocol Outline (Sanger Sequencing):

    • DNA Extraction: Isolate DNA from tumor tissue.

    • PCR Amplification: Amplify the exons of IDH1 (codon 132) and IDH2 (codon 172) containing the hotspot mutations.

    • Sequencing Reaction: Perform cycle sequencing using fluorescently labeled dideoxynucleotides.

    • Capillary Electrophoresis: Separate the sequencing fragments by size.

    • Data Analysis: Analyze the resulting electropherogram to identify any nucleotide changes compared to the wild-type sequence.[12][13]

1p/19q Co-deletion Analysis
  • Method: Fluorescence In Situ Hybridization (FISH)

  • Principle: FISH uses fluorescently labeled DNA probes that bind to specific chromosomal regions. For 1p/19q analysis, probes for the 1p36 and 19q13 loci are used, along with control probes for the centromeric regions of chromosomes 1 and 19. The loss of a signal from the 1p or 19q probe relative to its control probe indicates a deletion.

  • Protocol Outline:

    • Tissue Preparation: Prepare thin sections from FFPE tumor tissue and mount on slides.

    • Pre-treatment: Deparaffinize, rehydrate, and perform enzymatic digestion to allow probe penetration.

    • Denaturation: Denature the chromosomal DNA in the tissue and the DNA probes.

    • Hybridization: Apply the fluorescent probes to the slides and incubate to allow hybridization to the target DNA.

    • Washing: Wash the slides to remove unbound probes.

    • Counterstaining: Stain the cell nuclei with a DNA-specific dye (e.g., DAPI).

    • Microscopic Analysis: Visualize and count the signals for the 1p, 19q, and control probes in a predefined number of tumor cell nuclei to determine the deletion status.[14][15]

ATRX Loss Detection
  • Method: Immunohistochemistry (IHC)

  • Principle: IHC uses antibodies to detect the presence or absence of the ATRX protein in tumor cells. Loss of nuclear ATRX expression in tumor cells, while internal control cells (e.g., endothelial cells, normal brain tissue) show positive nuclear staining, is indicative of an inactivating ATRX mutation.

  • Protocol Outline:

    • Tissue Preparation: Prepare FFPE tissue sections on slides.

    • Antigen Retrieval: Use heat-induced epitope retrieval to unmask the ATRX protein.

    • Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

    • Primary Antibody Incubation: Incubate with a primary antibody specific for the ATRX protein.

    • Secondary Antibody and Detection: Apply a labeled secondary antibody and a chromogenic substrate to visualize the antibody binding.

    • Counterstaining: Lightly stain the nuclei with hematoxylin.

    • Microscopic Evaluation: Assess the nuclear staining for ATRX in tumor cells compared to internal positive controls.

Visualizing the Pathways

To better understand the interplay of these biomarkers and this compound's mechanism of action, the following diagrams illustrate the key pathways and workflows.

procarbazine_mechanism This compound This compound (Prodrug) Metabolic_Activation Metabolic Activation (Liver) This compound->Metabolic_Activation Active_Metabolites Active Metabolites (e.g., Azo-procarbazine) Metabolic_Activation->Active_Metabolites DNA_Damage DNA Alkylation (Methylation of Guanine) Active_Metabolites->DNA_Damage DNA_Strand_Breaks DNA Strand Breaks DNA_Damage->DNA_Strand_Breaks Apoptosis Cell Cycle Arrest & Apoptosis DNA_Strand_Breaks->Apoptosis

This compound's Mechanism of Action

biomarker_workflow cluster_input Patient Sample cluster_analysis Biomarker Analysis cluster_decision Treatment Decision Tumor_Tissue Tumor Tissue (FFPE) DNA_Extraction DNA Extraction Tumor_Tissue->DNA_Extraction FISH 1p/19q Co-deletion (FISH) Tumor_Tissue->FISH ATRX_IHC ATRX Protein Loss (IHC) Tumor_Tissue->ATRX_IHC MGMT_MSP MGMT Promoter Methylation (MSP) DNA_Extraction->MGMT_MSP IDH_Seq IDH1/2 Mutation (Sequencing) DNA_Extraction->IDH_Seq Favorable Favorable Profile (e.g., IDH-mut, 1p/19q-codel) MGMT_MSP->Favorable Unfavorable Unfavorable Profile (e.g., IDH-wt) MGMT_MSP->Unfavorable IDH_Seq->Favorable IDH_Seq->Unfavorable FISH->Favorable FISH->Unfavorable ATRX_IHC->Favorable ATRX_IHC->Unfavorable PCV_Therapy Consider this compound (PCV) Therapy Favorable->PCV_Therapy Alternative_Therapy Consider Alternative (e.g., Temozolomide) Unfavorable->Alternative_Therapy

Biomarker Analysis Workflow

dna_repair_pathway cluster_repair DNA Repair cluster_outcome Cellular Outcome This compound This compound/ Temozolomide DNA_Alkylation O6-methylguanine DNA Adducts This compound->DNA_Alkylation MGMT_Active Active MGMT (Unmethylated Promoter) DNA_Alkylation->MGMT_Active MGMT_Inactive Inactive MGMT (Methylated Promoter) DNA_Alkylation->MGMT_Inactive DNA_Repair DNA Repair MGMT_Active->DNA_Repair No_Repair Repair Inhibited MGMT_Inactive->No_Repair Cell_Survival Cell Survival & Chemoresistance DNA_Repair->Cell_Survival Apoptosis Apoptosis & Chemosensitivity No_Repair->Apoptosis

Role of MGMT in DNA Repair and Chemoresponse

This guide underscores the critical role of molecular biomarkers in personalizing this compound therapy. By integrating these markers into clinical practice and ongoing research, we can better predict treatment response, optimize patient outcomes, and guide the development of novel therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of Procarbazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of procarbazine (B1678244), a hazardous chemotherapeutic agent, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining the necessary operational and disposal plans to ensure the protection of personnel and the environment.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any procedure involving this compound, it is imperative to don the appropriate personal protective equipment. This minimizes the risk of exposure through inhalation, skin contact, or ingestion.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated gloves is recommended.Provides an extra barrier against contamination. Change gloves every 30-60 minutes or immediately if contaminated or torn.[1]
Gown Disposable, solid-front protective gown.Protects the body from spills and contamination. Gowns should be changed every two to three hours or immediately upon contamination.[1]
Eye Protection Safety goggles or a face shield.Protects the eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator may be necessary, especially when handling the powder form or in case of spills.Prevents inhalation of the hazardous substance.[2][3]

Handling Precautions:

  • Always handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential aerosols or dust.[2]

  • Avoid the formation of dust and aerosols.[4]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[5]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

II. Spill Management Protocol

Immediate and correct response to a this compound spill is crucial to prevent widespread contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area to prevent the spread of contamination.[2][5]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.[2][5]

  • Contain the Spill:

    • For liquid spills: Absorb the solution with finely-powdered, liquid-binding material such as diatomite or universal binders.[2][5]

    • For powder spills: Carefully cover the spill with absorbent, plastic-backed sheets or spill pads to avoid generating dust.

  • Clean the Area:

    • Collect all contaminated materials (absorbents, pads, etc.) using a disposable scoop.[6]

    • Place all contaminated materials into a labeled, sealed, thick plastic hazardous waste disposal bag.[6]

  • Decontaminate Surfaces: Scrub the spill area and any contaminated equipment with alcohol.[2][5]

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous chemotherapeutic waste.[2][5]

III. This compound Disposal Workflow

The following diagram outlines the decision-making process and proper workflow for the disposal of this compound and associated materials.

procarbazine_disposal_workflow cluster_start This compound Material cluster_assessment Waste Assessment cluster_disposal_paths Disposal Pathways cluster_unused Unused/Expired this compound cluster_contaminated Contaminated Materials (PPE, Labware, Spill Debris) cluster_final Final Disposal start This compound (Unused, Expired, or Waste) assess Is it unused/expired product or contaminated material? start->assess unused_options Can it be returned via a take-back program or to the manufacturer? assess->unused_options Unused/Expired waste_type Is the waste 'trace' or 'bulk' contaminated? assess->waste_type Contaminated return_program Return to Pharmacy/Take-Back Program unused_options->return_program Yes hazardous_waste_unused Dispose as P-listed Hazardous Chemical Waste unused_options->hazardous_waste_unused No incineration Controlled Incineration by a Licensed Facility hazardous_waste_unused->incineration trace_waste Dispose in Yellow Trace Chemo Waste Container for Incineration waste_type->trace_waste Trace bulk_waste Dispose in Black Bulk Chemo Waste Container for Incineration waste_type->bulk_waste Bulk trace_waste->incineration bulk_waste->incineration

This compound Disposal Workflow Diagram

IV. Disposal Procedures

The overarching principle for this compound disposal is that it must be handled as hazardous waste in accordance with all prevailing country, federal, state, and local regulations.[2][5] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or flushed down the drain.[4][7][8]

Unused or Expired this compound:

  • The safest method for disposing of unused medications is through a drug take-back program, often available at local pharmacies or law enforcement agencies.[9]

  • If a take-back option is not available, the unused or expired this compound must be disposed of as hazardous chemical waste.[1][8] This typically involves packaging it in a sealed, properly labeled container for pickup by a licensed hazardous waste disposal company.

Contaminated Waste:

  • Trace Chemotherapy Waste: This includes items with only residual amounts of the drug, such as empty vials, syringes, IV bags, gloves, gowns, and other disposable items used in handling and administration.[1] This waste should be segregated into designated, clearly labeled "Trace Chemotherapy Waste" containers, which are typically yellow.[8]

  • Bulk Chemotherapy Waste: This category includes materials that are heavily contaminated, such as spill cleanup materials and containers with more than a trace amount of the drug.[1] This waste must be collected in separate, designated "Bulk Chemotherapy Waste" containers, often black, for disposal.

Final Disposal Method:

  • The universally recommended disposal method for both trace and bulk chemotherapeutic waste is high-temperature incineration by a licensed and permitted hazardous waste management facility.[4][10] This process ensures the complete destruction of the hazardous compound.

It is essential to consult your institution's Environmental Health and Safety (EH&S) department for specific protocols and guidance, as they will be familiar with the relevant local and national regulations.[8] By adhering to these stringent procedures, laboratories can ensure a safe environment and maintain full regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Procarbazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Procarbazine. This guide provides essential, immediate safety and logistical information for handling this substance, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures. Adherence to these guidelines is critical to minimize exposure risk and ensure the integrity of your research.

This compound hydrochloride is a hazardous substance that is harmful if swallowed and is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound, based on safety data sheet recommendations.

PPE CategorySpecificationSource(s)
Eye Protection Safety goggles with side-shields.[2][4]
Hand Protection Protective gloves. Disposable surgical latex gloves are recommended. Inspect gloves for any signs of wear and tear before use. Do not use polyvinyl chloride gloves.[2][4][5][6]
Body Protection Impervious clothing or a full body suit. A fully fastened disposable lab coat or jumpsuit is also recommended.[2][4][5]
Respiratory Protection A suitable respirator should be used. In some cases, a NIOSH/MSHA approved supplied-air, positive-pressure full facepiece respirator or a supplied-air hood may be required.[1][4][5]

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

  • Preparation: Before handling this compound, ensure you are in a well-ventilated area, preferably within a laboratory-type hood.[4][5][7] All work surfaces should be covered with a non-porous material like stainless steel.[5]

  • Donning PPE: Put on all required PPE as specified in the table above. Ensure a proper fit for all equipment.

  • Handling the Compound: Avoid the formation of dust and aerosols.[2][4] Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Keep the this compound container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][4] The recommended storage temperature is often -20°C or 4°C, so consult the specific product information.[2][4] Store the container in a locked-up place.[2][8]

Disposal Plan:

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all prevailing country, federal, state, and local regulations.[2][4] This includes any contaminated lab supplies, PPE, and cleaning materials.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself, following all applicable regulations.[2][4]

  • Unused Medication: Do not throw unused this compound in the trash or flush it down the sink or toilet.[9] Return any unused capsules to the appropriate hospital or research facility department for proper disposal.[10]

Emergency Procedures:

  • Spills: In case of a spill, evacuate personnel to a safe area.[2] Use full personal protective equipment and avoid breathing vapors, mist, dust, or gas.[2] Absorb spills with an inert, finely-powdered liquid-binding material like diatomite.[2][4] Decontaminate surfaces and equipment by scrubbing with alcohol.[2] Dispose of all contaminated material as hazardous waste.[6]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation if possible.[2] Seek immediate medical attention.[1]

  • Skin Contact: Rinse the affected skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes and seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids to ensure adequate flushing.[2] Remove any contact lenses and continue flushing. Promptly seek medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water.[1][6] Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[1][3]

This compound Handling Workflow

The following diagram illustrates the key steps and decision points for safely handling this compound in a research setting.

ProcarbazineHandlingWorkflow Start Start: Prepare for this compound Handling PrepArea Prepare Well-Ventilated Area (e.g., Fume Hood) Start->PrepArea DonPPE Don Appropriate PPE (Gloves, Gown, Eye Protection, Respirator) PrepArea->DonPPE HandleCompound Handle this compound (Avoid Dust/Aerosols) DonPPE->HandleCompound Storage Store Securely (Tightly Sealed, Cool, Ventilated, Locked) HandleCompound->Storage Emergency Emergency Occurs (Spill, Exposure) HandleCompound->Emergency No HandleCompound->Emergency Yes Decontaminate Decontaminate Work Area & Equipment Storage->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE DisposeWaste Dispose of all Waste (this compound, PPE, Contaminated Materials) According to Regulations DoffPPE->DisposeWaste End End of Procedure DisposeWaste->End SpillResponse Follow Spill Response Protocol Emergency->SpillResponse Spill ExposureResponse Follow Exposure Response Protocol (First Aid, Medical Attention) Emergency->ExposureResponse Exposure SpillResponse->Decontaminate ExposureResponse->End

Caption: A workflow diagram illustrating the procedural steps for the safe handling and disposal of this compound.

References

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Procarbazine
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。